molecular formula C6H14O B165604 3-Hexanol CAS No. 623-37-0

3-Hexanol

Cat. No.: B165604
CAS No.: 623-37-0
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Description

3-Hexanol (Hexan-3-ol) is a volatile secondary alcohol of significant interest in advanced organic synthesis and chemical ecology research. In synthetic chemistry, it serves as a valuable model compound and product in stereoselective reactions, most notably in asymmetric hydroboration studies where it is synthesized from alkenes like 3-hexyne to demonstrate high enantioselectivity . This makes it a critical reagent for developing and validating new catalytic systems and for probing reaction mechanisms. In biochemical and ecological studies, this compound is recognized as a component of the green leaf volatile (GLV) blend, a class of compounds emitted by plants in response to stress . While its isomer (Z)-3-hexen-1-ol has been more extensively studied for its role in plant-insect interactions and as a priming signal for plant defenses, this compound itself contributes to the understanding of structure-activity relationships within this important class of infochemicals . Its properties are utilized in research on tritrophic interactions, exploring how plant-emitted volatiles influence the behavior of herbivores and their natural enemies. This compound is for research applications only and is an essential tool for chemists and biologists investigating chiral synthesis, volatile-mediated communication, and the development of sustainable chemical processes.

Properties

IUPAC Name

hexan-3-ol
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InChI

InChI=1S/C6H14O/c1-3-5-6(7)4-2/h6-7H,3-5H2,1-2H3
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InChI Key

ZOCHHNOQQHDWHG-UHFFFAOYSA-N
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Canonical SMILES

CCCC(CC)O
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID70862314
Record name 3-Hexanol
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Molecular Weight

102.17 g/mol
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Physical Description

Clear colorless liquid; [Aldrich MSDS], colourless liquid
Record name 3-Hexanol
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Boiling Point

133.00 to 135.00 °C. @ 760.00 mm Hg
Record name 3-Hexanol
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Solubility

16.1 mg/mL at 25 °C, slightly soluble in water; soluble in alcohol and acetone; soluble in ether in all proportions
Record name 3-Hexanol
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Density

0.818-0.822 (20°)
Record name 3-Hexanol
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Vapor Pressure

4.81 [mmHg]
Record name 3-Hexanol
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CAS No.

623-37-0
Record name 3-Hexanol
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexanol, a secondary alcohol with the chemical formula C₆H₁₄O, is a volatile organic compound with applications in various scientific fields. It is found naturally in some plants and is used as a flavoring agent and fragrance.[1][2] In the context of drug development and toxicology, this compound is a metabolite of the neurotoxin n-hexane, making its characterization crucial for understanding the metabolic pathways and toxicological profiles of related compounds.[3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and relevant biochemical pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, application in synthesis, and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₄O[1][4][5]
Molecular Weight 102.17 g/mol [1][4]
Appearance Clear, colorless liquid[1][6]
Odor Fruity, green, alcoholic[4]
Density 0.819 g/mL at 25 °C[2][7]
Boiling Point 134-135 °C[1][7]
Melting Point -57 °C[5][8]
Flash Point 45 °C (closed cup)[7]
Vapor Pressure 4.81 mmHg at 25 °C[1][6]
Refractive Index 1.415 at 20 °C[7]
Table 2: Solubility and Partition Coefficients of this compound
PropertyValueReference(s)
Solubility in Water 16.1 mg/mL at 25 °C[1][4]
Solubility in Organic Solvents Soluble in alcohol, acetone, and ether[4]
logP (Octanol-Water Partition Coefficient) 1.65[1]
Table 3: Spectroscopic Data of this compound
Spectroscopic DataKey FeaturesReference(s)
¹H NMR (CDCl₃, 90 MHz) δ (ppm): 3.5-3.6 (m, 1H, CH-OH), 1.3-1.6 (m, 8H, CH₂), 0.9 (t, 6H, CH₃)[1]
¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): 73.0, 39.3, 30.2, 18.9, 14.2, 9.9[1]
Infrared (IR) Spectrum Broad peak around 3350 cm⁻¹ (O-H stretch), peaks around 2960-2870 cm⁻¹ (C-H stretch)[1]
Mass Spectrum (Electron Ionization) Major fragments at m/z: 59, 45, 73, 43, 87[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 150 °C)

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring bar and stir plate

Procedure:

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place a small stirring bar into the test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Place the test tube in the heating apparatus and immerse a thermometer so that the bulb is level with the sample.

  • Begin heating and gently stirring the sample.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the liquid is heated.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Stop heating and allow the apparatus to cool slowly while still stirring.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][9]

Determination of Density (Oscillating U-tube Method - ASTM D4052)

This method uses a digital density meter for a precise and rapid measurement.[1][8]

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Syringe or automated sampler

  • Temperature control unit

Procedure:

  • Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25 °C).

  • Ensure the measuring cell (U-tube) is clean and dry.

  • Inject the this compound sample into the measuring cell, ensuring no air bubbles are present. Automated bubble detection is recommended if available.[2]

  • Allow the sample to thermally equilibrate to the set temperature.

  • The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

  • Record the density value, typically in g/cm³ or kg/m ³.[4]

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method to determine the solubility of a substance in water.

Apparatus:

  • Flask with a stopper

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a flask.

  • Seal the flask and place it in a constant temperature bath (e.g., 25 °C).

  • Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the mixture to stand in the constant temperature bath to allow for phase separation.

  • Centrifuge an aliquot of the aqueous phase to remove any undissolved micro-droplets of this compound.

  • Carefully withdraw a known volume of the clear aqueous supernatant.

  • Quantify the concentration of this compound in the aqueous sample using a pre-calibrated analytical method, such as gas chromatography.[10][11]

  • The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL).

Experimental Workflows and Signaling Pathways

Gas Chromatography (GC) Analysis of this compound

Gas chromatography is a robust technique for the separation, identification, and quantification of volatile compounds like this compound.[12][13] A typical workflow is outlined below.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Analysis Sample This compound Sample PreparedSample Prepared Sample Sample->PreparedSample InternalStandard Internal Standard (e.g., 2-Hexanol) InternalStandard->PreparedSample Solvent Solvent (e.g., Dichloromethane) Solvent->PreparedSample Injector Injector Port (Vaporization) PreparedSample->Injector Injection Column GC Column (e.g., DB-5) Injector->Column Carrier Gas Flow Detector Detector (FID) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound using Gas Chromatography.

Metabolic Pathway of n-Hexane

This compound is a key intermediate in the metabolic pathway of n-hexane, a common industrial solvent with known neurotoxicity. The biotransformation of n-hexane leads to the formation of the ultimate neurotoxic metabolite, 2,5-hexanedione.[3]

nHexane_Metabolism nHexane n-Hexane Hexan2ol 2-Hexanol nHexane->Hexan2ol CYP450 Hexan3ol This compound nHexane->Hexan3ol CYP450 Hexan2one 2-Hexanone Hexan2ol->Hexan2one ADH Detox Detoxification (e.g., Glucuronidation) Hexan3ol->Detox Hexane25diol 2,5-Hexanediol Hexan2one->Hexane25diol Reductase HydroxyHexanone 5-Hydroxy-2-hexanone Hexane25diol->HydroxyHexanone ADH Hexane25dione 2,5-Hexanedione (Neurotoxic Metabolite) HydroxyHexanone->Hexane25dione ADH

Caption: Metabolic pathway of n-hexane highlighting the formation of this compound.

General Alcohol Metabolism in Humans

In humans, secondary alcohols like this compound can be metabolized by alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. The general pathway involves oxidation to a ketone, which can then be further metabolized.[14][15]

Alcohol_Metabolism SecAlcohol Secondary Alcohol (e.g., this compound) Ketone Ketone (e.g., 3-Hexanone) SecAlcohol->Ketone Alcohol Dehydrogenase (ADH) Cytochrome P450 (CYP2E1) FurtherMetabolism Further Metabolism (e.g., TCA Cycle intermediates) Ketone->FurtherMetabolism

Caption: General metabolic pathway of a secondary alcohol in humans.

Safety Information

This compound is a flammable liquid and vapor.[1][7] It may cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][16][17]

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The inclusion of an analytical workflow and relevant metabolic pathways offers valuable context for researchers, scientists, and drug development professionals. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in research and industrial applications, and for assessing its toxicological relevance as a metabolite.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Hexanol from 3-Hexyne

This technical guide provides a comprehensive overview of the primary synthetic pathways for converting 3-hexyne to this compound. Two principal routes are detailed: the first proceeding via the partial hydrogenation to an alkene intermediate, followed by hydration, and the second involving the hydration of the alkyne to a ketone intermediate, which is subsequently reduced. This document offers detailed experimental protocols, quantitative data, and mechanistic diagrams to support research and development activities.

Introduction

The synthesis of specific aliphatic alcohols, such as this compound, is a common requirement in organic synthesis, particularly in the development of new pharmaceutical agents and fine chemicals. The starting material, 3-hexyne, a symmetrical internal alkyne, provides a versatile platform from which to access this compound through several well-established synthetic transformations. The choice of pathway often depends on factors such as desired stereochemistry, available reagents, and required purity of the final product. This guide focuses on two robust and widely applicable synthetic strategies.

Synthetic Pathways Overview

Two primary multi-step synthetic pathways for the conversion of 3-hexyne to this compound are presented.

  • Pathway A: Alkyne → Alkene → Alcohol

    • Partial Hydrogenation: 3-hexyne is selectively reduced to (Z)-3-hexene (cis-3-hexene) using a poisoned catalyst, such as Lindlar's catalyst.

    • Hydration of Alkene: The resulting 3-hexene is then hydrated to form this compound. This can be achieved through hydroboration-oxidation, oxymercuration-demercuration, or acid-catalyzed hydration.

  • Pathway B: Alkyne → Ketone → Alcohol

    • Hydration of Alkyne: 3-hexyne is hydrated in the presence of an acid catalyst (often with a mercury(II) salt) to produce 3-hexanone.

    • Reduction of Ketone: The intermediate ketone, 3-hexanone, is then reduced to the final product, this compound, using a hydride reducing agent like sodium borohydride.

The logical flow of these synthetic routes is illustrated below.

Synthesis_Overview cluster_A Pathway A cluster_B Pathway B 3-Hexyne_A 3-Hexyne cis-3-Hexene (Z)-3-Hexene 3-Hexyne_A->cis-3-Hexene  Partial  Hydrogenation 3-Hexanol_A This compound cis-3-Hexene->3-Hexanol_A  Hydration 3-Hexyne_B 3-Hexyne 3-Hexanone 3-Hexanone 3-Hexyne_B->3-Hexanone  Hydration 3-Hexanol_B This compound 3-Hexanone->3-Hexanol_B  Reduction Pathway_A1 3-Hexyne 3-Hexyne Reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) 3-Hexyne->Reagents cis-3-Hexene (Z)-3-Hexene Reagents->cis-3-Hexene Pathway_A2_Hydroboration cis-3-Hexene (Z)-3-Hexene Step1_Reagents 1. BH₃·THF or 9-BBN cis-3-Hexene->Step1_Reagents Step2_Reagents 2. H₂O₂, NaOH Step1_Reagents->Step2_Reagents Organoborane Intermediate This compound This compound Step2_Reagents->this compound Pathway_B1 3-Hexyne 3-Hexyne Reagents H₂O, H₂SO₄ HgSO₄ (cat.) 3-Hexyne->Reagents Enol_Intermediate Enol Intermediate Reagents->Enol_Intermediate 3-Hexanone 3-Hexanone Enol_Intermediate->3-Hexanone Tautomerization Pathway_B2 3-Hexanone 3-Hexanone Step1_Reagents 1. NaBH₄, CH₃OH 3-Hexanone->Step1_Reagents Step2_Reagents 2. H₃O⁺ workup Step1_Reagents->Step2_Reagents Alkoxide Intermediate This compound This compound Step2_Reagents->this compound

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of 3-Hexanol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexanol, a six-carbon aliphatic alcohol, is a prominent member of the green leaf volatiles (GLVs), a class of biogenic volatile organic compounds (BVOCs) ubiquitously released by plants. This technical guide provides a comprehensive overview of the natural occurrence of this compound in the plant kingdom, its biosynthesis, and its multifaceted roles in plant physiology and ecology. For researchers in drug development and related scientific fields, understanding the endogenous roles and biosynthetic pathways of such compounds can offer valuable insights into plant-based therapeutic discovery and the manipulation of plant secondary metabolism. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key biochemical pathways.

Natural Occurrence and Quantitative Data

This compound, and more commonly its unsaturated isomer (Z)-3-hexen-1-ol (leaf alcohol), is widely distributed across the plant kingdom, contributing to the characteristic "green" aroma of freshly cut grass and damaged leaves. Its presence has been documented in a diverse array of plant species, including fruits, vegetables, herbs, and flowers. The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions such as herbivory or mechanical damage.

Below are tables summarizing the quantitative data on the occurrence of this compound and related C6 compounds in various plants.

Table 1: Concentration of (Z)-3-Hexenol in Various Plant Tissues

Plant SpeciesCommon NamePlant PartConcentration (µg/g Fresh Weight)Analytical MethodReference
Solanum lycopersicumTomatoLeaves9.3 ± 2.1 (ng/g FW)GC-MS[1]
Vitis rotundifolia 'Carlos'Muscadine GrapeFruitRelative abundanceHS-SPME-GC/MS[2][3]
Vitis rotundifolia 'Fry'Muscadine GrapeFruitRelative abundanceHS-SPME-GC/MS[2][3]
Vitis rotundifolia 'Granny Val'Muscadine GrapeFruitRelative abundanceHS-SPME-GC/MS[2][3]
Camellia sinensisTeaLeaves0.04 - 0.52 (mg/kg)GC-MS[4]

Table 2: Relative Abundance of this compound and Related C6 Volatiles in Floral Headspace

Plant SpeciesCommon NameCompoundRelative Abundance (%)Analytical MethodReference
Lagerstroemia caudataCrape Myrtle1-Hexanol32.23 (over-blooming)HS-SPME-GC-MS[5]
Aquilaria sinensisAgarwoodHexanalHigh abundanceGCxGC-QTOF-MS[6][7]
Dendrobium officinaleDendrobium OrchidHexanal7.135 - 7.94 (ng/mg)GCxGC-QTOF-MS[6][7]
Edgeworthia chrysanthaPaperbush4-oxoisophorone11.26 (ng/mg)GCxGC-QTOF-MS[6][7]

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

The biosynthesis of this compound and other C6 GLVs is initiated upon tissue damage, which triggers the lipoxygenase (LOX) pathway. This pathway utilizes fatty acids, primarily linolenic and linoleic acids, released from plant cell membranes.

The key steps are:

  • Lipase Activity : Mechanical damage activates lipases, which hydrolyze membrane lipids to release free fatty acids like α-linolenic acid.

  • Lipoxygenase (LOX) : LOX oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid.

  • Hydroperoxide Lyase (HPL) : This enzyme rapidly cleaves the hydroperoxide into two fragments: the 12-carbon compound 12-oxo-(9Z)-dodecenoic acid and the six-carbon aldehyde, (Z)-3-hexenal.

  • Alcohol Dehydrogenase (ADH) : (Z)-3-hexenal is then reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase. Further isomerization and reduction can lead to the formation of other C6 alcohols, including this compound.

LOX_Pathway α-Linolenic Acid α-Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid α-Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) Z-3-Hexenal Z-3-Hexenal 13-Hydroperoxylinolenic Acid->Z-3-Hexenal Hydroperoxide Lyase (HPL) Z-3-Hexen-1-ol Z-3-Hexen-1-ol Z-3-Hexenal->Z-3-Hexen-1-ol Alcohol Dehydrogenase (ADH)

Figure 1: Biosynthesis of (Z)-3-Hexen-1-ol via the Lipoxygenase Pathway.

Ecological Role: Plant Defense Signaling

(Z)-3-Hexenol plays a crucial role as a signaling molecule in plant defense, a phenomenon known as "priming". Exposure to (Z)-3-hexenol can prepare a plant to respond more rapidly and robustly to subsequent herbivore attacks or pathogen infections. This priming effect often involves the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity.

Upon perception of (Z)-3-hexenol, a signaling cascade is initiated, leading to the accumulation of defense-related hormones like JA and SA. This results in the expression of defense genes and the production of defensive compounds that can deter herbivores or inhibit pathogen growth.

Defense_Signaling cluster_0 Stressor cluster_1 Signal Release cluster_2 Signal Perception & Transduction cluster_3 Defense Response Herbivore Attack Herbivore Attack Z-3-Hexenol Release Z-3-Hexenol Release Herbivore Attack->Z-3-Hexenol Release Signal Perception Signal Perception Z-3-Hexenol Release->Signal Perception JA Signaling Pathway JA Signaling Pathway Signal Perception->JA Signaling Pathway SA Signaling Pathway SA Signaling Pathway Signal Perception->SA Signaling Pathway Crosstalk Crosstalk JA Signaling Pathway->Crosstalk SA Signaling Pathway->Crosstalk Defense Gene Expression Defense Gene Expression Crosstalk->Defense Gene Expression Production of Defensive Compounds Production of Defensive Compounds Defense Gene Expression->Production of Defensive Compounds

Figure 2: Role of (Z)-3-Hexenol in Priming Plant Defense.

Experimental Protocols

Accurate quantification and identification of this compound in plant tissues require robust analytical methods. The two most common approaches are headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and solvent extraction followed by GC-MS analysis.

Protocol 1: Static Headspace GC-MS Analysis of this compound

This method is suitable for the analysis of volatile compounds without solvent extraction, minimizing sample manipulation.

1. Sample Preparation:

  • Excise a known weight of fresh plant tissue (e.g., 0.5 - 2.0 g of leaves, fruit pulp, or flowers).
  • If necessary, gently chop or grind the tissue to increase the surface area for volatile release.
  • Immediately place the prepared tissue into a headspace vial (e.g., 20 mL).
  • Add a saturated solution of calcium chloride or sodium chloride (optional, to increase the vapor pressure of volatiles).
  • Add a known amount of an appropriate internal standard (e.g., 3-octanol) for quantification.
  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Extraction:

  • Place the vial in a heated autosampler or water bath.
  • Equilibrate the sample at a specific temperature (e.g., 50-100°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.[8][9]
  • Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20-30 minutes) to adsorb the volatile compounds.[10]

3. GC-MS Analysis:

  • Desorb the adsorbed volatiles from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 1-5 minutes) in splitless mode.[10]
  • Separate the compounds on a suitable capillary column (e.g., DB-WAX or HP-5MS).
  • Use a temperature program to elute the compounds, for example: start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 5 minutes.
  • Identify this compound and its isomers by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).
  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

"Sample Preparation" -> "Headspace Vial"; "Headspace Vial" -> "Equilibration (Heating)"; "Equilibration (Heating)" -> "SPME Fiber Exposure"; "SPME Fiber Exposure" -> "GC-MS Injection & Desorption"; "GC-MS Injection & Desorption" -> "Chromatographic Separation"; "Chromatographic Separation" -> "Mass Spectrometry Detection"; "Mass Spectrometry Detection" -> "Data Analysis (Identification & Quantification)"; }

Figure 3: Workflow for Headspace-SPME-GC-MS Analysis.
Protocol 2: Solvent Extraction and GC-MS Analysis of this compound

This method is useful for extracting a broader range of semi-volatile compounds and for larger sample quantities.

1. Sample Preparation and Extraction:

  • Freeze a known weight of fresh plant tissue (e.g., 5-10 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.
  • Transfer the powdered tissue to a flask or beaker.
  • Add a suitable organic solvent (e.g., ethanol, methanol, hexane, or a mixture like methanol:chloroform) in a specific ratio (e.g., 1:10 w/v).[1]
  • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
  • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.
  • Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator to a smaller volume.

2. Sample Cleanup (Optional):

  • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
  • Pass the concentrated extract through an appropriate SPE cartridge (e.g., silica gel or Florisil).
  • Elute the fraction containing this compound with a suitable solvent.

3. GC-MS Analysis:

  • Add a known amount of an internal standard to the final extract.
  • Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS system.
  • Follow the GC-MS analysis steps as described in Protocol 1.

"Sample Grinding (Liquid N2)" -> "Solvent Addition & Extraction"; "Solvent Addition & Extraction" -> "Filtration"; "Filtration" -> "Concentration (Evaporation)"; "Concentration (Evaporation)" -> "GC-MS Analysis"; "GC-MS Analysis" -> "Data Analysis"; }

Figure 4: Workflow for Solvent Extraction and GC-MS Analysis.

Conclusion

This compound and its related C6 green leaf volatiles are integral components of the plant metabolome, playing significant roles in both the characteristic aroma of plants and their defense mechanisms. For researchers in drug development and plant science, understanding the distribution, biosynthesis, and signaling functions of these compounds provides a foundation for exploring new avenues of research. The methodologies outlined in this guide offer a starting point for the accurate and reliable analysis of this compound in various plant matrices, facilitating further investigation into the complex and fascinating world of plant-derived volatile compounds.

References

3-Hexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hexanol, a secondary alcohol with applications in various scientific fields. This document details its chemical and physical properties, synthesis and analytical methodologies, and its relevance in metabolic pathways, offering valuable information for professionals in research and development.

Core Data Presentation

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 623-37-0[1][2]
Molecular Formula C6H14O[2][3]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[3]
Density 0.819 g/cm³ at 25 °C[3]
Boiling Point 134-135 °C
Melting Point -57 °C
Flash Point 45 °C (closed cup)[1]
Solubility in Water 16 g/L[3]
Refractive Index 1.401 at 20 °C

Synthesis of this compound: Experimental Protocols

Two common and effective methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an alkyne. Detailed methodologies for these synthetic routes are provided below.

Grignard Reaction Synthesis

This method involves the reaction of a Grignard reagent, propylmagnesium bromide, with propanal to form this compound. This is a versatile method for creating carbon-carbon bonds.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. To this, add a solution of 1-bromopropane in anhydrous diethyl ether dropwise with stirring. The reaction is initiated by gentle heating or the addition of a small crystal of iodine. The reaction is complete when most of the magnesium has been consumed.

  • Reaction with Propanal: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of propanal in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Quenching and Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by fractional distillation.

G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification 1-Bromopropane 1-Bromopropane Propylmagnesium Bromide Propylmagnesium Bromide 1-Bromopropane->Propylmagnesium Bromide + Mg, Ether Mg Mg Mg->Propylmagnesium Bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->Propylmagnesium Bromide Alkoxide Intermediate Alkoxide Intermediate Propylmagnesium Bromide->Alkoxide Intermediate + Propanal Propanal Propanal Propanal->Alkoxide Intermediate This compound This compound Alkoxide Intermediate->this compound + Sat. NH4Cl Saturated NH4Cl Saturated NH4Cl Saturated NH4Cl->this compound

Grignard Synthesis of this compound.
Hydroboration-Oxidation of 3-Hexyne

This two-step procedure allows for the anti-Markovnikov addition of water across a triple bond, yielding an enol that tautomerizes to a ketone, which is then reduced to the alcohol. For the synthesis of this compound, 3-hexyne is used as the starting material.[3]

Experimental Protocol:

  • Hydroboration: In a dry, three-necked flask under an inert atmosphere, dissolve 3-hexyne in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. To this, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Carefully add a solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide. Maintain the temperature below 30 °C during the addition of hydrogen peroxide.

  • Work-up and Isolation: After the addition of the oxidizing agents, stir the mixture at room temperature for an hour. Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting this compound can be purified by distillation.

G cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_final_product Tautomerization and Reduction 3-Hexyne 3-Hexyne Trialkenylborane Trialkenylborane 3-Hexyne->Trialkenylborane + BH3·THF BH3_THF BH3·THF BH3_THF->Trialkenylborane Enol Intermediate Enol Intermediate Trialkenylborane->Enol Intermediate + NaOH, H2O2 Oxidizing_Agents NaOH, H2O2 Oxidizing_Agents->Enol Intermediate 3-Hexanone 3-Hexanone Enol Intermediate->3-Hexanone Tautomerization This compound This compound 3-Hexanone->this compound Reduction Reducing_Agent e.g., NaBH4 Reducing_Agent->this compound

Hydroboration-Oxidation of 3-Hexyne.

Analytical Methodology: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL. For unknown samples, perform a serial dilution to ensure the concentration falls within the linear range of the instrument. An internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) should be added for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polar column like DB-624 or a polar wax column).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 240 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

    • Scan Range: m/z 35-300.

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions. Quantification is achieved by integrating the peak area of a characteristic ion and comparing it to the calibration curve generated from the standard solutions.

G Sample Sample GC_Column Gas Chromatography (Separation) Sample->GC_Column Injection MS_Detector Mass Spectrometry (Detection & Identification) GC_Column->MS_Detector Elution Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis Signal

GC-MS Analytical Workflow.

Relevance in Drug Development and Metabolism

While this compound is not a primary therapeutic agent, its metabolic pathway is of interest to drug development professionals, particularly in the context of toxicology and drug metabolism. This compound is a metabolite of n-hexane, a common industrial solvent. Understanding the metabolic fate of such compounds is crucial for assessing their potential toxicity and for the development of safer alternatives.

Metabolic Pathway of n-Hexane

In the liver, n-hexane is metabolized by the cytochrome P450 mixed-function oxidase system. This enzymatic system hydroxylates n-hexane at different positions. Hydroxylation at the 1- and 3-positions leads to the formation of 1-hexanol and this compound, respectively, which are considered part of a detoxification pathway. Conversely, hydroxylation at the 2-position initiates a bioactivation pathway that can lead to the formation of the neurotoxin 2,5-hexanedione.

G cluster_detox Detoxification Pathway cluster_bioact Bioactivation Pathway n-Hexane n-Hexane P450 Cytochrome P450 Mixed-Function Oxidase n-Hexane->P450 1-Hexanol 1-Hexanol P450->1-Hexanol Hydroxylation at C1 This compound This compound P450->this compound Hydroxylation at C3 2-Hexanol 2-Hexanol P450->2-Hexanol Hydroxylation at C2 2,5-Hexanedione 2,5-Hexanedione (Neurotoxin) 2-Hexanol->2,5-Hexanedione Further Oxidation

Metabolic Fate of n-Hexane.

References

A Comprehensive Technical Guide to the Solubility of 3-Hexanol in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-hexanol, a secondary alcohol with significant applications in the pharmaceutical and chemical industries. Understanding its solubility profile in both aqueous and organic media is critical for its effective use in synthesis, formulation, and various analytical procedures. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the molecular factors governing its solubility.

Core Concepts: Molecular Structure and its Influence on Solubility

This compound (C₆H₁₄O) is a six-carbon alcohol where the hydroxyl (-OH) group is located on the third carbon atom. This structure imparts a dual character to the molecule: the hydroxyl group is polar and capable of forming hydrogen bonds, while the hexyl hydrocarbon chain is nonpolar. This balance between a hydrophilic head and a hydrophobic tail dictates its solubility behavior. In essence, this compound is slightly soluble in water and exhibits good solubility in many organic solvents.[1][2][3]

Quantitative Solubility Data

The solubility of this compound in water and various organic solvents has been determined experimentally. The data is summarized in the table below for easy comparison.

SolventFormulaSolubility ( g/100 mL) @ 25°CClassificationReference(s)
WaterH₂O1.61Slightly Soluble[4][5]
EthanolC₂H₅OH276.1Very Soluble[5]
MethanolCH₃OH272.4Very Soluble[5]
IsopropanolC₃H₇OH246.9Very Soluble[5]
n-PropanolC₃H₇OH234.1Very Soluble[5]
n-ButanolC₄H₉OH226.9Very Soluble[5]
AcetoneC₃H₆O126.6Very Soluble[4][5]
Ethyl AcetateC₄H₈O₂83.7Soluble[5]
Diethyl EtherC₄H₁₀OMiscibleMiscible[4]

Factors Influencing this compound Solubility

The solubility of this compound is a direct consequence of its molecular structure, specifically the interplay between its polar hydroxyl group and its non-polar alkyl chain. The following diagram illustrates this relationship and its impact on solubility in different solvent types.

G Factors Influencing this compound Solubility cluster_molecule This compound Molecule cluster_solvents Solvent Interaction cluster_result Resulting Solubility 3_Hexanol CH3CH2CH(OH)CH2CH2CH3 OH_group Hydroxyl Group (-OH) Polar, Hydrophilic 3_Hexanol->OH_group contributes Hexyl_chain Hexyl Chain (C6H13) Non-polar, Hydrophobic 3_Hexanol->Hexyl_chain contains Polar_Solvent Polar Solvents (e.g., Water) OH_group->Polar_Solvent Favorable Interaction (Hydrogen Bonding) Nonpolar_Solvent Non-polar Solvents (e.g., Diethyl Ether) OH_group->Nonpolar_Solvent Less Favorable Interaction Hexyl_chain->Polar_Solvent Unfavorable Interaction (Disrupts Water's H-Bond Network) Hexyl_chain->Nonpolar_Solvent Favorable Interaction (van der Waals forces) Limited_Aqueous Limited Solubility in Water Polar_Solvent->Limited_Aqueous High_Organic High Solubility in Organic Solvents Nonpolar_Solvent->High_Organic

Caption: Molecular determinants of this compound's solubility characteristics.

Experimental Protocols for Solubility Determination

The following protocols provide a framework for the quantitative determination of this compound solubility in both aqueous and organic solvents.

I. Determination of Solubility in Water by Saturation Method

Objective: To determine the solubility of this compound in water at a specific temperature (e.g., 25°C).

Materials:

  • This compound (analytical grade)

  • Deionized water

  • Constant temperature water bath or incubator

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID)

  • Centrifuge (optional)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask). The excess is necessary to ensure that the solution becomes saturated.

    • Place the container in a constant temperature water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

  • Separation of the Aqueous Phase:

    • After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow the undissolved this compound to separate.

    • Carefully withdraw a known volume of the clear aqueous phase using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • For more complete separation, the aqueous phase can be centrifuged.

  • Quantification by Gas Chromatography:

    • Prepare a series of standard solutions of this compound in a suitable solvent (e.g., ethanol) of known concentrations.

    • Inject the standards into the GC to generate a calibration curve.

    • Inject a known volume of the saturated aqueous sample into the GC.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the mass of this compound per volume of water (e.g., g/100 mL).

II. Determination of Miscibility/Solubility in Organic Solvents

Objective: To determine the solubility or miscibility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, acetone, diethyl ether, hexane)

  • Graduated cylinders or burettes

  • Test tubes or small vials

  • Vortex mixer

Procedure:

  • Qualitative Assessment (Miscibility):

    • In a test tube, add a known volume of the organic solvent (e.g., 5 mL).

    • Gradually add this compound dropwise, mixing after each addition.

    • Observe if a single, clear phase is maintained. If the two liquids mix in all proportions without forming a separate layer, they are considered miscible.

  • Quantitative Determination (for limited solubility):

    • If this compound is not fully miscible, a quantitative determination can be performed using a similar saturation method as described for water.

    • A known volume of the organic solvent is saturated with this compound at a constant temperature.

    • The concentration of this compound in the saturated solvent is then determined, typically by GC, after appropriate dilution.

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. Its amphiphilic nature, with a polar hydroxyl group and a non-polar hexyl chain, results in limited solubility in water but excellent solubility in a wide range of organic solvents. The provided quantitative data and experimental protocols offer a solid foundation for scientists and professionals working with this versatile secondary alcohol. Accurate determination and understanding of its solubility are essential for optimizing reaction conditions, developing stable formulations, and ensuring the reliability of experimental outcomes.

References

An In-depth Technical Guide to 3-Hexanol: IUPAC Nomenclature, Synonyms, Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hexanol, a secondary alcohol with applications in various scientific fields. This document details its chemical identity, physicochemical properties, established synthetic routes, and analytical methodologies, aiming to serve as a valuable resource for laboratory and development work.

Chemical Identity and Synonyms

The compound with the chemical formula C₆H₁₄O is systematically named hexan-3-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also widely known by several synonyms, the most common of which is ethyl propyl carbinol .[1][3][4]

Other registered names and identifiers include:

  • 3-Hexyl alcohol[4]

  • Ethylpropylcarbinol[3]

  • CAS Number: 623-37-0[1][3]

Physicochemical Properties

This compound is a colorless liquid with a characteristic strong odor.[2][5] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₁₄O[2]
Molecular Weight 102.17 g/mol [2]
Appearance Colorless liquid[1]
Density 0.819 g/cm³ at 25 °C[1]
Boiling Point 134-135 °C[5]
Melting Point -57 °C[5]
Solubility in Water 16 g/L at 25 °C[1]
Vapor Pressure 4.81 mmHg at 25 °C[2]
Refractive Index 1.414-1.418 at 20 °C[2]

Experimental Protocols: Synthesis of this compound

Two primary and reliable methods for the synthesis of this compound are the Grignard reaction and the hydroboration-oxidation of an appropriate alkene.

Synthesis via Grignard Reaction

This method involves the reaction of propanal with propylmagnesium bromide.[6] The Grignard reagent, propylmagnesium bromide, is first prepared from 1-bromopropane and magnesium metal.

Experimental Workflow: Grignard Synthesis of this compound

G Grignard Synthesis of this compound cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Aldehyde cluster_2 Step 3: Acidic Work-up 1-Bromopropane 1-Bromopropane Reaction Flask_1 Reaction Flask 1-Bromopropane->Reaction Flask_1 + Magnesium Magnesium Magnesium->Reaction Flask_1 + Anhydrous Ether Anhydrous Ether Anhydrous Ether->Reaction Flask_1 Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide_2 Propylmagnesium Bromide Reaction Flask_1->Propylmagnesium Bromide Propanal Propanal Reaction Flask_2 Reaction Flask Propanal->Reaction Flask_2 + Propylmagnesium Bromide_2->Reaction Flask_2 Alkoxide Intermediate Alkoxide Intermediate Alkoxide Intermediate_2 Alkoxide Intermediate Reaction Flask_2->Alkoxide Intermediate Separatory Funnel Separatory Funnel Alkoxide Intermediate_2->Separatory Funnel + Aqueous Acid Aqueous Acid Aqueous Acid->Separatory Funnel This compound This compound Separatory Funnel->this compound

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Methodology:

  • Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • Work-up: The reaction mixture is poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation under atmospheric pressure.

Synthesis via Hydroboration-Oxidation

This two-step procedure involves the reaction of an alkene, in this case, (E)-3-hexene, with a borane reagent, followed by oxidation.

Experimental Workflow: Hydroboration-Oxidation of (E)-3-Hexene

G Hydroboration-Oxidation of (E)-3-Hexene cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation E-3-Hexene E-3-Hexene Reaction Flask Reaction Flask E-3-Hexene->Reaction Flask + Borane-THF Borane-THF Borane-THF->Reaction Flask Trihexylborane Trihexylborane Trihexylborane_2 Trihexylborane Reaction Flask->Trihexylborane Reaction Flask_2 Reaction Flask Trihexylborane_2->Reaction Flask_2 + NaOH NaOH NaOH->Reaction Flask_2 + H2O2 H2O2 H2O2->Reaction Flask_2 This compound This compound Reaction Flask_2->this compound

Caption: Workflow for the synthesis of this compound via hydroboration-oxidation.

Methodology:

  • Hydroboration: To a solution of (E)-3-hexene in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of borane-THF complex is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours to ensure the complete formation of the trihexylborane.

  • Oxidation: The reaction mixture is cooled in an ice bath, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30%). The temperature is maintained below 40 °C during the addition. After the addition is complete, the mixture is stirred at room temperature for at least one hour.

  • Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude this compound is purified by distillation.

Experimental Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards by serial dilution of the stock solution.

    • An internal standard (e.g., 2-hexanol or another suitable compound not present in the sample) should be added to all standards and samples for improved accuracy and precision.

    • Ensure all samples are free of particulate matter by filtration or centrifugation before injection.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Column: A polar capillary column, such as a DB-WAX or Innowax (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the analysis of alcohols.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 220 °C at a rate of 10 °C/min.

      • Final hold: Hold at 220 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis:

    • The retention time of the peak corresponding to this compound is used for qualitative identification by comparison with a known standard.

    • The mass spectrum of the peak is compared with a reference spectrum from a library (e.g., NIST) for confirmation. Key fragments for this compound include m/z 59, 73, and 45.

    • For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Typical ¹H NMR (300 MHz, CDCl₃) Chemical Shifts (δ):

  • ~3.5 ppm (m, 1H, -CHOH)

  • ~1.4 ppm (m, 4H, -CH₂CHOHCH₂-)

  • ~0.9 ppm (t, 6H, 2 x -CH₃)

Typical ¹³C NMR (75 MHz, CDCl₃) Chemical Shifts (δ):

  • ~74 ppm (-CHOH)

  • ~39 ppm (-CH₂CHOH)

  • ~30 ppm (CH₃CH₂CH₂-)

  • ~19 ppm (-CHOHCH₂CH₃)

  • ~14 ppm (CH₃CH₂-)

  • ~10 ppm (-CH₂CH₃)

This guide provides foundational information and methodologies for working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.

References

Mechanism of 3-Hexanol Formation from 1-Hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed hydration of 1-hexene is a classic example of electrophilic addition, governed by Markovnikov's rule and subject to carbocation rearrangements. While the primary product is 2-hexanol, a significant portion of 3-hexanol is also formed via a hydride shift. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of the key quantitative and spectroscopic data for the characterization of this compound.

Introduction

The formation of alcohols from alkenes is a fundamental transformation in organic synthesis. The acid-catalyzed hydration of alkenes proceeds via a carbocation intermediate, making it susceptible to rearrangements, which can lead to a mixture of products. The reaction of 1-hexene with an aqueous acid catalyst is a prime example, yielding not only the expected Markovnikov product, 2-hexanol, but also the rearranged product, this compound.[1][2][3] Understanding the mechanism and the factors influencing the product distribution is crucial for controlling the outcome of such reactions. This document serves as a technical resource for professionals in the fields of chemical research and drug development, offering detailed insights into the formation of this compound from 1-hexene.

Reaction Mechanism

The formation of this compound from 1-hexene in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is a multi-step process involving a key carbocation rearrangement.[1][2]

Step 1: Protonation of the Alkene The reaction is initiated by the electrophilic attack of a proton (from the acid catalyst) on the double bond of 1-hexene. This protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon (C1), leading to the formation of a more stable secondary carbocation at C2.[2][4]

Step 2: Carbocation Rearrangement (1,2-Hydride Shift) The initially formed secondary carbocation at C2 can rearrange to a more stable carbocation. In this specific case, a 1,2-hydride shift occurs, where a hydrogen atom from the adjacent carbon (C3) migrates with its pair of electrons to the positively charged C2. This rearrangement results in the formation of a different, yet still secondary, carbocation at C3.[1][5] This rearrangement is a rapid equilibrium, but it allows for the formation of products derived from the C3 carbocation.

Step 3: Nucleophilic Attack by Water Water molecules, acting as nucleophiles, can attack both the C2 and C3 carbocations. The attack on the C2 carbocation leads to the formation of 2-hexanol, while the attack on the C3 carbocation leads to the formation of this compound.[2][6]

Step 4: Deprotonation The resulting oxonium ions are then deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final alcohol products, 2-hexanol and this compound, and regenerate the acid catalyst.[2]

The acid-catalyzed hydration of 1-hexene typically yields a mixture of approximately 70% 2-hexanol and 30% this compound, highlighting the significance of the carbocation rearrangement pathway.[1]

Visualization of the Reaction Pathway

Reaction_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_products Products 1-Hexene 1-Hexene Carbocation_C2 2° Carbocation (at C2) 1-Hexene->Carbocation_C2 + H₃O⁺ H3O+ H₃O⁺ Carbocation_C3 2° Carbocation (at C3) Carbocation_C2->Carbocation_C3 1,2-Hydride Shift Oxonium_Ion_2 Oxonium Ion (from C2) Carbocation_C2->Oxonium_Ion_2 + H₂O Oxonium_Ion_3 Oxonium Ion (from C3) Carbocation_C3->Oxonium_Ion_3 + H₂O 2-Hexanol 2-Hexanol Oxonium_Ion_2->2-Hexanol - H₃O⁺ This compound This compound Oxonium_Ion_3->this compound - H₃O⁺

Caption: Mechanism of this compound formation from 1-hexene.

Experimental Protocols

The following is a representative experimental protocol for the acid-catalyzed hydration of 1-hexene.

Materials and Equipment
  • 1-Hexene

  • 85% Sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure[7]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1-hexene. Cool the flask in an ice bath and slowly add 85% sulfuric acid with continuous stirring.

  • Reaction: Allow the mixture to stir vigorously at room temperature. The reaction progress can be monitored by gas chromatography (GC).

  • Hydrolysis: After the initial reaction, slowly add deionized water to the reaction mixture while continuing to stir in the ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic products.

  • Washing: Wash the organic layer sequentially with deionized water, 10% sodium hydroxide solution, and finally with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of 2-hexanol and this compound, can be purified by fractional distillation.

Data Presentation

Quantitative Data
ParameterValueReference
Product Ratio (2-hexanol:this compound)~70:30[1][7]
Boiling Point of 2-hexanol136-140 °C[7][8]
Boiling Point of this compound135-136 °C[7]
Density of 1-hexene0.673 g/mL[9]
Spectroscopic Data for this compound

¹H NMR (90 MHz, CDCl₃) [6][10]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5m1HCH-OH
~1.4m4H-CH₂-CH(OH)-CH₂-
~0.9t6H2 x -CH₃

¹³C NMR (25.16 MHz, CDCl₃) [6][11]

Chemical Shift (δ) ppmAssignment
73.00C3 (CH-OH)
39.25C4
30.23C2
18.94C5
14.18C6
9.93C1

Infrared (IR) Spectroscopy [12][13]

Wavenumber (cm⁻¹)Description of Vibration
~3350 (broad)O-H stretch (alcohol)
~2960, 2930, 2870C-H stretch (alkane)
~1460C-H bend
~1115C-O stretch

Mass Spectrometry (Electron Ionization) [1][6][14]

m/zRelative IntensityAssignment
101Low[M-H]⁺
87Moderate[M-CH₃]⁺
73High[M-C₂H₅]⁺
59Base Peak[M-C₃H₇]⁺
45Moderate[C₂H₅O]⁺

Conclusion

The formation of this compound from 1-hexene via acid-catalyzed hydration is a well-established reaction that serves as an excellent case study for understanding carbocation rearrangements. The 1,2-hydride shift from the initially formed secondary carbocation at C2 to the C3 position is a key mechanistic step that leads to the formation of this compound as a significant byproduct. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and professionals working in synthetic chemistry and related fields. Careful control of reaction conditions and appropriate analytical techniques are essential for the characterization and quantification of the isomeric alcohol products.

References

The Dual Facets of 3-Hexanol: A Technical Guide to its Biological Significance and Antimicrobial Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hexanol, a six-carbon aliphatic alcohol, is a volatile organic compound (VOC) found across various biological systems, from plants and insects to microorganisms. While structurally similar to the well-researched green leaf volatile (GLV) (Z)-3-hexenol, this compound exhibits distinct biological roles. This technical guide provides an in-depth exploration of the biological significance of this compound, with a particular focus on its role as an insect semiochemical. Furthermore, it critically examines its antimicrobial properties, presenting key data from recent studies. Detailed experimental protocols for the analysis of volatile compounds and the assessment of their antimicrobial activity are also provided to facilitate further research in this area.

Biological Significance of this compound

The biological relevance of this compound is multifaceted, with distinct roles in the chemical communication of insects and its presence as a metabolic byproduct in plants and microorganisms. It is crucial to distinguish the functions of this compound from its more extensively studied isomer, (Z)-3-hexenol, which is a key player in plant defense signaling.

Role in Insect Communication: A Pheromonal Signal

Evidence points to this compound acting as a semiochemical, a chemical substance that carries a message, in the insect world. Notably, (3R,4S)-4-Methyl-3-hexanol has been identified as a pheromone of the ant Tetramorium impurum[1]. Pheromones are crucial for mediating social behaviors within a species, such as mating, aggregation, and alarm signaling. The detection of this compound by insect antennae can trigger a specific behavioral response, a process that is fundamental to their survival and reproduction. In some ant species, alcohols like hexanol have been shown to play a role in the perception of complex odor mixtures[2].

The olfactory signaling pathway in insects, such as the fruit fly Drosophila, provides a general model for how a volatile compound like this compound is perceived. Odorant molecules enter the sensilla on the antenna and bind to olfactory receptor neurons (ORNs). These neurons send signals to the antennal lobe (AL) of the insect brain, where the information is processed by local interneurons (LNs) and projection neurons (PNs). The PNs then relay this information to higher brain centers like the mushroom body (MB) and lateral horn (LH), where the odor is ultimately interpreted, leading to a behavioral response[3][4].

Insect_Olfactory_Pathway cluster_antenna Antenna ORN Olfactory Receptor Neurons (ORNs) Glomeruli Glomeruli ORN->Glomeruli Signal Transduction Hexanol This compound Hexanol->ORN Binding PN PN Glomeruli->PN LN LN Glomeruli->LN MB MB PN->MB Processed Signal LH LH PN->LH LN->Glomeruli Modulation Behavioral_Response Behavioral Response MB->Behavioral_Response Learning & Memory LH->Behavioral_Response Innate Behavior

Presence in Plants: A Minor Volatile Component

While (Z)-3-hexenol is a prominent "green leaf volatile" released upon tissue damage and involved in plant defense, this compound is also detected in the volatile profiles of various plants, albeit typically in smaller quantities[5]. Its presence is often considered a part of the complex blend of VOCs that contribute to the plant's overall scent profile. The biosynthesis of C6-alcohols like (Z)-3-hexenol in plants occurs through the lipoxygenase (LOX) pathway[6][7]. This pathway is initiated by the release of fatty acids from damaged cell membranes, which are then converted into various volatile compounds, including aldehydes and alcohols. It is plausible that this compound can be formed through a similar, though less predominant, biochemical route.

Plant_Biosynthesis_Pathway cluster_info Biosynthesis of C6 Volatiles Membrane_Lipids Membrane Lipids Linolenic_Acid α-Linolenic Acid Membrane_Lipids->Linolenic_Acid Wounding/Herbivory Hydroperoxide 13-Hydroperoxylinolenic Acid Linolenic_Acid->Hydroperoxide Catalyzed by LOX Hexenal (Z)-3-Hexenal Hydroperoxide->Hexenal Catalyzed by HPL Hexenol (Z)-3-Hexenol / this compound Hexenal->Hexenol Catalyzed by ADH Lipase Lipase LOX Lipoxygenase (LOX) HPL Hydroperoxide Lyase (HPL) ADH Alcohol Dehydrogenase (ADH) info This pathway primarily produces (Z)-3-hexenol, with this compound as a potential minor product.

Role in Microorganisms: A Metabolic Byproduct

Certain microorganisms are capable of producing this compound as a product of their metabolism. For instance, the bacterium Clostridium carboxidivorans can produce hexanol through syngas fermentation[8][9][10][11]. The production of alcohols by microorganisms is a complex process influenced by various factors, including the available substrate, culture conditions, and the specific enzymatic machinery of the organism. The physiological role of this compound for the microorganisms themselves is not well-defined but is likely a byproduct of their metabolic efforts to generate energy and essential cellular components. Some microbial volatile organic compounds have been shown to have inhibitory effects on plant pathogens[12][13].

Antimicrobial Properties of this compound

The investigation into the antimicrobial properties of volatile compounds is an active area of research for applications in food preservation, agriculture, and medicine. However, the efficacy of this compound as an antimicrobial agent appears to be limited based on available studies.

Antibacterial and Antifungal Activity

A key study investigating the antibacterial activity of hexanol isomers in the vapor phase found that this compound, along with 2-hexanol, exhibited no antimicrobial activity against a panel of seven food-related bacteria. In contrast, 1-hexanol showed inhibitory effects against Gram-negative bacteria[14][15][16]. This suggests a significant influence of the hydroxyl group's position on the molecule's antibacterial efficacy.

Table 1: Antimicrobial Activity of Hexanol Isomers against Food-Related Bacteria

Bacterial SpeciesGram Stain1-Hexanol Vapor (150 ppm)2-Hexanol Vapor (up to 300 ppm)This compound Vapor (up to 300 ppm)
Escherichia coliNegativeInhibitionNo InhibitionNo Inhibition
Pseudomonas aeruginosaNegativeInhibitionNo InhibitionNo Inhibition
Salmonella EnteritidisNegativeInhibitionNo InhibitionNo Inhibition
Bacillus subtilisPositiveNo InhibitionNo InhibitionNo Inhibition
Lactobacillus plantarumPositiveNo InhibitionNo InhibitionNo Inhibition
Listeria monocytogenesPositiveNo InhibitionNo InhibitionNo Inhibition
Staphylococcus aureusPositiveNo InhibitionNo InhibitionNo Inhibition
Data summarized from Kyoui et al. (2023)[14][15][16].

The lack of broad-spectrum antimicrobial activity for this compound suggests that its potential for development as a standalone antimicrobial agent is low. However, the possibility of synergistic effects when combined with other antimicrobial compounds cannot be entirely ruled out and may warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological significance and antimicrobial properties.

Analysis of this compound as an Insect Semiochemical: Gas Chromatography-Electroantennography (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active volatile compounds that elicit a response from an insect's antenna.

Objective: To identify if this compound in a complex volatile mixture elicits an electrophysiological response from an insect antenna.

Methodology:

  • Sample Preparation:

    • Solvent Extraction: Extract pheromone glands or whole insects in a small volume of high-purity hexane.

    • Headspace Collection: Collect volatiles emitted by live insects using Solid Phase Microextraction (SPME) or by pulling air from a chamber containing the insects through an adsorbent trap.

  • Instrumentation:

    • A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an electroantennography (EAD) setup.

    • The GC column effluent is split, with a portion directed to the FID and the other to the EAD.

  • Procedure:

    • Inject the prepared sample into the GC.

    • The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

    • The FID records a signal for each eluting compound, generating a chromatogram.

    • Simultaneously, the portion of the effluent directed to the EAD flows over an excised insect antenna mounted between two electrodes.

    • If a compound elicits a response from the olfactory receptors on the antenna, a change in electrical potential is recorded as an EAD signal.

    • Co-occurrence of an FID peak and an EAD signal at the same retention time indicates a biologically active compound.

  • Confirmation:

    • Analyze a synthetic standard of this compound using the same GC-EAD method to confirm its retention time and electrophysiological activity.

GC_EAD_Workflow cluster_instrument GC-EAD System Sample_Prep Sample Preparation (Solvent Extraction or Headspace Collection) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Column Gas Chromatography Column (Separation of Volatiles) GC_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter FID Flame Ionization Detector (FID) Effluent_Splitter->FID EAD Electroantennographic Detector (EAD) (Insect Antenna) Effluent_Splitter->EAD Data_Acquisition Data Acquisition FID->Data_Acquisition EAD->Data_Acquisition Chromatogram FID Chromatogram Data_Acquisition->Chromatogram EAD_Signal EAD Signal Data_Acquisition->EAD_Signal Analysis Data Analysis (Alignment of FID and EAD Signals) Chromatogram->Analysis EAD_Signal->Analysis Identification Identification of Bioactive Compounds Analysis->Identification

Assessment of Antimicrobial Activity: Vapor Phase Susceptibility Testing

This method is suitable for evaluating the antimicrobial properties of volatile compounds like this compound.

Objective: To determine the antimicrobial activity of this compound vapor against a range of microorganisms.

Methodology:

  • Microorganism Preparation:

    • Culture the test bacteria or fungi in appropriate liquid media to a standardized cell density (e.g., 0.5 McFarland standard).

    • Spread-plate a defined volume of the microbial suspension onto the surface of suitable agar plates.

  • Vapor Exposure Setup:

    • Place the inoculated agar plates in a sealed container (e.g., a desiccator or a large petri dish).

    • Introduce a known concentration of this compound into the container. This can be achieved by placing a sterile filter paper disc impregnated with a specific amount of this compound inside the sealed container.

    • Include a control plate that is not exposed to this compound vapor.

  • Incubation:

    • Incubate the sealed containers at the optimal growth temperature for the test microorganism for a specified period (e.g., 24-48 hours).

  • Data Analysis:

    • After incubation, observe the growth on the test and control plates.

    • Antimicrobial activity is indicated by a zone of inhibition or a complete lack of growth on the test plate compared to the control plate.

    • The Minimum Inhibitory Concentration (MIC) in the vapor phase can be determined by testing a range of this compound concentrations.

Vapor_Phase_Antimicrobial_Testing Microbe_Prep Microorganism Preparation (Standardized Inoculum) Inoculation Inoculation of Agar Plates Microbe_Prep->Inoculation Setup_Test Test Setup: Inoculated Plate in Sealed Container with this compound Vapor Source Inoculation->Setup_Test Setup_Control Control Setup: Inoculated Plate in Sealed Container without this compound Inoculation->Setup_Control Incubation Incubation Setup_Test->Incubation Setup_Control->Incubation Observation_Test Observation of Test Plate Incubation->Observation_Test Observation_Control Observation of Control Plate Incubation->Observation_Control Comparison Comparison of Growth Observation_Test->Comparison Observation_Control->Comparison Result Determination of Antimicrobial Activity Comparison->Result

Headspace Analysis of this compound from Biological Samples: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a sensitive method for the identification and quantification of volatile compounds emitted from a sample without solvent extraction.

Objective: To identify and quantify this compound in the headspace of plant or microbial cultures.

Methodology:

  • Sample Preparation:

    • Place a known amount of the biological material (e.g., plant leaves, microbial culture) into a headspace vial and seal it.

  • Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer (GC-MS) and equipped with a headspace autosampler.

  • Procedure:

    • The sealed vial is heated in the autosampler to allow volatile compounds, including this compound, to partition into the headspace.

    • A specific volume of the headspace gas is automatically injected into the GC.

    • The compounds are separated in the GC column.

    • The separated compounds enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification by comparison to a spectral library.

  • Quantification:

    • Quantification of this compound can be achieved by using an internal or external standard calibration curve.

Conclusion

This compound is a biologically significant volatile compound with a defined role as an insect semiochemical. Its structural similarity to (Z)-3-hexenol underscores the importance of precise chemical identification in understanding the nuanced functions of volatile organic compounds in ecological interactions. The current body of evidence suggests that this compound does not possess broad-spectrum antimicrobial properties, a critical consideration for researchers in drug discovery and food science. The detailed experimental protocols provided in this guide offer a foundation for further investigations into the diverse roles of this compound and other volatile compounds in biological systems. Future research should aim to further elucidate the specific signaling pathways triggered by this compound in insects and explore its potential synergistic or antagonistic interactions with other volatile compounds in various biological contexts.

References

Thermochemistry and Enthalpy of Formation for 3-Hexanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-hexanol, with a primary focus on its standard enthalpy of formation. The information contained herein is intended to support research and development activities where a thorough understanding of the energetic characteristics of this compound is essential. This document presents key quantitative data in a structured format, details relevant experimental methodologies, and visualizes pertinent biochemical and synthetic pathways.

Core Thermochemical Data

The thermochemical properties of this compound (C₆H₁₄O) are fundamental to understanding its stability and energetic behavior in chemical reactions. The standard enthalpy of formation (ΔfH°), a critical parameter, quantifies the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states (298.15 K and 1 atm).

A summary of the key thermochemical data for this compound is presented in the table below. These values have been compiled from reputable sources, including the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2]

PropertyValueUnitsPhaseReference
Standard Enthalpy of Formation (ΔfH°)-390.3 ± 0.88kJ/molLiquid[1]
Standard Enthalpy of Formation (ΔfH°)-332.8 ± 2.2kJ/molGas[1]
Heat Capacity (Cp)286.2J/mol·KLiquid

Enthalpy of Combustion

The balanced combustion reaction for this compound is:

C₆H₁₄O(l) + 9 O₂(g) → 6 CO₂(g) + 7 H₂O(l)

Using Hess's Law, the standard enthalpy of combustion can be calculated as follows:

ΔcH° = [6 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₆H₁₄O, l) + 9 * ΔfH°(O₂, g)]

Given the standard enthalpies of formation for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol), and knowing that the standard enthalpy of formation of an element in its standard state (O₂(g)) is zero, the enthalpy of combustion of this compound can be determined.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the experimental measurement of its enthalpy of combustion. Bomb calorimetry is the primary technique employed for this purpose.

Experimental Protocol: Bomb Calorimetry for Alcohols

The following is a generalized protocol for determining the heat of combustion of a liquid alcohol, such as this compound, using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound and to calculate its enthalpy of combustion.

Materials:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Fuse wire (e.g., nickel-chromium)

  • Calorimeter bucket

  • High-precision thermometer or temperature probe

  • Stirrer

  • Analytical balance

  • This compound sample of known purity

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.

  • Assembly of the Bomb: A small, known amount of distilled water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state. The bomb head is then securely sealed.

  • Pressurization: The bomb is purged of air and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water. The bucket is then placed in the insulating jacket of the calorimeter. The stirrer and thermometer are positioned in the water.

  • Temperature Equilibration: The stirrer is started, and the temperature of the water in the bucket is monitored until a steady rate of temperature change is observed (the pre-fire period).

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Monitoring: The temperature of the water is recorded at regular intervals as it rises to a maximum and then begins to cool (the post-fire period).

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) is used to calculate the total heat released during the combustion. Corrections are made for the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Combustion: The molar enthalpy of combustion is calculated from the total heat released and the number of moles of the this compound sample.

Biochemical and Synthetic Pathways

For professionals in drug development, understanding the metabolic fate and potential synthetic routes of a molecule is crucial. The following diagrams, generated using the DOT language, illustrate a relevant metabolic pathway and a common synthetic approach for this compound.

Metabolic Pathway of n-Hexane

This compound is a metabolite of n-hexane, formed as part of a detoxification pathway in the liver.[3][4] The initial hydroxylation of n-hexane is mediated by mixed-function oxidases.[3]

metabolism n-Hexane n-Hexane This compound This compound n-Hexane->this compound Mixed-function oxidases Detoxification Detoxification This compound->Detoxification

Caption: Metabolic formation of this compound from n-hexane.

Synthesis of this compound via Grignard Reaction

A common and versatile method for the synthesis of alcohols is the Grignard reaction. This compound can be synthesized by the reaction of a propylmagnesium bromide (a Grignard reagent) with propanal.[5]

synthesis cluster_reactants Reactants Propanal Propanal Intermediate Intermediate Propanal->Intermediate Nucleophilic addition Propylmagnesium Bromide Propylmagnesium Bromide Propylmagnesium Bromide->Intermediate This compound This compound Intermediate->this compound Acidic workup

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hexanol as a Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-hexanol as a solvent in organic synthesis, with a focus on its potential as a "green" solvent alternative. While direct, published examples detailing this compound as a primary solvent in many named reactions are limited, its properties as a secondary alcohol allow for its application in various palladium-catalyzed cross-coupling reactions. The protocols provided herein are based on established methodologies using structurally similar secondary alcohols and the general principles of using alcoholic solvents in these transformations.

Properties of this compound as a Solvent

This compound is a secondary alcohol that possesses a balance of polar and non-polar characteristics, making it a versatile solvent for a range of organic compounds.[1] Its higher boiling point compared to more volatile solvents like diethyl ether or dichloromethane can be advantageous for reactions requiring elevated temperatures. Furthermore, alcohols are increasingly considered "green" solvents in organic synthesis.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 135 °C
Density 0.819 g/cm³
Solubility in Water 16.1 mg/mL at 25 °C

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis.[2] While traditionally carried out in solvents like toluene, THF, or DMF, recent advancements have highlighted the efficacy of "green" alcohol solvents.[2][3] Secondary alcohols, such as this compound, can serve as effective media for these reactions, particularly in nickel-catalyzed systems.[2]

Logical Workflow for Solvent Selection in Suzuki-Miyaura Coupling:

A Substrate Solubility Assessment B Consideration of 'Green' Chemistry Principles A->B C Evaluation of Secondary Alcohols (e.g., this compound) B->C D Protocol Optimization (Base, Catalyst, Temperature) C->D E Reaction Execution and Monitoring D->E F Product Isolation and Purification E->F

Caption: Workflow for considering this compound as a solvent in Suzuki-Miyaura coupling.

Experimental Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid in this compound

This protocol is adapted from a procedure using tert-amyl alcohol as the solvent and is expected to be applicable with this compound due to their similar properties as secondary alcohols.[2]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • K₃PO₄ (3.0 mmol)

  • This compound (5 mL)

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, phenylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling in a Secondary Alcohol Solvent

Aryl HalideBoronic AcidProductSolventCatalystBaseTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid4-Methoxybiphenyltert-Amyl AlcoholNiCl₂(PCy₃)₂K₃PO₄1001285[2]
2-BromopyridinePhenylboronic acid2-Phenylpyridinetert-Amyl AlcoholNiCl₂(PCy₃)₂K₃PO₄1001278[2]

Note: The data presented is for a similar secondary alcohol and serves as an expected outcome for reactions in this compound under optimized conditions.

Application in Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] Similar to the Suzuki-Miyaura coupling, alcohols can be employed as solvents, offering a more environmentally benign alternative to traditional solvents.

Catalytic Cycle of the Heck Reaction:

A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X Complex B->C D Olefin Coordination C->D E Migratory Insertion D->E F β-Hydride Elimination E->F G Alkene Product F->G H Reductive Elimination of H-X with Base F->H H->A

Caption: A simplified diagram of the Heck reaction catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Heck Reaction of an Aryl Iodide with an Alkene in this compound

This generalized protocol is based on the principles of Heck reactions conducted in alcoholic solvents.

Materials:

  • Aryl iodide (e.g., iodobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Triethylamine (1.5 mmol)

  • This compound (5 mL)

  • Inert atmosphere

Procedure:

  • In a round-bottom flask, dissolve the aryl iodide and alkene in this compound (5 mL).

  • Add Pd(OAc)₂ and triethylamine to the mixture.

  • Flush the flask with an inert gas and fit it with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 135 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Table 3: Expected Outcomes for Heck Reaction in an Alcoholic Solvent

Aryl HalideAlkeneProductSolventCatalystBaseTemp (°C)Yield (%)
IodobenzeneStyreneStilbeneThis compoundPd(OAc)₂Et₃N135High
4-Iodoanisolen-Butyl acrylaten-Butyl 4-methoxycinnamateThis compoundPd(OAc)₂Et₃N135High

Note: Yields are qualitative ("High") as specific literature data for this compound is not available. Optimization may be required.

Considerations for Grignard Reactions

Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards protic solvents. Alcohols, including this compound, contain an acidic hydroxyl proton that will rapidly quench a Grignard reagent, rendering it inactive for the desired carbon-carbon bond formation.

Reaction of Grignard Reagent with this compound: R-MgX + CH₃CH₂CH(OH)CH₂CH₂CH₃ → R-H + (CH₃CH₂CH(OMgX)CH₂CH₂CH₃)

Due to this incompatibility, This compound is not a suitable solvent for Grignard reactions. Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are the standard choices for these reactions.

Biocatalysis

While the focus of this document is on the use of this compound as a solvent, it is worth noting its relevance in the field of biocatalysis primarily as a product of fermentation processes.[5] However, in some biocatalytic transformations, particularly those involving lipases, organic co-solvents are often employed to enhance substrate solubility and modulate enzyme activity. The use of this compound as a co-solvent in such systems could be an area for further investigation, though specific protocols are not yet widely established.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid sources of ignition.

Conclusion

This compound presents itself as a viable "green" solvent alternative for specific organic reactions, most notably palladium- and nickel-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. Its physical properties allow for reactions to be conducted at higher temperatures, and its classification as a secondary alcohol makes it a suitable medium for these transformations. However, its protic nature renders it unsuitable for reactions involving highly basic organometallic reagents such as Grignard reagents. The provided protocols, adapted from related systems, offer a solid foundation for researchers to explore the application of this compound in their synthetic endeavors. Further optimization of reaction conditions for specific substrate combinations is recommended to achieve optimal results.

References

GC-MS Analysis of 3-Hexanol: Fragmentation Patterns and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This application note provides a detailed protocol for the analysis of 3-hexanol, a six-carbon secondary alcohol, and an in-depth examination of its characteristic fragmentation patterns under electron ionization (EI). Understanding these fragmentation pathways is crucial for the accurate identification of this compound in complex matrices, which is relevant in various fields including flavor and fragrance analysis, environmental monitoring, and metabolomics.

Experimental Protocol

This protocol provides a standard method for the analysis of this compound using GC-MS. The parameters are based on established methods for short-chain alcohols and can be adapted based on the specific instrumentation and analytical goals.[1]

1. Sample Preparation:

A stock solution of this compound should be prepared in a high-purity volatile solvent such as methanol or dichloromethane. Subsequent dilutions can be made to achieve the desired concentration range for calibration and analysis. For complex matrices, appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the volatile components.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column is recommended for the separation of alcohols. A DB-5ms or HP-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness) provides good resolution for this type of analyte.[1]

    • Inlet: A split/splitless injector, typically operated in split mode with a split ratio of 50:1 to avoid column overloading.

    • Injector Temperature: 250 °C.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.[1]

      • Ramp: Increase temperature at a rate of 10 °C/min to 220 °C.[1]

      • Final hold: Hold at 220 °C for 5 minutes.[1]

    • Injection Volume: 1 µL.[1]

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Transfer Line Temperature: 280 °C.[1]

    • Scan Range: m/z 30-150 to ensure detection of the molecular ion and all significant fragments.

Data Presentation: Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak (M+) at m/z 102. The spectrum is dominated by fragment ions resulting from specific cleavage events. The quantitative data for the major fragments observed in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)Fragmentation Pathway
59 [C₃H₇O]⁺100 α-cleavage (loss of C₃H₇ radical)
73 [C₄H₉O]⁺65α-cleavage (loss of C₂H₅ radical)
41 [C₃H₅]⁺55Secondary fragmentation
31 [CH₃O]⁺45Rearrangement and cleavage
84 [C₆H₁₂]⁺•20Dehydration (loss of H₂O)
101 [C₆H₁₃O]⁺15Loss of H• radical

Note: Relative intensities are approximate and can vary between instruments.

Visualization of Experimental Workflow and Fragmentation Pathways

To facilitate a clear understanding of the analytical process and the molecular fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer & Detector Fragmentation->Detection Data Data Acquisition Detection->Data Analysis Spectral Interpretation Data->Analysis

Figure 1: Experimental workflow for the GC-MS analysis of this compound.

The fragmentation of this compound upon electron ionization is primarily dictated by the stability of the resulting carbocations. The principal fragmentation pathways are α-cleavage and dehydration.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways M This compound (C₆H₁₄O) M = 102 M_ion [C₆H₁₄O]⁺• (Molecular Ion) m/z = 102 (unstable) M->M_ion Ionization (EI) F101 [M-H]⁺ m/z = 101 F84 [M-H₂O]⁺• m/z = 84 F73 [M-C₂H₅]⁺ m/z = 73 F59 [M-C₃H₇]⁺ m/z = 59 M_ion->F101 - H• M_ion->F84 - H₂O (Dehydration) M_ion->F73 α-cleavage (- C₂H₅•) M_ion->F59 α-cleavage (- C₃H₇•)

Figure 2: Key fragmentation pathways of this compound in EI-MS.

Discussion

The fragmentation of this compound is characteristic of secondary alcohols. The most favorable fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This leads to the formation of a stable, resonance-stabilized oxonium ion. In the case of this compound, there are two possible α-cleavage points, leading to the loss of either an ethyl radical (CH₃CH₂•) or a propyl radical (CH₃CH₂CH₂•).

  • Loss of a Propyl Radical: Cleavage of the C3-C4 bond results in the loss of a propyl radical (mass 43), leading to the formation of the base peak at m/z 59 . This fragment, [CH₃CH₂CH(OH)]⁺, is the most abundant ion in the spectrum due to the stability of the resulting secondary carbocation.

  • Loss of an Ethyl Radical: Cleavage of the C2-C3 bond results in the loss of an ethyl radical (mass 29), forming a fragment at m/z 73 . This fragment, [CH₃CH₂CH₂(OH)CH]⁺, is also significant in the spectrum.

Another common fragmentation pathway for alcohols is dehydration, which involves the elimination of a water molecule (H₂O, mass 18). This results in the formation of an alkene radical cation. For this compound, this leads to a peak at m/z 84 ([C₆H₁₂]⁺•). The intensity of this peak is generally lower than those from α-cleavage, indicating that α-cleavage is the more dominant fragmentation pathway for this compound.

The peak at m/z 101 corresponds to the loss of a single hydrogen radical (H•) from the molecular ion. While the molecular ion itself is often not observed, this [M-1]⁺ peak can be a useful indicator of the molecular weight.

Conclusion

This application note provides a comprehensive guide to the GC-MS analysis of this compound, including a detailed experimental protocol and an analysis of its fragmentation patterns. The dominant fragmentation pathways are α-cleavage, leading to characteristic ions at m/z 59 and 73, and to a lesser extent, dehydration, resulting in an ion at m/z 84. A thorough understanding of these fragmentation patterns is essential for the reliable identification and structural elucidation of this compound in various scientific and industrial applications. The provided protocol offers a robust starting point for developing and validating methods for the analysis of this compound and related short-chain alcohols.

References

Application Note: ¹H and ¹³C NMR Spectral Analysis of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data and standardized experimental protocols for the analysis of 3-hexanol.

Introduction

This compound is an organic alcohol that serves as a valuable intermediate and building block in various chemical syntheses. A thorough understanding of its structure is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This application note presents the ¹H and ¹³C NMR spectral data for this compound, along with detailed protocols for sample preparation and data acquisition.

Spectral Data Presentation

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Assignment Chemical Shift (δ) ppm Splitting Pattern Integration
H3~3.54Multiplet1H
OH~1.74Singlet1H
H2, H4, H5~1.67 - 1.11Multiplet6H
H1, H6~0.94Triplet6H

Note: The chemical shift of the hydroxyl (-OH) proton can be variable and may exchange with deuterium in the presence of D₂O.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Assignment Chemical Shift (δ) ppm
C373.00[1]
C439.25[1]
C230.23[1]
C518.94[1]
C614.18[1]
C19.93[1]

Experimental Protocols

The following protocols describe the methodology for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[2]

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve approximately 5-25 mg of this compound in about 0.6 mL of deuterated solvent.[3][4] For liquid samples like this compound, a concentration of around 20% in the deuterated solvent is often suitable.[5]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for small organic molecules like this compound.[1][6] Ensure the solvent is of high purity to avoid extraneous peaks.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly into a clean, dry 5 mm NMR tube.[3][5]

  • Sample Volume: The final volume of the solution in the NMR tube should be approximately 0.5 - 0.6 mL, corresponding to a height of about 4-5 cm.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer to serve as an internal reference for chemical shifts (0 ppm). If not present, a small amount can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer.

  • Spectrometer Preparation: Insert the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process minimizes spectral line broadening and improves resolution.

  • Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Angle: 30 degrees[7]

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 64 or more, as ¹³C has a much lower natural abundance and sensitivity compared to ¹H.[8]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. This is followed by phase correction and baseline correction.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh/Measure This compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate assign Assign Signals to Structure integrate->assign

NMR Experimental Workflow
Structure and NMR Assignments for this compound

This diagram shows the chemical structure of this compound with labels for each unique carbon and proton, corresponding to the data in the tables.

This compound Structure with NMR Assignments

References

Application Note: Protocols for the Oxidation of 3-Hexanol to 3-Hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in pharmaceutical and fine chemical production. This document provides detailed protocols for the conversion of 3-hexanol to 3-hexanone, a representative secondary aliphatic alcohol. Three common and effective methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and a greener approach using sodium hypochlorite. This guide includes a comparative data summary, step-by-step experimental procedures, and workflow diagrams to assist researchers in selecting and performing the optimal protocol for their specific needs.

Overview of Oxidation Methods

The conversion of this compound to 3-hexanone involves the removal of a hydride equivalent from the alcohol, forming a carbonyl group.[1][2] The choice of oxidant and reaction conditions is critical and depends on factors such as substrate sensitivity to acid or heat, desired scale, and environmental considerations.

  • Pyridinium Chlorochromate (PCC) Oxidation: A widely used method employing a mild, chromium(VI)-based reagent.[3][4] It is known for its selectivity in oxidizing secondary alcohols to ketones with minimal side reactions or over-oxidation.[5][6] The reaction is typically performed under anhydrous conditions in a chlorinated solvent like dichloromethane (DCM).[7]

  • Swern Oxidation: A metal-free oxidation that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[8][9] It is valued for its mild conditions, high yields, and broad functional group tolerance, making it suitable for complex and acid-sensitive substrates.[9][10] Its primary drawbacks are the generation of foul-smelling dimethyl sulfide and the requirement for cryogenic temperatures.[9]

  • Sodium Hypochlorite (Bleach) Oxidation: An inexpensive, readily available, and environmentally benign alternative to chromium-based reagents.[11][12] The reaction is often performed in acetic acid, which generates the active oxidant, hypochlorous acid (HOCl), in situ.[12][13] This method is particularly attractive for large-scale syntheses due to its low cost and reduced hazardous waste.[11]

Data Presentation: Comparison of Protocols

The following table summarizes key parameters for the selected oxidation methods for converting this compound to 3-hexanone.

ParameterPCC OxidationSwern OxidationSodium Hypochlorite Oxidation
Typical Yield 85-95%90-98%80-90%
Reaction Time 2-4 hours1-2 hours1-2 hours
Temperature 0 °C to Room Temp.-78 °C to Room Temp.15-25 °C
Key Reagents Pyridinium Chlorochromate (PCC), Dichloromethane (DCM)Oxalyl Chloride, DMSO, TriethylamineSodium Hypochlorite (Bleach), Acetic Acid
Advantages Simple procedure, reliable, prevents over-oxidation.[5]Mild conditions, high yields, good for sensitive substrates.[9]Inexpensive, "green" oxidant, scalable.[11][12]
Disadvantages Toxic chromium waste, acidic nature.[7]Cryogenic temps required, produces odorous byproduct (DMS).[9]Potential for chlorination side-products.[11][14]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Chromium reagents are toxic and carcinogenic and must be handled with extreme care.[5][15]

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

This protocol describes the oxidation of this compound using PCC in dichloromethane.[7]

Materials:

  • This compound (1.0 eq)

  • Pyridinium Chlorochromate (PCC) (1.5 eq)

  • Celite® or Silica Gel (equal weight to PCC)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add PCC (1.5 eq) and an equal mass of Celite®.

  • Reagent Addition: Add anhydrous DCM to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Slowly add the this compound solution to the stirring PCC slurry at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short plug of silica gel or Celite® to filter out the chromium salts (a dark, tarry solid). Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates and concentrate them using a rotary evaporator. The resulting crude product can be purified by fractional distillation or flash column chromatography to yield pure 3-hexanone.

Protocol 2: Swern Oxidation

This protocol details the oxidation of this compound using activated DMSO.[9][16]

Materials:

  • Oxalyl Chloride (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.4 eq)

  • This compound (1.0 eq)

  • Anhydrous Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and two dropping funnels, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: Add oxalyl chloride (1.2 eq) to the flask. Then, add a solution of anhydrous DMSO (2.4 eq) in DCM dropwise over 15 minutes. Stir the mixture for an additional 15 minutes at -78 °C. (Caution: Gas evolution - CO and CO₂).[16]

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

  • Base Addition: Add anhydrous triethylamine (5.0 eq) dropwise. After addition, stir the mixture at -78 °C for 20 minutes, then remove the cooling bath and allow it to warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude 3-hexanone can be purified by fractional distillation. Rinse all glassware that came into contact with dimethyl sulfide with bleach to neutralize the odor.[9]

Protocol 3: Sodium Hypochlorite Oxidation

This protocol provides a "green" method for oxidizing this compound using commercial bleach.[12][13]

Materials:

  • This compound (1.0 eq)

  • Glacial Acetic Acid

  • Sodium Hypochlorite solution (~8.25% household bleach, ~1.2 eq)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to maintain a temperature of 15-25 °C.[13]

  • Oxidant Addition: Add the sodium hypochlorite solution dropwise from the dropping funnel over approximately 30-45 minutes. Monitor the temperature to keep it within the 15-25 °C range.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC. Check for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess oxidant).

  • Quenching: If oxidant remains, add saturated sodium bisulfite solution dropwise until the KI-starch test is negative.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract several times with diethyl ether.

  • Combine the organic extracts and wash them with water, saturated NaHCO₃ solution (until bubbling ceases), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude 3-hexanone by fractional distillation.

Visualization of Workflows

The following diagrams illustrate the general experimental workflow and a decision-making model for selecting an oxidation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble & Purge Glassware (N2) B Prepare Reagent Solutions A->B C Cool to Target Temp (e.g., 0°C or -78°C) B->C D Add Substrate & Reagents C->D E Monitor by TLC D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify Product (Distillation / Chromatography) H->I J Pure 3-Hexanone I->J Characterization (NMR, IR, GC-MS)

Caption: General experimental workflow for the oxidation of this compound.

G Start Select Oxidation Protocol Q1 Is the substrate acid-sensitive or contains complex functional groups? Start->Q1 Q2 Is cost or environmental impact a primary concern? Q1->Q2 No Swern Swern Oxidation Q1->Swern  Yes Q3 Is a robust, general-purpose method needed? Q2->Q3 No Bleach Hypochlorite Oxidation Q2->Bleach  Yes Q3->Bleach No (Consider scale) PCC PCC Oxidation Q3->PCC  Yes

Caption: Decision tree for selecting an appropriate oxidation method.

References

Application Notes and Protocols for the Grignard Synthesis of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction facilitates the synthesis of a wide array of compounds, most notably alcohols, from carbonyl precursors. Its versatility and typically high yields have made it an indispensable tool in academic research and the pharmaceutical industry for the construction of complex molecular frameworks.

This document provides a detailed protocol for the synthesis of the secondary alcohol 3-hexanol. The primary synthetic route involves the nucleophilic addition of propylmagnesium bromide, the Grignard reagent, to propanal.[1][2] An alternative, equally viable pathway is the reaction of ethylmagnesium bromide with butanal. The core of the reaction involves the carbon atom of the Grignard reagent, which is highly nucleophilic and basic, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic work-up protonates the resulting alkoxide to yield the final alcohol product.

A critical parameter for the success of any Grignard synthesis is the strict maintenance of anhydrous (water-free) conditions.[3] Grignard reagents are potent bases and will readily react with protic solvents, including trace amounts of water, which quenches the reagent and reduces the overall yield.[2] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.

Reaction Scheme

The synthesis of this compound from propanal and 1-bromopropane proceeds in two main stages:

  • Formation of the Grignard Reagent: 1-bromopropane reacts with magnesium metal in anhydrous diethyl ether to form propylmagnesium bromide.

  • Nucleophilic Addition and Work-up: The Grignard reagent is then reacted with propanal. A subsequent aqueous acid work-up yields this compound.

Step 1: Formation of Propylmagnesium Bromide
CH₃CH₂CH₂Br + Mg anhydrous ether→ CH₃CH₂CH₂MgBr
Step 2: Synthesis of this compound
CH₃CH₂CHO + CH₃CH₂CH₂MgBr 1. anhydrous ether→ CH₃CH₂CH(OMgBr)CH₂CH₂CH₃ 2. H₃O⁺→ CH₃CH₂CH(OH)CH₂CH₂CH₃

Data Presentation

Quantitative data for the reagents, reaction conditions, and product characterization are summarized below.

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mol)Notes
Magnesium TurningsMg24.312.67 g0.110Must be dry.
1-BromopropaneC₃H₇Br123.0012.30 g (9.25 mL)0.100Reagent grade, anhydrous.
PropanalC₃H₆O58.085.81 g (7.21 mL)0.100Reagent grade, anhydrous.
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12~150 mL-Required as the solvent.
Sulfuric Acid (10%)H₂SO₄98.08~50 mL-For aqueous work-up.
Saturated Sodium BicarbonateNaHCO₃84.01~30 mL-For washing step.
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-For drying the organic layer.
Equipment
Round-bottom flasks (250 mL, 100 mL)Must be oven or flame-dried.
Claisen Adapter & Reflux CondenserMust be oven or flame-dried.
Separatory Funnel (250 mL)
Distillation ApparatusFor final purification.
Magnetic Stirrer and Stir Bar

Table 2: Product Characterization and Typical Yield for this compound

ParameterValueReference/Notes
Appearance Clear, colorless liquid[4]
Molecular Formula C₆H₁₄O[4]
Molar Mass 102.17 g/mol [4]
Boiling Point 133-135 °C[4][5][6]
Density ~0.819 g/cm³[5][7]
Refractive Index (n_D²⁰) 1.414-1.418[4][6]
Theoretical Yield 10.22 gBased on 0.100 mol of limiting reagent.
Typical Experimental Yield 60-75%Grignard reactions are generally efficient but sensitive to conditions.

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Peaks / Signals (Expected)
IR (Infrared) Broad peak at ~3350 cm⁻¹ (O-H stretch), Strong peaks at ~2960-2870 cm⁻¹ (C-H stretch).[8]
¹H NMR (CDCl₃) δ ~3.5 ppm (multiplet, 1H, -CHOH-), δ ~1.4 ppm (multiplet, 4H, -CH₂-), δ ~0.9 ppm (triplets, 6H, -CH₃).[4][9]
¹³C NMR (CDCl₃) δ ~73.0 ppm (-CHOH), δ ~39.3 ppm, δ ~30.2 ppm, δ ~18.9 ppm, δ ~14.2 ppm, δ ~9.9 ppm.[4]

Experimental Protocols

CAUTION: This procedure involves flammable solvents and corrosive acids. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn.

Part A: Preparation of the Grignard Reagent (Propylmagnesium Bromide)

  • Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. All glassware must be scrupulously dried in an oven (120 °C) for several hours and assembled while hot, then allowed to cool to room temperature under a stream of dry nitrogen or with drying tubes (containing CaCl₂) attached to all openings.

  • Reagent Preparation: Place the magnesium turnings (2.67 g, 0.110 mol) in the reaction flask. In the dropping funnel, prepare a solution of 1-bromopropane (12.30 g, 0.100 mol) in 40 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 5-10 mL of the 1-bromopropane solution from the dropping funnel onto the magnesium turnings. The reaction should initiate within a few minutes, indicated by the formation of bubbles and a cloudy/gray appearance in the solution. If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod. A small crystal of iodine can also be added to activate the magnesium surface.

  • Completion of Grignard Formation: Once the reaction has started and is self-sustaining (gentle reflux of the ether), add the remaining 1-bromopropane solution dropwise from the funnel at a rate that maintains a steady reflux. After the addition is complete, gently reflux the mixture for an additional 30 minutes using a heating mantle to ensure all the magnesium has reacted. The final solution should appear gray to dark brown. Cool the flask to room temperature.

Part B: Synthesis of this compound

  • Reactant Addition: Cool the flask containing the freshly prepared propylmagnesium bromide in an ice-water bath. Prepare a solution of propanal (5.81 g, 0.100 mol) in 25 mL of anhydrous diethyl ether in the dropping funnel.

  • Reaction: Add the propanal solution dropwise to the stirred, cooled Grignard reagent at a rate that maintains a gentle reflux and keeps the internal temperature below 20 °C. A white, viscous precipitate will form.

  • Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Hydrolysis: Cool the reaction flask again in a large ice bath. Slowly and cautiously add 50 mL of 10% aqueous sulfuric acid dropwise from the dropping funnel to quench the reaction and dissolve the magnesium salts. The mixture will separate into two clear layers.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and retain the top organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with 30 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by 30 mL of brine (saturated NaCl solution).

  • Drying: Transfer the ether solution to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried ether solution into a pre-weighed round-bottom flask. Remove the bulk of the diethyl ether using a rotary evaporator.

  • Distillation: Purify the crude this compound by simple distillation. Collect the fraction boiling between 133-135 °C. Weigh the final product and calculate the percent yield.

Mandatory Visualizations

experimental_workflow cluster_prep Part A: Reagent Preparation cluster_reaction Part B: Synthesis cluster_workup Part C: Work-up & Purification cluster_analysis Analysis setup 1. Assemble Dry Apparatus initiate 2. Initiate Reaction (Mg + 1-Bromopropane) setup->initiate reflux 3. Complete Formation (Reflux) initiate->reflux add_aldehyde 4. Add Propanal Solution (0-10°C) reflux->add_aldehyde Cool to 0°C stir 5. Stir at Room Temp add_aldehyde->stir hydrolysis 6. Quench with Aqueous Acid stir->hydrolysis extraction 7. Ether Extraction hydrolysis->extraction wash 8. Wash & Dry extraction->wash distill 9. Distill Product wash->distill analysis 10. Characterize (NMR, IR, GC) distill->analysis

References

Application Notes and Protocols for the Dehydration of 3-Hexanol to Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of 3-hexanol to produce a mixture of hexene isomers. This reaction is a fundamental transformation in organic synthesis, relevant for the production of fine chemicals and pharmaceutical intermediates. These notes include established reaction conditions, expected product distributions, and a comprehensive, step-by-step laboratory procedure. Additionally, a protocol for the analysis of the resulting hexene isomers using gas chromatography is provided.

Introduction

The dehydration of alcohols is a classic and synthetically useful method for the preparation of alkenes. In the case of this compound, a secondary alcohol, the reaction proceeds via an E1 elimination mechanism when treated with a strong acid catalyst and heat. The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. Subsequent deprotonation from an adjacent carbon atom yields a mixture of isomeric hexenes, primarily 2-hexene and 3-hexene. Due to the similar stability of the potential alkene products, a mixture of isomers is typically obtained.[1][2]

Reaction Conditions and Product Distribution

The acid-catalyzed dehydration of this compound typically employs strong protic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) as catalysts. The reaction is generally performed at elevated temperatures to favor the elimination reaction and to facilitate the removal of the lower-boiling alkene products by distillation, thereby shifting the equilibrium towards the products.

According to Zaitsev's rule, in elimination reactions that can yield more than one alkene product, the most substituted (and therefore most stable) alkene will be the major product.[3] However, in the dehydration of this compound, the two primary products, 2-hexene and 3-hexene, are both disubstituted alkenes with similar thermodynamic stabilities. Consequently, the reaction is expected to produce a mixture of these isomers in comparable amounts.[1] Some sources suggest that 1-hexene may also be formed as a minor product.[4]

Table 1: Physical Properties and Expected Elution Order of Hexene Isomers in Gas Chromatography

Isomer NameStructureBoiling Point (°C)Expected Elution Order (Lowest to Highest Retention Time)
1-HexeneCH₂=CH(CH₂)₃CH₃63.51
(Z)-3-Hexene (cis)CH₃CH₂CH=CHCH₂CH₃66.42
(E)-3-Hexene (trans)CH₃CH₂CH=CHCH₂CH₃67.13
(E)-2-Hexene (trans)CH₃CH=CHCH₂CH₂CH₃67.94
(Z)-2-Hexene (cis)CH₃CH=CHCH₂CH₂CH₃68.85

Data sourced from multiple references.[5] The elution order is predicted for a nonpolar GC column where separation is primarily based on boiling point.

Experimental Protocols

Protocol 1: Dehydration of this compound using Phosphoric Acid

This protocol describes a representative method for the dehydration of this compound adapted from established procedures for secondary alcohols.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Gas chromatograph (GC) with a nonpolar capillary column

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.2 g (0.1 mol) of this compound and a few boiling chips. Carefully add 5 mL of 85% phosphoric acid to the flask while swirling.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Place a collection flask, cooled in an ice bath, at the end of the condenser.

  • Heating: Gently heat the reaction mixture using a heating mantle. The temperature of the distilling vapor should be monitored. Collect the distillate that boils in the range of 60-70 °C. This fraction will contain the hexene isomers and water.

  • Work-up: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Add 10 mL of saturated sodium bicarbonate solution to the separatory funnel to neutralize any acidic residue. Swirl gently, then stopper and shake, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The upper organic layer contains the hexene products. Drain and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Carefully decant or filter the dried hexene mixture into a pre-weighed, clean, dry vial.

  • Yield Determination: Weigh the product to determine the yield of the reaction.

Protocol 2: Product Analysis by Gas Chromatography

This protocol outlines the analysis of the hexene isomer mixture using gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Nonpolar capillary column (e.g., DB-1, HP-5ms, or similar).

GC Conditions (Representative):

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 100 °C.

  • Carrier Gas: Helium, with a constant flow rate.

  • Injection Volume: 1 µL

Procedure:

  • Sample Preparation: Dilute a small aliquot of the dried hexene product in a suitable solvent (e.g., hexane or pentane) if necessary.

  • Injection: Inject the sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the different hexene isomers based on their retention times, comparing them to known standards if available or by the expected elution order from Table 1.[5]

    • Determine the relative percentage of each isomer by integrating the area under each peak. The percentage of each isomer is calculated by dividing the area of its peak by the total area of all hexene peaks and multiplying by 100.

Visualizations

Dehydration_of_3_Hexanol cluster_reaction Reaction Pathway cluster_workflow Experimental Workflow This compound This compound Protonated_Alcohol Protonated this compound This compound->Protonated_Alcohol + H+ (from H3PO4) Carbocation Hexan-3-yl cation Protonated_Alcohol->Carbocation - H2O Hexenes Hexene Isomers (2-hexene, 3-hexene) Carbocation->Hexenes - H+ Start Start: Mix this compound and H3PO4 Distillation Fractional Distillation Start->Distillation Workup Neutralization & Washing Distillation->Workup Drying Drying with Na2SO4 Workup->Drying Analysis GC Analysis Drying->Analysis

Caption: Reaction pathway and experimental workflow for the dehydration of this compound.

Safety Precautions

  • Handle concentrated acids (sulfuric acid, phosphoric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hexenes are flammable organic compounds. Avoid open flames and sparks.

  • Perform the distillation in a fume hood to avoid inhalation of vapors.

Conclusion

The acid-catalyzed dehydration of this compound is a straightforward method for the synthesis of a mixture of 2-hexene and 3-hexene. The provided protocols offer a reliable procedure for conducting this reaction and analyzing the product distribution. For researchers requiring specific isomer ratios, further optimization of reaction conditions or the use of alternative catalysts may be necessary. The principles and techniques outlined in these notes are broadly applicable to the dehydration of other secondary alcohols.

References

Application Notes and Protocols: 3-Hexanol as a Flavoring Agent in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hexanol as a flavoring agent in the food industry. Detailed protocols for its analysis and evaluation are included to support research, product development, and quality control activities.

Introduction to this compound

This compound (CAS No: 623-37-0) is a six-carbon secondary alcohol that occurs naturally in a variety of plants and fruits, such as pineapple, bell peppers, and safflowers[1][2]. It is recognized for its characteristic alcoholic, ethereal, and medicinal aroma profile[3][4][5]. In the food industry, this compound is utilized as a flavoring agent to impart or modify flavors in a range of products. It is listed by the Flavor and Extract Manufacturers Association (FEMA) under number 3351 and is generally recognized as safe (GRAS) for its intended use[6][7][8]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and found no safety concerns at current levels of intake when used as a flavoring agent[6].

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₆H₁₄O[6]
Molecular Weight 102.17 g/mol [6]
Appearance Clear, colorless liquid[6]
Odor Profile Alcoholic, ethereal, medicinal, fusel, green, solvent-like, with nuances of tropical fruits, pineapple, apple, cider, and rum.[3][4][5]
Taste Profile At 20 ppm: alcoholic, solvent-like, fusel notes of rum, eggnog, and whiskey, with green, fruity nuances of guava and apple.[4]
Boiling Point 133.0-135.0 °C[6]
Solubility in Water 16.1 mg/mL at 25 °C[6]
Vapor Pressure 4.81 mmHg[6]
LogP 1.65[6]
FEMA Number 3351[6]
JECFA Number 282[6]

Applications in the Food Industry

This compound is a versatile flavoring ingredient used to enhance and modify the flavor profiles of various food and beverage products. Its characteristic aroma contributes to the overall sensory experience.

3.1. Beverages

  • Fruit Juices and Fruit-Flavored Drinks: this compound can be used to add green and slightly fermented notes to fruit-flavored beverages, enhancing the perception of ripeness and complexity. It can complement the existing aromatic compounds in juices like apple, pineapple, and guava[4].

  • Alcoholic Beverages: In alcoholic beverages such as rum and whiskey, this compound can contribute to the characteristic fusel alcohol notes, adding complexity to the overall flavor profile[4].

3.2. Dairy Products

While less common, this compound can be used in trace amounts in dairy products like yogurt and flavored milk to introduce subtle fruity and green notes, complementing fruit preparations.

3.3. Other Applications

  • Baked Goods: In baked goods, it can be used to impart subtle fruity and fermented notes.

  • Confectionery: In candies and chewing gum, it can contribute to complex fruit flavor profiles.

Typical Use Levels:

Food CategoryAverage Use Level (ppm)Maximum Use Level (ppm)
Non-alcoholic beverages1.02.0
Baked goods-18.0

Note: Use levels can vary significantly based on the specific application, food matrix, and desired flavor profile. The values presented are indicative and should be optimized for each product.

Experimental Protocols

4.1. Sensory Evaluation of this compound

Sensory analysis is crucial for understanding the flavor contribution of this compound in a food product. The following protocols for a Triangle Test and Descriptive Analysis are provided as examples.

4.1.1. Protocol 1: Triangle Test for Difference Testing

This test is used to determine if a sensory difference exists between two products, for example, a standard product and one with added this compound[1][3][9][10].

Objective: To determine if the addition of a specific concentration of this compound to a base (e.g., a beverage) is perceptible.

Materials:

  • Control sample (without this compound)

  • Test sample (with a specific concentration of this compound)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • Individual tasting booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection: Recruit 25-50 panelists. They can be untrained consumers but should be regular users of the product category being tested[4].

  • Sample Preparation: Prepare the control and test samples. For each panelist, present three samples in a randomized order. Two of the samples will be identical (either both control or both test), and one will be different. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB[3][9].

  • Evaluation: Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample[3][10]. Panelists should cleanse their palate with water and crackers between samples.

  • Data Analysis: Tally the number of correct identifications. The minimum number of correct judgments to establish a statistically significant difference depends on the number of panelists. Statistical tables for triangle tests should be consulted to determine significance (e.g., at p < 0.05).

4.1.2. Protocol 2: Descriptive Analysis

This method is used to characterize the specific sensory attributes of a product containing this compound using a trained panel[11][12][13].

Objective: To identify and quantify the sensory attributes of a beverage containing this compound.

Materials:

  • Samples with varying concentrations of this compound and a control.

  • Reference standards for different aroma and flavor attributes (e.g., solutions representing "green," "fruity," "alcoholic").

  • Individual tasting booths.

  • Data collection software or score sheets with intensity scales (e.g., 15-cm line scales).

Procedure:

  • Panelist Training: Select and train a panel of 8-12 individuals. Training involves developing a consensus vocabulary to describe the sensory attributes of the product and calibrating the panelists to use intensity scales consistently[12].

  • Lexicon Development: In initial sessions, have the panel taste the products and generate a list of descriptive terms for aroma, flavor, and aftertaste. The panel leader facilitates a discussion to create a final lexicon of terms.

  • Evaluation: In individual booths, panelists evaluate the samples presented in a randomized order. They rate the intensity of each attribute from the lexicon on the provided scales.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

4.2. Quantitative Analysis of this compound by Headspace GC-MS

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly effective technique for the quantification of volatile compounds like this compound in food matrices[14][15][16].

Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., a beverage).

Materials and Equipment:

  • Headspace Autosampler

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • 20 mL headspace vials with crimp caps

  • This compound standard

  • Internal standard (e.g., 2-heptanone or other suitable compound not present in the sample)

  • Sodium chloride (for "salting out")

  • The food matrix to be analyzed

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of calibration standards by spiking the food matrix with known concentrations of the this compound stock solution.

    • Add a constant, known concentration of the internal standard to each calibration standard and sample.

    • Pipette a fixed volume (e.g., 5 mL) of each standard and sample into a 20 mL headspace vial.

    • Add a fixed amount of NaCl (e.g., 1 g) to each vial to increase the volatility of the analytes.

    • Immediately seal the vials.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 60-80 °C

      • Incubation Time: 15-30 min

      • Injection Volume: 1 mL

      • Transfer Line Temperature: 150-200 °C

    • GC Parameters:

      • Injector Temperature: 200-250 °C

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for alcohol analysis.

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute all compounds.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: m/z 35-350

      • For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity, monitoring characteristic ions of this compound (e.g., m/z 59, 73, 45) and the internal standard.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the target ions for both compounds.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

4.3. Stability Testing of this compound in a Food Matrix

Stability testing is essential to determine how the flavor profile of a product containing this compound changes over time[15][17][18].

Objective: To evaluate the stability of this compound in a beverage during storage.

Procedure:

  • Sample Preparation: Prepare a batch of the beverage containing a known initial concentration of this compound. Package the product in its final intended packaging.

  • Storage Conditions:

    • Real-Time Study: Store samples under normal storage conditions (e.g., 20-25 °C, protected from light) for a period exceeding the expected shelf life.

    • Accelerated Study: To obtain faster results, store samples at elevated temperatures (e.g., 35 °C, 45 °C)[17][18]. The Arrhenius equation can be used to model the effect of temperature on the degradation rate and predict shelf life at normal conditions. It is important to note that accelerated testing is not suitable for products where microbiological safety is a concern[17].

  • Sampling and Analysis: At regular intervals (e.g., 0, 1, 3, 6, 9, 12 months for real-time; more frequently for accelerated), pull samples from each storage condition.

  • Analysis:

    • Quantitative Analysis: Use the HS-GC-MS method described in Protocol 4.2 to measure the concentration of this compound.

    • Sensory Analysis: Conduct sensory evaluation (e.g., Descriptive Analysis as in Protocol 4.1.2) to assess changes in the overall flavor profile and the intensity of key attributes related to this compound.

  • Data Evaluation: Plot the concentration of this compound and the intensity of key sensory attributes over time for each storage condition. Determine the point at which the concentration or sensory profile changes to an unacceptable level. This will help in establishing the product's shelf life.

Signaling Pathway for Olfactory Perception

The perception of aroma compounds like this compound begins with the interaction of the volatile molecule with olfactory receptors in the nasal epithelium. This initiates a signal transduction cascade that results in the perception of smell.

Workflow of Olfactory Signal Transduction:

Olfactory_Signaling_Workflow cluster_0 Olfactory Epithelium Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx CNG_Channel->Na_Ca_Influx Ca_Cl_Channel Ca2+-activated Cl- Channel Cl_Efflux Cl- Efflux Ca_Cl_Channel->Cl_Efflux Na_Ca_Influx->Ca_Cl_Channel Ca2+ activates Depolarization Depolarization Na_Ca_Influx->Depolarization Causes Cl_Efflux->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway.

The binding of an odorant molecule, such as this compound, to an olfactory receptor (a G-protein coupled receptor or GPCR) initiates a cascade of intracellular events[5][19][20]. This activates the G-protein, G-olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP[19][21][22]. The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of sodium (Na+) and calcium (Ca2+) ions[19][20][23]. The influx of Ca2+ then activates chloride (Cl-) channels, causing an efflux of Cl- ions, which further depolarizes the olfactory receptor neuron[19][23]. This depolarization generates an action potential that travels along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell[19].

Experimental Workflow for Headspace GC-MS Analysis:

GCMS_Workflow cluster_workflow HS-GC-MS Analysis Workflow Sample_Prep 1. Sample Preparation (Vialing, Spiking with IS, Salting) Headspace_Sampling 2. Headspace Sampling (Incubation and Injection) Sample_Prep->Headspace_Sampling GC_Separation 3. GC Separation (Separation of Volatiles) Headspace_Sampling->GC_Separation MS_Detection 4. MS Detection (Ionization and Mass Analysis) GC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis

Caption: Workflow for HS-GC-MS analysis.

Logical Relationship for Sensory Difference Testing:

Triangle_Test_Logic cluster_logic Triangle Test Logic Start Present 3 Samples (2 Alike, 1 Different) Identify_Odd Panelist Identifies 'Odd' Sample Start->Identify_Odd Correct Correct Identification Identify_Odd->Correct Yes Incorrect Incorrect Identification Identify_Odd->Incorrect No Analyze Statistical Analysis (Compare to Chance) Correct->Analyze Incorrect->Analyze Result Significant Difference? (Yes/No) Analyze->Result

Caption: Logical flow of a triangle test.

References

Application of 3-Hexanol in the Fragrance and Perfume Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexanol is a secondary alcohol that, along with its isomers, plays a significant role in the creation of fragrance and perfume compositions. It is valued for its unique olfactory profile, which can impart fresh, green, and fruity notes to a scent. This document provides detailed application notes and experimental protocols for the evaluation and utilization of this compound in the fragrance and perfume industry. The information is intended to guide researchers and perfumers in harnessing the sensory characteristics of this versatile ingredient. While this compound itself is used, its isomer, cis-3-Hexenol (leaf alcohol), is more commonly utilized for its potent "cut grass" aroma and is often referred to colloquially in the industry. For the purpose of these notes, data and applications for both will be considered, with distinctions made where appropriate.

Olfactory Profile and Applications

This compound and its isomers are primarily used as top notes in fragrance compositions, providing an initial fresh and vibrant impression. Their green and fruity characteristics make them suitable for a wide range of fragrance families, from floral and fruity to fougère and chypre.

Table 1: Olfactory Profile of this compound

Odor DescriptorPercentage Profile
Fruity85.94%
Green82.17%
Alcoholic65.45%
Oily64.29%
Ethereal60.81%
Sweet57.33%
Winey56.89%
Herbal52.11%
Pungent50.43%

Source: Scent.vn[1]

Table 2: Recommended Usage Levels of this compound and its Isomers in Fragrance Concentrates

CompoundRecommended Maximum Usage LevelNotes
This compound0.6%Provides a fusel, green, and solventy alcoholic note with fruity nuances.
cis-3-HexenolUp to 8% of total concentrateImparts a powerful, fresh, natural-green, cut-grass, and leafy odor. Can be used up to 30 ppm in flavor concentrates.[2]

Experimental Protocols

Protocol 1: Purity Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a this compound raw material.

1. Objective: To identify and quantify this compound and any impurities present in the sample.

2. Materials and Reagents:

  • This compound sample

  • High-purity volatile solvent (e.g., Dichloromethane or Ethanol)

  • 10 mL volumetric flasks

  • Micropipettes

  • GC-MS instrument with a suitable capillary column

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute the sample to the mark with the chosen volatile solvent.

  • Mix the solution thoroughly to ensure homogeneity.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A mid-polar capillary column, such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating polar compounds like alcohols.[3]

    • Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at a rate of 10 °C/min to 220 °C.

      • Final hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Scan Range: m/z 35-350.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Compare the mass spectrum of the primary peak with a reference library (e.g., NIST) for confirmation. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 102 and significant fragment ions.

  • Identify any impurity peaks by comparing their mass spectra with the reference library.

  • Calculate the purity of the this compound sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Sensory Evaluation of this compound

This protocol describes a method for the sensory evaluation of a this compound raw material by a trained panel.

1. Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.

2. Panelist Selection:

  • Select a panel of 8-12 individuals who have been screened for their ability to perceive and describe odors.

  • Panelists should be free from colds, allergies, or other conditions that could affect their sense of smell on the day of testing.

3. Sample Preparation:

  • Prepare a series of dilutions of this compound in an odorless solvent (e.g., dipropylene glycol or ethanol).

  • For odor profile description, a 1% dilution is a common starting point.

  • For threshold testing, prepare a geometric series of dilutions (e.g., 100 ppm, 10 ppm, 1 ppm, 0.1 ppm, etc.).

4. Evaluation Procedure (Triangle Test for Odor Detection Threshold):

  • Present panelists with three samples in smelling strips or vials: two are blanks (solvent only) and one contains a dilution of this compound.

  • The position of the sample containing this compound should be randomized for each panelist.

  • Ask panelists to identify the "odd" sample.

  • Start with a concentration that is expected to be easily detectable and proceed to lower concentrations.

  • The odor detection threshold is the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample.

5. Odor Profile Description:

  • Present the 1% dilution of this compound on a smelling strip to each panelist.

  • Ask panelists to describe the odor using a list of standardized descriptors (e.g., green, fruity, alcoholic, etc.) and to rate the intensity of each descriptor on a scale (e.g., 1 to 9).

  • Compile the responses to create a sensory profile of the this compound sample.

Protocol 3: Incorporation of this compound into a Fragrance Formulation

This protocol provides a general workflow for incorporating a new raw material like this compound into a fragrance blend.

1. Objective: To evaluate the effect of this compound on a fragrance composition and determine its optimal concentration.

2. Materials:

  • This compound (as a 10% dilution in a suitable solvent like ethanol).

  • Other fragrance raw materials for the desired accord (e.g., floral, citrus, woody notes).

  • Glass beakers and stirring rods.

  • Digital scale.

  • Smelling strips.

3. Blending Procedure:

  • Start with a Simple Accord: Begin by creating a simple accord that you wish to modify with this compound. For example, a simple floral accord could consist of phenylethyl alcohol (rose), linalool (floral, woody), and hedione (jasmine).

  • Binary Combinations: Create binary combinations of your 10% this compound dilution with each component of your accord to understand their interaction.

  • Incremental Addition: Add the 10% this compound dilution to your base accord drop by drop, evaluating the scent on a smelling strip after each addition.

  • Record Proportions: Carefully record the weight of each component added to the blend.

  • Evaluation Over Time: Evaluate the blend on a smelling strip at different time intervals (top notes immediately, heart notes after 15-60 minutes, and base notes after several hours) to understand how this compound affects the fragrance's evolution.

  • Refinement: Based on the sensory evaluation, adjust the proportions of this compound and other ingredients to achieve the desired olfactory profile.

Protocol 4: Accelerated Stability Testing of a Fragrance Concentrate Containing this compound

This protocol describes an accelerated stability test to predict the long-term stability of a fragrance concentrate containing this compound.

1. Objective: To evaluate the impact of heat and light on the color, clarity, and odor of a fragrance concentrate containing this compound over time.

2. Sample Preparation:

  • Prepare a sufficient quantity of the final fragrance concentrate containing this compound.

  • Divide the concentrate into several clear glass vials. Keep one vial as a control sample stored in a dark, refrigerated environment.

3. Test Conditions:

  • Elevated Temperature: Place a set of vials in a stability oven at a constant temperature (e.g., 40°C or 45°C).

  • Light Exposure: Place another set of vials in a light box that exposes them to controlled UV and visible light.

  • Control: Store the control sample at a low temperature (e.g., 4°C) in the dark.

4. Evaluation Schedule:

  • Evaluate the samples at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks).

5. Evaluation Parameters:

  • Visual Assessment: Observe any changes in color and clarity compared to the control sample.

  • Olfactory Assessment: Dip smelling strips into the test and control samples and compare their odor profiles. Note any changes in the top, middle, or base notes.

  • (Optional) Analytical Assessment: For a more detailed analysis, perform GC-MS on the samples at each time point to identify any degradation products or changes in the concentration of key components.

6. Interpretation of Results:

  • Significant changes in color, clarity, or odor in the test samples compared to the control indicate potential stability issues.

  • The results of the accelerated testing can be used to predict the shelf life of the fragrance concentrate under normal storage conditions.

Visualizations

olfactory_pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant Odorant (this compound) OR Odorant Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential Depolarization->Action_Potential Generates Signal_Transmission Signal to Olfactory Bulb Action_Potential->Signal_Transmission Leads to

Caption: Olfactory Signal Transduction Pathway.

fragrance_development_workflow Concept 1. Concept & Fragrance Brief RawMaterial 2. Raw Material Evaluation (e.g., this compound) Concept->RawMaterial Formulation 3. Formulation & Blending RawMaterial->Formulation Evaluation 4. Sensory Evaluation Formulation->Evaluation Modification 5. Modification & Refinement Evaluation->Modification Stability 6. Stability & Safety Testing Evaluation->Stability Meets Criteria Modification->Formulation Iterative Process ScaleUp 7. Scale-Up & Production Stability->ScaleUp FinalProduct 8. Final Product ScaleUp->FinalProduct

References

Enantioselective Synthesis of Chiral 3-Hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals due to the stereospecific interactions of enantiomers with biological systems. 3-Hexanol, a simple secondary alcohol, possesses a stereogenic center, making its enantiomers, (R)-3-hexanol and (S)-3-hexanol, valuable chiral synthons. The development of efficient and highly selective methods for the synthesis of enantiomerically pure this compound is therefore of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of chiral this compound via the asymmetric reduction of its corresponding ketone, 3-hexanone. Three state-of-the-art catalytic methods are presented: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and enzymatic reduction using ketoreductases (KREDs).

Comparative Data of Catalytic Systems

The following table summarizes the quantitative data for the different enantioselective methods for the synthesis of chiral this compound.

MethodCatalyst/EnzymeReducing Agent/Hydrogen SourceTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)
CBS Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (BMS)>90>95
Noyori Asymmetric Hydrogenation Ru(II)-TsDPEN complexesFormic acid/triethylamine>95>99
Enzymatic Reduction Ketoreductase (KRED)Isopropanol (cosubstrate)>95>99

Signaling Pathways and Experimental Workflows

General Workflow for Enantioselective Ketone Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Prepare Dry, Inert Atmosphere (N2 or Ar) reagents Add Anhydrous Solvent and Catalyst/Enzyme start->reagents cool Cool Reaction Mixture to Desired Temperature reagents->cool add_ketone Add 3-Hexanone cool->add_ketone add_reductant Add Reducing Agent/Pressurize with H2 add_ketone->add_reductant react Stir at Constant Temperature add_reductant->react monitor Monitor Reaction Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Determine Yield and Enantiomeric Excess (Chiral GC/HPLC) purify->analyze

Caption: General experimental workflow for the enantioselective reduction of 3-hexanone.

Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[1][2][3] This method offers high enantioselectivity and predictable stereochemical outcomes.[1]

Materials:

  • 3-Hexanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF (20 mL) to a flame-dried flask.

  • Catalyst Addition: Add the (S)- or (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol, 1.0 mL of 1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Add 3-hexanone (10.0 mmol) dropwise to the stirred catalyst solution.

  • Reductant Addition: Slowly add the borane-dimethyl sulfide solution (approx. 12 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly and carefully add methanol (5 mL) dropwise to quench the excess borane (Caution: Hydrogen gas evolution).

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (10 mL) and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification and Analysis:

    • Purify the crude this compound by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (% e.e.) of the product by chiral GC or HPLC analysis.

Noyori Asymmetric Hydrogenation

Noyori asymmetric hydrogenation utilizes ruthenium catalysts with chiral diphosphine and diamine ligands for the highly enantioselective reduction of ketones.[5] This method is known for its high efficiency and broad substrate scope.[6] Asymmetric transfer hydrogenation is an operationally simpler variant that uses a hydrogen source like a formic acid/triethylamine mixture.

Materials:

  • 3-Hexanone

  • RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Solution: In a reaction vessel under an inert atmosphere, dissolve the Ru(II)-TsDPEN catalyst in the anhydrous solvent.

  • Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Mixture: Add the formic acid/triethylamine mixture to the catalyst solution, followed by the 3-hexanone.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 28-40°C) until the reaction is complete as monitored by GC or TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude this compound by flash chromatography.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Enzymatic Reduction using a Ketoreductase (KRED)

Enzymatic reductions with ketoreductases offer exceptional enantioselectivity and operate under mild, environmentally benign conditions.[7] A key aspect of this method is the in-situ regeneration of the consumed cofactor (NADH or NADPH).[3]

Materials:

  • 3-Hexanone

  • Ketoreductase (KRED) enzyme preparation (e.g., from a commercial supplier or as a whole-cell lysate)

  • Cofactor (NAD⁺ or NADP⁺)

  • Cofactor regeneration system:

    • Option A (Substrate-coupled): Isopropanol

    • Option B (Enzyme-coupled): Glucose and Glucose Dehydrogenase (GDH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Mixture Preparation:

    • In a temperature-controlled vessel, prepare a buffered aqueous solution.

    • Add the KRED enzyme, the cofactor (catalytic amount), and the components of the cofactor regeneration system.

      • For substrate-coupled regeneration, add isopropanol (typically 5-20% v/v).

      • For enzyme-coupled regeneration, add glucose and glucose dehydrogenase.

  • Substrate Addition: Add 3-hexanone to the reaction mixture. The substrate can be added neat or dissolved in a water-miscible co-solvent to improve solubility.

  • Reaction Conditions:

    • Maintain the reaction at a constant temperature (typically 25-40°C) and pH.

    • Gently agitate the mixture.

    • Monitor the conversion of 3-hexanone to this compound by GC or HPLC.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with NaCl.

    • Extract the product with an organic solvent like ethyl acetate.

    • If using whole cells, centrifuge the mixture to pellet the cells before extraction.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purification and Analysis:

    • If necessary, purify the this compound by flash chromatography.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Conclusion

The enantioselective synthesis of chiral this compound can be successfully achieved with high yields and excellent enantioselectivities using CBS reduction, Noyori asymmetric hydrogenation, or enzymatic reduction. The choice of method will depend on factors such as the desired enantiomer, required scale, cost of reagents and catalysts, and the available laboratory equipment. For high enantiopurity, enzymatic and Noyori-type reductions are generally preferred. The protocols provided herein offer a starting point for the development of robust and efficient processes for the synthesis of this valuable chiral building block.

References

Application Note: Infrared (IR) Spectroscopy Analysis of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. This application note provides a detailed protocol for the analysis of 3-hexanol, a secondary alcohol, using Fourier Transform Infrared (FTIR) spectroscopy, and outlines the interpretation of its characteristic absorption bands. This compound, with its six-carbon backbone and a hydroxyl group on the third carbon, serves as an excellent model for understanding the spectral features of secondary alcohols.[1][2][3][4]

Key Functional Groups of this compound: this compound (C₆H₁₄O) is a secondary alcohol.[1] Its structure contains the following key functional groups that are readily identifiable by IR spectroscopy:

  • Hydroxyl group (-OH): This group is responsible for the most prominent and characteristic peaks in the alcohol's IR spectrum.

  • Carbon-Oxygen bond (C-O): The stretching vibration of this bond provides information to distinguish between primary, secondary, and tertiary alcohols.

  • Carbon-Hydrogen bonds (C-H): These bonds, present in the alkyl chain, also show characteristic stretching and bending vibrations.

Characteristic IR Absorption Data for this compound

The quantitative data for the expected vibrational frequencies of this compound's functional groups are summarized in the table below. These values are critical for the accurate interpretation of the experimental spectrum.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
O-H (Alcohol) Stretching (Hydrogen-bonded)3500 - 3200Strong, Very Broad
C-H (Alkane) Stretching3000 - 2850Strong, Sharp
C-O (Alcohol) Stretching1150 - 1075Strong, Sharp
O-H (Alcohol) In-Plane Bending~1310Medium, Broad
O-H (Alcohol) Out-of-Plane Bending (Wag)~650Medium, Broad

References for table data:[5][6][7][8][9][10][11][12]

Experimental Protocol: FTIR-ATR Analysis of this compound

This protocol details the methodology for obtaining a high-quality IR spectrum of liquid this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal sample preparation.[13][14][15]

I. Materials and Instrumentation

  • Sample: this compound (liquid)

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes (e.g., Kimwipes).

  • Pipette: To dispense the sample.

II. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and computer are powered on and the software is running.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Moisten a lint-free wipe with isopropanol or ethanol.

    • Gently wipe the surface of the ATR crystal to remove any residual contaminants.

    • Use a dry, lint-free wipe to ensure the crystal is completely dry.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal exposed to ambient air, initiate the background scan from the software.

    • The background scan measures the spectrum of the air and the instrument itself, which will be subtracted from the sample spectrum.

    • Typical Parameters:

      • Resolution: 4 cm⁻¹

      • Scans: 16 to 32 accumulations[14][16]

      • Wavenumber Range: 4000 - 600 cm⁻¹

  • Sample Application:

    • Using a pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan.

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • After acquisition, perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the observed peak positions with the expected values in the data table above to identify the functional groups.

  • Post-Measurement Cleaning:

    • Remove the this compound sample from the ATR crystal using a lint-free wipe.

    • Clean the crystal thoroughly with isopropanol or ethanol as described in Step 2 to prepare for the next sample.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between this compound's functional groups and their IR spectral regions.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation start Start clean_crystal Clean ATR Crystal (Isopropanol/Ethanol) start->clean_crystal background_scan Acquire Background Spectrum (Air) clean_crystal->background_scan Instrument Ready apply_sample Apply this compound Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (e.g., Baseline Correction) sample_scan->process_data Raw Data peak_pick Identify Peak Wavenumbers process_data->peak_pick interpret Interpret Spectrum & Identify Functional Groups peak_pick->interpret end_node End interpret->end_node

Caption: Experimental workflow for FTIR-ATR analysis of this compound.

functional_groups_ir_spectrum This compound: Functional Groups and IR Regions cluster_structure Molecular Structure cluster_spectrum Characteristic IR Absorption Regions mol This compound (C₆H₁₄O) ir_axis 4000 O-H Stretch (3500-3200 cm⁻¹) C-H Stretch (3000-2850 cm⁻¹) Fingerprint Region C-O Stretch (1150-1075 cm⁻¹) 600 cm⁻¹ mol->ir_axis:f1 -OH Group mol->ir_axis:f2 -CH₂, -CH₃ Groups mol->ir_axis:f4 C-O Bond

Caption: Correlation of this compound's functional groups to their IR absorption regions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-hexanol from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities largely depend on the synthetic route used.

  • Grignard Reaction (e.g., from propanal and propyl magnesium bromide): Common impurities include unreacted propanal, residual Grignard reagent, and side-products from the reaction of the Grignard reagent with any moisture or carbon dioxide.[1][2][3] The work-up procedure is critical to remove magnesium salts.[4]

  • Reduction of 3-hexanone: The primary impurity is typically unreacted 3-hexanone.[5] The choice of reducing agent (e.g., NaBH₄, LiAlH₄) can influence the side-product profile.[1][5]

  • Dehydration Reactions: If the reaction or purification is conducted under acidic conditions with heat, there is a risk of forming alkene impurities such as 2-hexene and 3-hexene.[6]

Q2: My this compound is wet. What is the best way to dry it?

A2: To remove water from this compound, you can use common drying agents like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For more stringent drying, molecular sieves can be effective at selectively adsorbing water.[7] It is crucial to perform these drying steps before distillation to prevent the formation of azeotropes and ensure accurate boiling point measurements.

Q3: I am having trouble separating this compound from an impurity with a very similar boiling point. What should I do?

A3: When simple distillation is ineffective due to close boiling points, several advanced techniques can be employed:

  • Fractional Distillation: Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[7]

  • Extractive Distillation: Introduce a high-boiling solvent that alters the relative volatility of the components, making them easier to separate.[8]

  • Preparative Chromatography: Techniques like preparative gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can offer excellent separation of close-boiling isomers and other impurities.[9]

Q4: What are the key safety precautions when purifying this compound?

A4: this compound is a flammable liquid and can cause serious eye irritation.[10][11] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12] Keep the compound away from heat, sparks, and open flames.[13][14] Ensure all equipment is properly grounded to prevent static discharge.[10][14]

Troubleshooting Guides

Issue 1: Low Yield After Distillation
Possible Cause Troubleshooting Step
Product Loss During Transfers Minimize the number of transfers between flasks. Rinse glassware with a small amount of a suitable solvent (that can be easily evaporated) to recover any residual product.
Decomposition This compound can dehydrate at high temperatures, especially if acidic impurities are present.[6] Consider performing the distillation under reduced pressure to lower the boiling point.[8]
Inefficient Condensation Ensure a steady and sufficient flow of cold water through the condenser. Check for any leaks in the system that could allow vapor to escape.
Azeotrope Formation If water is present, an azeotrope may form. Ensure the crude product is thoroughly dried with a suitable agent (e.g., anhydrous MgSO₄) before distillation.[7]
Issue 2: Product is Contaminated After Column Chromatography
Possible Cause Troubleshooting Step
Improper Solvent System (Eluent) The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities (aim for an Rf value of 0.2-0.4 for this compound).[9]
Column Overloading Loading too much crude sample onto the column will result in poor separation. Dissolve the sample in a minimal amount of eluent and apply it as a concentrated band.[9]
Poorly Packed Column Cracks or channels in the silica gel bed will lead to streaking and inefficient separation. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[9]
Fractions Collected are Too Large Collecting large fractions can lead to the mixing of separated components. Collect smaller fractions and analyze them via TLC to identify and combine the pure ones.[9]

Quantitative Data

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₆H₁₄O102.17134-1350.810[12]
3-HexanoneC₆H₁₂O100.161240.815
PropanalC₃H₆O58.08480.807
2-HexeneC₆H₁₂84.16680.687
3-HexeneC₆H₁₂84.16670.677

Data compiled from various chemical suppliers and databases.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Drying: Add anhydrous magnesium sulfate to the crude this compound in an Erlenmeyer flask. Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.

  • Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Distillation: Filter the dried this compound into the distillation flask and add a few boiling chips. Begin heating the flask gently.

  • Fraction Collection: Collect any low-boiling impurities that distill first in a separate flask. As the temperature approaches the boiling point of this compound (approx. 135 °C), switch to a clean, pre-weighed receiving flask.[12]

  • Completion: Continue distillation until the temperature either rises significantly or drops, or when only a small amount of residue remains. Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.[9]

Protocol 2: Purification by Column Chromatography

This protocol is effective for removing non-volatile or polar/non-polar impurities.[9]

  • Select Eluent: Use TLC to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that moves this compound to an Rf value of approximately 0.2-0.4.

  • Pack Column: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is just level with the top of the silica. Add a thin layer of sand.

  • Load Sample: Dissolve the crude this compound in the minimum amount of eluent. Carefully add the sample to the top of the column and allow it to absorb into the silica bed.

  • Elute: Carefully add the eluent to the column, and apply gentle pressure to maintain a steady flow.

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze and Combine: Monitor the collected fractions by TLC. Combine the fractions that contain pure this compound.

  • Remove Solvent: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound (from reaction) workup Aqueous Workup (e.g., add H₂O/acid) crude->workup extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) workup->extract dry Dry Organic Layer (e.g., with MgSO₄) extract->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purification Step evap->purify distill Fractional Distillation purify->distill Different Boiling Points chrom Column Chromatography purify->chrom Similar Boiling Points or Non-volatile Impurities analysis Purity Analysis (GC, NMR) distill->analysis chrom->analysis pure Pure this compound analysis->pure

Caption: General purification workflow for this compound.

Method_Selection Decision Tree for Purification Method Selection start What is the nature of the main impurity? bp_diff Is the boiling point difference > 25°C? start->bp_diff Volatile Impurity polarity_diff Are there significant polarity differences? start->polarity_diff Non-Volatile Impurity or Isomer bp_diff->polarity_diff No distill Use Fractional Distillation bp_diff->distill Yes chrom Use Column Chromatography polarity_diff->chrom Yes ext_distill Consider Extractive Distillation or Preparative GC polarity_diff->ext_distill No Grignard_Workup Grignard Reaction Workup & Extraction reaction Reaction Mixture (Alkoxide Salt in Ether) quench Quench with cold aq. Acid (e.g., HCl) reaction->quench sep_funnel Transfer to Separatory Funnel quench->sep_funnel layers Two Layers Form sep_funnel->layers aq_layer Aqueous Layer (Mg salts, excess acid) [Discard] layers->aq_layer org_layer Organic Layer (this compound in Ether) [Keep] layers->org_layer wash Wash Organic Layer (e.g., with NaHCO₃, Brine) org_layer->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry final Crude this compound (Ready for Distillation/ Chromatography) dry->final

References

Identifying and minimizing side reactions in 3-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of 3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common laboratory methods for synthesizing this compound are:

  • Grignard Reaction: The reaction of propanal with propylmagnesium bromide. This method is highly effective for forming the carbon-carbon bond required to create the this compound backbone.[1][2]

  • Reduction of 3-Hexanone: The reduction of 3-hexanone using a reducing agent such as sodium borohydride (NaBH₄).[3][4][5]

Q2: What are the most common side reactions to be aware of during the Grignard synthesis of this compound?

A2: The primary side reactions include:

  • Wurtz Coupling: The reaction of the Grignard reagent (propylmagnesium bromide) with the unreacted alkyl halide (1-bromopropane) to form hexane.

  • Reaction with Protic Solvents: Grignard reagents are highly basic and will react with any protic solvents (like water or alcohols) present in the reaction mixture, leading to the formation of propane and reducing the yield of the desired product.[6]

  • Dehydration: The acidic workup conditions can sometimes lead to the dehydration of the this compound product to form 3-hexene and 2-hexene.

Q3: What impurities are commonly observed in the synthesis of this compound via the reduction of 3-hexanone?

A3: The main impurity is typically unreacted 3-hexanone if the reduction is incomplete. Side reactions are generally less common with sodium borohydride reduction compared to the Grignard synthesis, provided the reaction conditions are controlled.

Q4: How can I purify the synthesized this compound?

A4: Fractional distillation is a highly effective method for purifying this compound from most side products and unreacted starting materials due to differences in their boiling points.[3] Gas chromatography-mass spectrometry (GC-MS) can be used to assess the purity of the final product.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Grignard Synthesis

Symptoms:

  • The final isolated yield of this compound is significantly lower than expected.

  • GC-MS analysis shows a significant peak corresponding to hexane.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Wurtz Coupling Side Reaction Add the 1-bromopropane slowly and dropwise to the magnesium turnings during the Grignard reagent formation. This maintains a low concentration of the alkyl halide and favors the formation of the Grignard reagent over the coupling product. Ensure efficient stirring to quickly disperse the alkyl halide.
Presence of Moisture Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Grignard Reagent Formation Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface and initiate the reaction.
Loss during Workup/Purification Ensure the aqueous workup is performed at a low temperature to minimize dehydration. Carefully perform the fractional distillation, collecting the fraction at the correct boiling point for this compound (approx. 142 °C).
Issue 2: Presence of Alkene Impurities in the Final Product

Symptoms:

  • NMR or GC-MS analysis indicates the presence of 2-hexene and/or 3-hexene.

  • A broad peak in the alcohol region of the IR spectrum is weaker than expected, and a C=C stretch may be observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Acid-Catalyzed Dehydration Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like sulfuric acid or hydrochloric acid. Keep the temperature low during the workup by performing it in an ice bath.
Overheating during Distillation Avoid excessive temperatures during the fractional distillation. Ensure the heating mantle is set to a temperature that allows for a slow and controlled distillation.

Data Presentation

Table 1: Illustrative Yield and Purity Data for this compound Synthesis Methods

Synthesis MethodKey ReactantsTypical Yield of this compound (%)Major ImpuritiesTypical Purity after Distillation (%)
Grignard ReactionPropanal, Propylmagnesium bromide60-75%Hexane, 3-Hexene, Unreacted Propanal>98%
Reduction3-Hexanone, Sodium Borohydride85-95%Unreacted 3-Hexanone>99%

Note: These values are illustrative and can vary based on reaction scale, purity of reagents, and experimental technique.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Add magnesium turnings to the flask.

  • Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction (a small iodine crystal can be added as an activator).

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the propanal solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 142 °C.

Protocol 2: Synthesis of this compound via Reduction of 3-Hexanone

Materials:

  • 3-Hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the reaction and neutralize any excess base.

  • Add water and extract the product with diethyl ether.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Mandatory Visualizations

Grignard_Synthesis_Pathway Propanal Propanal Intermediate Alkoxide Intermediate Propanal->Intermediate Nucleophilic Addition PropylMgBr Propylmagnesium Bromide (Grignard Reagent) PropylMgBr->Intermediate Hexanol This compound (Desired Product) Intermediate->Hexanol Protonation Workup Acidic Workup (e.g., NH4Cl) Workup->Intermediate

Caption: Main reaction pathway for the Grignard synthesis of this compound.

Side_Reactions PropylMgBr Propylmagnesium Bromide Hexane Hexane (Wurtz Coupling Product) PropylMgBr->Hexane Wurtz Coupling Propane Propane PropylMgBr->Propane Protonation PropylBr 1-Bromopropane PropylBr->Hexane H2O Water (Protic Contaminant) H2O->Propane Hexanol This compound Hexene 2-Hexene / 3-Hexene (Dehydration Product) Hexanol->Hexene Dehydration Acid Strong Acid (Workup) Acid->Hexene

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound? CheckHexane GC-MS shows significant hexane? Start->CheckHexane Yes YieldOK Yield is acceptable. Start->YieldOK No Wurtz Likely Wurtz Coupling. Slow addition of alkyl halide. CheckHexane->Wurtz Yes CheckMoisture Used anhydrous solvents and dried glassware? CheckHexane->CheckMoisture No MoistureProblem Reaction with moisture. Improve drying procedures. CheckMoisture->MoistureProblem No CheckInitiation Grignard reaction did not initiate well? CheckMoisture->CheckInitiation Yes InitiationProblem Poor Mg activation. Use fresh Mg and/or iodine. CheckInitiation->InitiationProblem Yes CheckInitiation->YieldOK No

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

Overcoming low yield in the hydroboration-oxidation of 3-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common issues leading to low yields in the hydroboration-oxidation of 3-hexyne.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields in the hydroboration-oxidation of 3-hexyne can typically be traced back to a few critical factors:

  • Improper Choice of Borane Reagent: Using borane (BH₃) directly can lead to a second hydroboration reaction on the initially formed vinylborane, consuming the starting material in an unwanted side reaction.[1][2] For alkynes, sterically hindered dialkylboranes are essential.

  • Reagent Quality and Handling: Borane reagents are sensitive to moisture and air.[3] Degradation of the borane or using non-anhydrous solvents will significantly reduce the amount of active reagent available for the reaction.

  • Incorrect Stoichiometry: An incorrect ratio of the borane reagent to the alkyne can result in incomplete conversion of the starting material.

  • Inadequate Temperature Control: The hydroboration step is typically performed at 0°C or room temperature to ensure selectivity. The subsequent oxidation with alkaline hydrogen peroxide is highly exothermic and requires careful cooling to prevent side reactions and decomposition of the product.[3]

Q2: Which borane reagent is best for the hydroboration of an internal alkyne like 3-hexyne?

For internal alkynes, it is crucial to use a dialkylborane (R₂BH) to prevent double addition across the triple bond.[1][4] The most common and effective reagents for this purpose are:

  • Disiamylborane (Sia₂BH): This bulky reagent is prepared by reacting borane with two equivalents of 2-methyl-2-butene.[1][2][5][6] It is highly effective at selectively hydroborating the alkyne once.

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): This reagent offers excellent thermal stability and is highly sensitive to steric hindrance, making it a reliable choice for the hydroboration of alkynes.[7][8]

Since 3-hexyne is a symmetrical alkyne, regioselectivity is not a concern, and either of these reagents will produce a single ketone product, 3-hexanone.[4][9]

Q3: I am observing the formation of unexpected byproducts. What could they be?

If you are using a non-hindered borane like BH₃, you may be forming a 1,1-diboroalkane or a 1,2-diboroalkane from a second hydroboration reaction, which will not lead to the desired ketone upon oxidation.[10] Incomplete oxidation can also leave behind organoborane intermediates. Ensure your workup is thorough to hydrolyze the boronate esters formed after oxidation.

Q4: How critical is the oxidation step for the final yield?

The oxidation step is critical. The reaction of the vinylborane intermediate with hydrogen peroxide and base must be carefully controlled. The addition of hydrogen peroxide is exothermic and should be done slowly with cooling to maintain the reaction temperature, typically between 30-50°C.[3][11] Insufficient oxidant or base will lead to incomplete conversion of the vinylborane to the enol, and ultimately, a lower yield of the ketone.

Troubleshooting Guide

This section provides a logical approach to diagnosing and solving low-yield issues.

Troubleshooting Flowchart

troubleshooting start Low Yield of 3-Hexanone check_reagent 1. Check Borane Reagent start->check_reagent reagent_type Is a sterically hindered borane (Sia₂BH or 9-BBN) being used? check_reagent->reagent_type use_bulky Switch to Sia₂BH or 9-BBN to prevent double hydroboration. reagent_type->use_bulky No check_conditions 2. Review Reaction Conditions reagent_type->check_conditions Yes use_bulky->check_conditions anhydrous Were anhydrous solvents and inert atmosphere (N₂ or Ar) used? check_conditions->anhydrous dry_glassware Thoroughly dry all glassware and use anhydrous solvents. anhydrous->dry_glassware No check_oxidation 3. Examine Oxidation Step anhydrous->check_oxidation Yes dry_glassware->check_oxidation temp_control Was the temperature controlled during H₂O₂ addition? check_oxidation->temp_control cool_reaction Use an ice bath and add H₂O₂ dropwise to maintain T < 50°C. temp_control->cool_reaction No final_check 4. Verify Stoichiometry and Purity temp_control->final_check Yes cool_reaction->final_check solution High Yield Achieved final_check->solution

Caption: A step-by-step guide to troubleshooting low yield.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of 3-Hexyne with Disiamylborane (Sia₂BH)

This two-part protocol first describes the in situ preparation of disiamylborane, followed by its reaction with 3-hexyne.

Part A: Preparation of Disiamylborane (Sia₂BH) [11]

  • Setup: Equip a dry, 500-mL three-necked flask with a magnetic stirrer, a septum inlet, and a nitrogen inlet connected to a bubbler. Flush the entire apparatus with dry nitrogen.

  • Reagents: In the flask, place 92 mL of a 1.2 M solution of borane in THF (0.11 mol).

  • Addition: Cool the flask in an ice-water bath. Over 30 minutes, add a solution of 15.4 g (0.22 mol) of 2-methyl-2-butene in 40 mL of anhydrous THF via syringe.

  • Reaction: After the addition is complete, remove the ice bath and stir the solution for 1 hour at room temperature. The resulting solution contains disiamylborane and is ready for use.

Part B: Hydroboration of 3-Hexyne and Oxidation

  • Addition of Alkyne: Cool the freshly prepared disiamylborane solution to 0°C in an ice-water bath. Slowly add 8.2 g (0.10 mol) of 3-hexyne to the stirred solution.

  • Hydroboration: Allow the mixture to warm to room temperature and stir for 2 hours to ensure the complete formation of the vinylborane intermediate.

  • Oxidation Setup: Cool the reaction mixture back to 0°C in an ice-water bath.

  • Oxidation: Slowly and sequentially add 34 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 36 mL of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic. Maintain the internal temperature between 30-35°C.[11]

  • Reaction Completion: After the H₂O₂ addition is complete, remove the ice bath and stir the mixture vigorously for at least 1.5 hours at room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent via rotary evaporation. The crude 3-hexanone can be purified by distillation.

Reaction Workflow

G cluster_prep Part A: Sia₂BH Preparation cluster_hydro Part B: Hydroboration cluster_ox Part C: Oxidation & Workup prep_setup 1. Assemble dry, N₂-flushed glassware prep_reagents 2. Add BH₃-THF solution prep_setup->prep_reagents prep_add 3. Cool to 0°C and add 2-methyl-2-butene prep_reagents->prep_add prep_react 4. Stir for 1 hr at room temp prep_add->prep_react hydro_add 5. Cool Sia₂BH to 0°C and add 3-hexyne prep_react->hydro_add hydro_react 6. Stir for 2 hrs at room temp hydro_add->hydro_react ox_cool 7. Cool to 0°C hydro_react->ox_cool ox_add 8. Add NaOH(aq) then H₂O₂ (dropwise) Maintain T < 35°C ox_cool->ox_add ox_react 9. Stir for 1.5 hrs at room temp ox_add->ox_react ox_workup 10. Ether extraction, wash, dry ox_react->ox_workup ox_purify 11. Purify by distillation ox_workup->ox_purify

Caption: Workflow for the synthesis of 3-hexanone.

Data Presentation

Table 1: Choice of Borane Reagent and Expected Outcome
Borane ReagentKey CharacteristicsExpected Outcome with 3-HexynePotential for Low Yield
Borane (BH₃) Unhindered, can react multiple times.Mixture of products, including double hydroboration.High: Prone to side reactions, leading to low 3-hexanone yield.[1][10]
Disiamylborane (Sia₂BH) Sterically hindered dialkylborane.Single product (3-hexanone).Low: Prevents the second hydroboration, leading to higher yield.[1][12]
9-BBN Sterically hindered, thermally stable dialkylborane.Single product (3-hexanone).Low: Excellent selectivity and stability contribute to high-yield reactions.[7][13]
Table 2: Critical Parameters for Yield Optimization
ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Boranes react with atmospheric moisture and oxygen.[3]
Solvent Anhydrous THFEnsures the stability and reactivity of the borane reagent.[3]
Hydroboration Temp. 0°C to Room TemperatureProvides controlled and selective addition of the borane.
Oxidation Temp. 0°C to 35°C (during addition)The oxidation is highly exothermic; temperature control prevents byproduct formation.[3][11]
Oxidizing Agents H₂O₂, NaOH (aq)Standard and effective for converting the vinylborane to the enol intermediate.[11][14]

Reaction Pathway

The hydroboration-oxidation of 3-hexyne proceeds through a syn-addition of the B-H bond, followed by oxidation and tautomerization.

reaction_pathway cluster_step1 Step 1: Hydroboration (Syn-Addition) cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Tautomerization r_3hexyne 3-Hexyne i_vinylborane Vinylborane Intermediate r_3hexyne->i_vinylborane + Sia₂BH r_sia2bh Disiamylborane (Sia₂BH) i_enol Enol Intermediate i_vinylborane->i_enol + H₂O₂, NaOH r_h2o2 H₂O₂, NaOH p_ketone 3-Hexanone (Final Product) i_enol->p_ketone (spontaneous)

Caption: The reaction pathway from 3-hexyne to 3-hexanone.

References

Resolving peak overlap in the NMR spectrum of 3-hexanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve peak overlap in the NMR spectrum of 3-hexanol and its isomers.

Troubleshooting Guide: Resolving Peak Overlap

This guide provides step-by-step instructions for common techniques used to resolve overlapping signals in the NMR spectra of alcohol isomers.

Q1: My ¹H NMR spectrum of a hexanol isomer has overlapping multiplets in the aliphatic region. What is the first step I should take?

A1: Initial Diagnosis and Simple Adjustments

Before proceeding to more complex experiments, confirm the identity of the alcohol (-OH) proton and consider simple adjustments to your sample preparation.

Experimental Protocol: D₂O Shake for -OH Peak Identification

  • Acquire Standard Spectrum: Dissolve your this compound isomer sample (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) and acquire a standard 1D ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire the ¹H NMR spectrum again.

  • Analysis: The peak corresponding to the hydroxyl (-OH) proton will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.[1][2] This helps simplify the spectrum by unambiguously identifying the -OH signal.

Q2: How can I resolve overlapping signals by changing the experimental conditions?

A2: Modifying the Solvent or Temperature

Altering the chemical environment can induce changes in chemical shifts, potentially resolving peak overlap.[3] This is often the simplest and quickest approach.

Experimental Protocol: Solvent Change

  • Select a New Solvent: Choose a deuterated solvent with different properties than the original one. For alcohols, switching from a non-polar solvent like CDCl₃ to a hydrogen-bond-accepting solvent like DMSO-d₆ or acetone-d₆ is often effective.[3][4]

  • Prepare a New Sample: Prepare a new sample of your this compound isomer in the chosen solvent.

  • Acquire Spectrum: Run the ¹H NMR spectrum under the same conditions (temperature, spectrometer frequency) as the original.

  • Compare Spectra: Compare the new spectrum to the original to see if the overlapping signals have resolved. Solvents can induce different chemical shifts by altering hydrogen bonding and molecular conformation.[3]

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Use a high-quality NMR tube (Class A) to avoid breakage at extreme temperatures.[5] Ensure your sample is dissolved in a solvent with a suitable boiling and freezing point for your target temperature range (e.g., DMSO-d₆ for high temperatures, or CD₂Cl₂ for low temperatures).[6]

  • Set Initial Temperature: Start by acquiring a spectrum at the standard probe temperature (e.g., 25°C).

  • Change Temperature Incrementally: Increase or decrease the temperature in steps of 10-20°C.[6] Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before acquiring a spectrum.

  • Monitor Changes: Observe the changes in chemical shifts. As temperature changes, the populations of different molecular conformations and the extent of hydrogen bonding are altered, which can be sufficient to resolve overlapping peaks.[5][7] The chemical shifts of -OH protons are particularly sensitive to temperature changes.[7]

Q3: The simple methods didn't work. How can I use chemical shift reagents to improve spectral dispersion?

A3: Using Lanthanide Shift Reagents (LSRs)

Lanthanide shift reagents are paramagnetic complexes that can be added to your sample to induce large changes in the chemical shifts of nearby protons, thereby resolving overlap.

Experimental Protocol: Application of a Lanthanide Shift Reagent

  • Sample Preparation: The sample must be anhydrous, as water complexes strongly with LSRs.[8] Use a dry deuterated solvent like CDCl₃.

  • Choose Reagent: A common choice for alcohols is a europium-based reagent such as Eu(fod)₃ or Eu(dpm)₃, which typically induces downfield shifts.[8]

  • Acquire Initial Spectrum: Take a ¹H NMR spectrum of your this compound isomer before adding any shift reagent.

  • Incremental Addition: Prepare a stock solution of the LSR in the same deuterated solvent. Add a small, measured aliquot of the LSR solution to your NMR tube.

  • Acquire and Compare: Acquire a spectrum after each addition. The protons closest to the complexing site (the -OH group) will experience the largest shift.[9][10] By tracking the movement of the peaks after each addition, you can resolve overlapping signals and assign them based on their proximity to the alcohol group.[8]

Q4: I have a very complex spectrum and other methods failed. How can 2D NMR help?

A4: Employing 2D NMR Spectroscopy

Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, providing a powerful method to resolve severe overlap by revealing correlations between nuclei.[11][12]

Experimental Protocol: 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: A COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[13] This allows you to trace the connectivity of the carbon skeleton.

  • Sample Preparation: Prepare a solution of your this compound isomer as you would for a 1D experiment. A slightly higher concentration may be beneficial.[3]

  • Experiment Setup:

    • Acquire a standard 1D ¹H spectrum to determine the spectral width.

    • Load a standard COSY pulse sequence.

    • Set the spectral width in both dimensions (F1 and F2) to include all proton signals.

    • Acquire the 2D data.

  • Data Analysis: The resulting spectrum will show the normal 1D spectrum along the diagonal. Off-diagonal "cross-peaks" will appear at the coordinates of two protons that are J-coupled. Even if two multiplets overlap in the 1D spectrum, their cross-peaks to other, well-resolved protons in the 2D spectrum can allow for unambiguous assignment.[12]

Experimental Protocol: 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: An HSQC experiment shows correlations between protons and the carbon atoms they are directly attached to.[12] This is extremely useful for resolving overlapping ¹H signals by spreading them out according to the chemical shifts of their attached ¹³C atoms.

  • Sample Preparation: As with the COSY experiment.

  • Experiment Setup:

    • Acquire 1D ¹H and ¹³C spectra to determine the required spectral widths.

    • Load a standard HSQC pulse sequence.

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Acquire the 2D data.

  • Data Analysis: The HSQC spectrum displays a peak for each C-H bond, with coordinates corresponding to the ¹H chemical shift on one axis and the ¹³C chemical shift on the other. This can easily separate overlapping proton signals if their attached carbons have different chemical shifts.[14]

Data & Visualizations

Workflow for Resolving Peak Overlap

G cluster_step2 cluster_step3 start Peak Overlap Observed in 1D NMR Spectrum q1 Identify -OH Peak (D₂O Shake) start->q1 step1 Try Simple Adjustments q1->step1 res1 Change Solvent step1->res1 res2 Vary Temperature step1->res2 step2 Use Chemical Shift Reagent res3 Add Lanthanide Shift Reagent step2->res3 step3 Perform 2D NMR res4 Run COSY or HSQC step3->res4 check1 Resolved? res1->check1 res2->check1 check2 Resolved? res3->check2 check3 Resolved? res4->check3 end Problem Resolved / Assignments Made check1->end Yes no1 No check2->end Yes no2 No check3->end Yes no3 No check3->no3 No (Consult Specialist) no1->step2 no2->step3

Caption: Troubleshooting workflow for NMR peak overlap.

Conceptual Effect of a Lanthanide Shift Reagent (LSR)

G cluster_0 Original Spectrum cluster_1 Spectrum with LSR a Signal A b Signal B (Overlapping) a_shifted Signal A (Shifted) b_shifted Signal B (Shifted & Resolved) cluster_0 cluster_0 cluster_1 cluster_1 placeholder->cluster_1  + LSR  

Caption: LSRs increase the chemical shift dispersion.

Resolving Overlap with 2D COSY

G cluster_1D 1D ¹H Spectrum cluster_2D 2D COSY Spectrum spec1d Signal A | Signal B+C (Overlap) | Signal D pA xAB pA->xAB pBC xCD pBC->xCD pD xAB->pBC xBA xCD->pD xDC

References

Technical Support Center: Optimizing Enzymatic Synthesis of cis-3-Hexenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the enzymatic synthesis of cis-3-hexenol, focusing on the critical parameters of temperature and pH.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic pathway for the synthesis of cis-3-hexenol?

The enzymatic synthesis of cis-3-hexenol from unsaturated fatty acids, such as linolenic acid, is typically a multi-step process. It begins with the oxidation of the fatty acid by a lipoxygenase (LOX) to form a hydroperoxide. This intermediate is then cleaved by a hydroperoxide lyase (HPL) to produce cis-3-hexenal. Finally, an alcohol dehydrogenase (ADH), often supplied by yeast, reduces cis-3-hexenal to the target molecule, cis-3-hexenol. A critical competing reaction is the isomerization of the unstable cis-3-hexenal intermediate into the more thermodynamically stable trans-2-hexenal.[1][2][3]

Enzymatic Pathway for cis-3-Hexenol Synthesis cluster_main Main Synthesis Pathway cluster_side Side Reaction Linolenic Acid Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-Hydroperoxylinolenic Acid->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexenol cis-3-Hexenol cis-3-Hexenal->cis-3-Hexenol Alcohol Dehydrogenase (ADH) (from Yeast) trans-2-Hexenal trans-2-Hexenal cis-3-Hexenal->trans-2-Hexenal Isomerization

Caption: Enzymatic conversion of linolenic acid to cis-3-hexenol.

Q2: What is the optimal temperature for the synthesis?

The optimal temperature is a balance between reaction kinetics and enzyme stability/product selectivity.

  • General Range: The reaction can be conducted between 0°C and 60°C.[1][4][5]

  • Advantageous Range: A temperature range of 15°C to 40°C is often preferred for favorable reaction rates.[1][4][6] Many protocols operate around room temperature (17°C to 30°C).[5]

  • High Selectivity Range: To maximize the yield of cis-3-hexenol and minimize the formation of the trans-2-hexenal isomer, a lower temperature range of 0°C to 20°C is highly recommended.[1][4][5] While this slows the reaction rate, it significantly suppresses the isomerization of the cis-3-hexenal intermediate.[4][7] It is important to note that temperatures above 50-60°C can lead to rapid enzyme denaturation and loss of yeast viability.[1][8]

Q3: What is the optimal pH for the synthesis?

The optimal pH depends on the specific enzymes used in the system.

  • General Range: The reaction medium should typically be maintained between pH 2.0 and 7.0.[1][4]

  • Preferred Range: A more acidic to neutral pH range of 3.0 to 6.0 is generally preferred for the combined plant enzyme and yeast system.[1][4][6] Some procedures specify adjusting the initial plant homogenate to a pH of 4.0.[1][4]

  • Enzyme-Specific Optima: When using isolated enzymes, the pH should be tailored to the specific enzyme. For example, yeast alcohol dehydrogenase (ADH) exhibits high activity between pH 5.0 and 7.0, with a peak activity around pH 5.5.[8] A coupled system using HPL from mint and yeast ADH has been successfully operated at pH 7.0.[2]

Section 2: Troubleshooting Guide

Problem: My overall yield of C6 compounds (cis-3-hexenol and its precursors) is very low.

Potential Cause Troubleshooting Action
Enzyme Inactivity Ensure the plant material used as the enzyme source is fresh and properly homogenized to release the enzymes.[1][4] Verify the activity of your yeast culture or commercial ADH preparation.
Incorrect pH or Temperature Operate within the recommended ranges (pH 3-6, Temp 15-40°C).[1][4] Extreme pH or high temperatures can irreversibly denature the enzymes.
Insufficient Substrate Ensure the concentration of the fatty acid precursor (e.g., linolenic acid) is not a limiting factor.
Cofactor Limitation The ADH-catalyzed reduction requires a cofactor (NADH). Using living, metabolically active yeast cells in their growth phase can ensure continuous cofactor regeneration.[1][8]

Problem: I am producing a large amount of trans-2-hexenal and very little cis-3-hexenol.

Potential Cause Troubleshooting Action
Isomerization of Intermediate This is the most common cause. The cis-3-hexenal intermediate is unstable and isomerizes to the more stable trans-2-hexenal. Lower the reaction temperature to the 0°C to 20°C range. This significantly reduces the rate of isomerization.[1][5][7]
Delayed Reduction Step The yeast (or ADH) must be present to reduce cis-3-hexenal as it is formed. Introduce the yeast simultaneously with the other reagents or no later than when the cis-3-hexenal concentration is at its maximum.[1][4]

Problem: The reaction starts efficiently but stops before all the substrate is consumed.

Potential Cause Troubleshooting Action
Enzyme Denaturation The enzymes may be losing activity over time due to suboptimal conditions. Re-verify that the temperature and pH are stable throughout the reaction period. For yeast-based systems, temperatures above 40-50°C can be lethal.[1][8]
Product Inhibition While not commonly reported for this specific reaction, some enzymes can be inhibited by high concentrations of their product.[8] Consider a fed-batch approach for the substrate or in-situ product removal.
Yeast Viability Loss If using whole yeast cells, ensure the medium provides necessary nutrients for them to remain active throughout the desired reaction time. The accumulation of aldehyde intermediates can also be toxic to the cells.

Section 3: Experimental Protocols

Protocol 1: General Synthesis Using Plant Tissue and Yeast

This protocol is a generalized procedure based on common methodologies.[1][4]

  • Enzyme Preparation: Homogenize fresh plant tissue (e.g., radish leaves, vine leaves) in an aqueous buffer. For improved results, cell disintegration can follow the initial grinding.[1][4]

  • Reaction Setup: In a reaction vessel, combine the plant homogenate with the unsaturated fatty acid substrate (e.g., linolenic acid).

  • pH Adjustment: Adjust the pH of the mixture to the desired value, typically between 4.0 and 6.0, using dilute acid or base.[1][6]

  • Yeast Addition: Immediately add a culture of yeast (e.g., Saccharomyces cerevisiae) that is in its active growth phase. A typical concentration is 2% by weight relative to the plant material.[1][4]

  • Incubation: Incubate the reaction mixture at the selected temperature (e.g., 20°C for high selectivity) with constant, gentle stirring for a predetermined time (e.g., 15-60 minutes).[1][6]

  • Monitoring: At various time points, take aliquots from the reaction mixture.

  • Extraction & Analysis: Extract the C6 compounds using an appropriate organic solvent (e.g., pentane-ether).[4] Analyze the extracts by Gas Chromatography (GC) to determine the concentration and ratio of cis-3-hexenol and other volatiles.[4]

  • Termination: Stop the reaction, for example, by flash heating or by proceeding directly to product distillation.[1]

Protocol 2: Workflow for Optimizing Temperature and pH

This workflow outlines a systematic approach to finding the optimal conditions for your specific enzyme system and setup.

Optimization Workflow start Start define_params Define Temp & pH Matrix (e.g., Temp: 15, 25, 35°C pH: 4.0, 5.5, 7.0) start->define_params run_exp Run Parallel Small-Scale Reactions define_params->run_exp analyze Analyze Yield & Selectivity (GC Analysis) run_exp->analyze decision Optimum Found? analyze->decision adjust Refine Matrix with Narrower Ranges decision->adjust No scale_up Confirm & Scale-Up Optimal Conditions decision->scale_up  Yes adjust->run_exp end_node End scale_up->end_node

Caption: Systematic workflow for temperature and pH optimization.

Section 4: Data Summary

Table 1: Recommended Temperature Conditions for cis-3-Hexenol Synthesis

ConditionTemperature RangeRationaleCitations
General Operation 0°C – 60°CBroad range where enzymatic activity is possible.[1][4][5]
Advantageous Rate 15°C – 40°CBalances good reaction kinetics with enzyme stability.[1][4][6]
High Selectivity 0°C – 20°CMinimizes the isomerization of cis-3-hexenal to trans-2-hexenal, increasing product purity.[1][4][5]

Table 2: Recommended pH Conditions for cis-3-Hexenol Synthesis

ConditionpH RangeRationaleCitations
General Operation 2.0 – 7.0Wide functional range for the combined enzyme system.[1][4][6]
Preferred Range 3.0 – 6.0Often cited as the optimal range for the overall process using plant homogenates and yeast.[1][4][6]
Yeast ADH Optimum ~5.5The peak activity for the final reduction step when considering isolated yeast alcohol dehydrogenase.[8]

References

Preventing the formation of impurities during 3-hexanol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hexanol Oxidation

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of this compound to 3-hexanone. It covers the prevention, identification, and removal of common impurities to ensure high product purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my reaction, I have a significant amount of unreacted this compound remaining. How can I increase the reaction conversion?

A: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters.

  • Oxidant Stoichiometry: Ensure you are using a sufficient molar equivalent of the oxidizing agent. For many reactions, a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion. However, a large excess of a strong oxidant can lead to side reactions.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration. If you are using a mild oxidant, a modest increase in temperature might improve conversion. For strong, exothermic reactions, ensure adequate cooling is in place.

  • Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between the alcohol and the oxidizing agent.

Q2: My product analysis shows the presence of smaller carboxylic acids, suggesting over-oxidation. How can this be prevented?

A: The formation of carboxylic acids indicates that carbon-carbon bond cleavage has occurred. This is typically a result of overly harsh reaction conditions, as ketones are generally stable to further oxidation.[2]

  • Choice of Oxidizing Agent: This is the most critical factor. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can cause C-C bond cleavage.[3][4] Switch to a milder, more selective oxidant.[3]

    • Recommended Mild Oxidants: Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Swern oxidation conditions are excellent choices for converting secondary alcohols to ketones without the risk of over-oxidation.[4][5] A greener alternative is using sodium hypochlorite (household bleach) with acetic acid.[6]

  • Control Temperature: Avoid high reaction temperatures, which can promote oxidative cleavage.[3] Many mild oxidation reactions are run at or below room temperature.

Q3: I've identified an alkene (e.g., a hexene isomer) as a significant impurity. What causes this and how can it be avoided?

A: Alkene formation is the result of a dehydration side reaction.[2]

  • Reaction Conditions: This is most common when using strong acids, such as the sulfuric acid used to prepare chromic acid (Jones reagent).[2] The acidic conditions can protonate the alcohol's hydroxyl group, allowing it to leave as a water molecule and form a carbocation, which then eliminates a proton to form an alkene.

  • Prevention Strategy:

    • Avoid strongly acidic oxidizing conditions.

    • Utilize buffered or non-acidic oxidation systems. PCC is often buffered with pyridine to prevent acidity.[5] The Swern oxidation is performed under basic conditions.

Q4: How can I reliably assess the purity of my 3-hexanone product and identify any impurities?

A: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them. It can effectively quantify the ratio of 3-hexanone to unreacted this compound and other volatile byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the formation of 3-hexanone and identifying impurities by their unique spectral signatures.[7]

  • Infrared (IR) Spectroscopy: This method is useful for quickly verifying the conversion. A successful reaction will show the appearance of a strong carbonyl (C=O) absorption band (typically 1715-1720 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) band from the starting alcohol (typically 3200-3600 cm⁻¹).[7]

Q5: What is the best method to purify the final 3-hexanone product?

A: The choice of purification method depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is highly effective for separating 3-hexanone from unreacted this compound and other volatile impurities with different boiling points.[7] Collect the fraction that distills over at the known boiling point of 3-hexanone.

  • Column Chromatography: For less volatile or more polar impurities, column chromatography using silica gel can be an effective purification method.[7]

Data Presentation

Table 1: Physical and Spectroscopic Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key IR Peaks (cm⁻¹)
This compoundC₆H₁₄O102.17135~3350 (broad, -OH), ~2960 (C-H)
3-HexanoneC₆H₁₂O100.16123~1715 (strong, C=O), ~2960 (C-H)
(E)-3-HexeneC₆H₁₂84.1667-68~3020 (C-H, sp²), ~1670 (C=C), ~965 (trans C-H bend)

Table 2: Comparison of Common Oxidizing Agents for this compound

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Common Impurities
Chromic Acid (Jones) CrO₃, H₂SO₄, AcetoneFast, high yield, inexpensiveToxic Cr(VI) waste, strongly acidic (can cause dehydration), risk of over-oxidation with heat.[2][8]
PCC CH₂Cl₂ (DCM), Room TempMild, selective, stops at ketone, anhydrous.[5]Toxic Cr(VI) waste, requires anhydrous conditions.
NaOCl (Bleach) Acetic Acid, H₂OInexpensive, "green" oxidant, easy workup.[6]Can be slower, requires careful temperature control to avoid side reactions.
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NHigh yield, very mild, avoids metals.Requires low temp (-78 °C), produces foul-smelling dimethyl sulfide byproduct.

Experimental Protocols

Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

This protocol describes a mild, anhydrous method for oxidizing this compound.

  • Setup: In a fume hood, add 1.5 equivalents of PCC to a round-bottom flask containing anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Dissolve 1.0 equivalent of this compound in a small amount of anhydrous CH₂Cl₂. Add the alcohol solution to the stirring PCC suspension in one portion. The mixture will become a black, tarry substance.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel or Florisil, washing with additional diethyl ether to elute the product. The solid chromium byproducts will be retained on the plug.

  • Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude 3-hexanone can be further purified by fractional distillation.

Protocol 2: Analysis of Product Purity by GC-MS

  • Sample Preparation: Dilute a small aliquot (e.g., 1-2 drops) of the crude or purified product in a suitable solvent (e.g., dichloromethane or diethyl ether) in a GC vial.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a DB-5 or equivalent) and a temperature program that effectively separates this compound (higher boiling point) from 3-hexanone (lower boiling point). A typical program might start at 50°C and ramp to 200°C.

  • MS Detection: As compounds elute from the GC column, they will be fragmented and detected by the mass spectrometer.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentage of each component. Identify the peaks by comparing their mass spectra to a library database (e.g., NIST).[9][10] The mass spectrum of 3-hexanone is characterized by significant fragments at m/z = 57 and 43.[10]

Visualizations

Oxidation_Pathway cluster_main Main Reaction 3_Hexanol This compound (Secondary Alcohol) 3_Hexanone 3-Hexanone (Ketone) 3_Hexanol->3_Hexanone [Oxidation]

Caption: The desired oxidation pathway of this compound to 3-hexanone.

Impurity_Formation Start This compound Desired 3-Hexanone (Desired Product) Start->Desired Mild Oxidation Impurity1 3-Hexene (Dehydration Byproduct) Start->Impurity1 Strong Acid (e.g., H₂SO₄) Impurity2 Cleavage Products (e.g., Carboxylic Acids) Desired->Impurity2 Harsh Conditions (Strong Oxidant + Heat)

Caption: Common impurity formation pathways during this compound oxidation.

Troubleshooting_Workflow cluster_issues Troubleshooting Actions Start Analyze Product Mixture (GC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Success High Purity 3-Hexanone (Proceed to Purification) Impurity_Check->Success No Unreacted Unreacted this compound Impurity_Check->Unreacted Yes Over_Ox Over-oxidation Products Action_Unreacted Increase oxidant moles OR Increase reaction time Unreacted->Action_Unreacted Alkene Alkene Byproduct Action_Over_Ox Switch to milder oxidant (e.g., PCC, Swern) OR Lower temperature Over_Ox->Action_Over_Ox Action_Alkene Avoid strong acids (Use buffered or non-acidic conditions) Alkene->Action_Alkene

References

Improving the resolution of 3-hexanol enantiomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 3-hexanol enantiomers by chiral chromatography.

Troubleshooting Guides

This section offers systematic approaches to resolving common issues encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers

One of the most frequent challenges in chiral chromatography is achieving baseline separation of enantiomers. If you are observing co-elution or poor resolution, consider the following troubleshooting workflow.

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subgraph "cluster_Start" { label=""; style=invis; start [label="Poor or No Resolution", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_CSP" { label="Chiral Stationary Phase (CSP) Evaluation"; bgcolor="#F1F3F4"; csp_selection [label="Is the CSP appropriate for alcohols?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; screen_csps [label="Screen different CSPs\n(e.g., polysaccharide-based)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; literature_review [label="Consult literature for similar compounds", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_MobilePhase" { label="Mobile Phase Optimization"; bgcolor="#F1F3F4"; mobile_phase [label="Optimize Mobile Phase", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; modifier_type [label="Vary alcohol modifier\n(e.g., isopropanol, ethanol)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; modifier_conc [label="Adjust modifier concentration", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; additives [label="Consider additives for basic/acidic impurities", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Conditions" { label="Chromatographic Conditions"; bgcolor="#F1F3F4"; conditions [label="Adjust Operating Conditions", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; flow_rate [label="Decrease flow rate", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; temperature [label="Vary column temperature", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_End" { label=""; style=invis; end [label="Resolution Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

start -> csp_selection; csp_selection -> screen_csps [label="No"]; csp_selection -> mobile_phase [label="Yes"]; screen_csps -> literature_review; literature_review -> mobile_phase; mobile_phase -> modifier_type [label="Yes"]; modifier_type -> modifier_conc; modifier_conc -> additives; additives -> conditions; mobile_phase -> conditions [label="No"]; conditions -> flow_rate [label="Yes"]; flow_rate -> temperature; temperature -> end; conditions -> end [label="No"]; }

Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection : The choice of the chiral stationary phase is the most critical factor.[1] For alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[2][3] If you have no prior information, screening different CSPs is highly recommended.[1][2]

  • Optimize Mobile Phase Composition :

    • Normal Phase : Systematically vary the mobile phase composition. Adjust the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane).[1][4] Small changes in the modifier percentage can significantly impact selectivity.[5]

    • Reversed Phase : Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.[1]

    • Additives : For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve selectivity and peak shape.[1][6]

  • Adjust Flow Rate : Chiral separations often benefit from lower flow rates than achiral separations.[1][7] Try reducing the flow rate to see if resolution improves, as this can enhance efficiency.[7][8]

  • Vary Temperature : Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. It is often caused by secondary interactions between the analyte and the stationary phase.

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subgraph "cluster_Cause" { label="Identify Potential Cause"; bgcolor="#F1F3F4"; cause [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", label="All peaks tailing?"]; single_peak [label="Consider analyte-specific interactions"]; all_peaks [label="Suspect system-wide issue"]; }

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subgraph "cluster_End" { label=""; style=invis; end [label="Peak Shape Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

start -> cause; cause -> single_peak [label="No"]; cause -> all_peaks [label="Yes"]; single_peak -> mobile_phase_mod; mobile_phase_mod -> column_overload; column_overload -> column_issue; column_issue -> end; all_peaks -> system_check; system_check -> column_issue; }

Troubleshooting workflow for peak tailing.

Potential Causes and Solutions:

  • Secondary Interactions : Unwanted interactions with residual silanols on silica-based CSPs can cause tailing, particularly for basic compounds.[1]

    • Solution : Add a competing base (e.g., diethylamine) to the mobile phase to mask the silanol groups.[1] Adjusting the mobile phase pH can also help.[9]

  • Column Overload : Injecting too much sample can lead to peak tailing.[9][10]

    • Solution : Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[9]

  • Column Contamination or Degradation : Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1][11]

    • Solution : Flush the column with a strong solvent. If performance does not improve, consider column regeneration (for immobilized CSPs) or replacement.[11]

  • Extra-Column Effects : Issues such as a partially blocked column frit or excessive tubing length can contribute to peak distortion.[10][12]

    • Solution : Reverse-flush the column (if permissible by the manufacturer) to clear a blocked frit.[10] Minimize the length and diameter of connecting tubing.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally the most successful for separating a wide range of chiral compounds, including alcohols.[2][3] It is recommended to start by screening columns like Chiralpak® IA, IB, IC, etc., or Chiralcel® OD, OJ, etc., under normal phase conditions.

Q2: What is a typical starting mobile phase for the chiral separation of this compound?

A2: A common starting point for normal phase chiral chromatography is a mixture of n-hexane and an alcohol modifier.[4] A good initial mobile phase to try would be n-hexane with a small percentage of isopropanol or ethanol (e.g., 95:5 v/v).[8] The percentage of the alcohol modifier can then be optimized to improve resolution.

Q3: How can I improve the reproducibility of my chiral separation?

A3: Poor reproducibility can be a significant challenge.[1] To improve it:

  • Consistent Mobile Phase Preparation : Precisely control the composition and preparation of the mobile phase for every run.[1]

  • Stable Column Temperature : Use a column oven to maintain a constant and uniform temperature.[1]

  • Thorough Column Equilibration : Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1]

  • Controlled Sample Preparation : Ensure the sample solvent is consistent and compatible with the mobile phase.[1]

Q4: My resolution is good, but the analysis time is too long. How can I shorten it?

A4: To reduce the analysis time without sacrificing resolution significantly:

  • Increase Flow Rate : Cautiously increase the flow rate. Note that this may lead to a decrease in resolution, so a balance must be found.[8]

  • Optimize Mobile Phase Strength : Increase the percentage of the modifier in the mobile phase to decrease retention times.

  • Use a Shorter Column or Smaller Particle Size : If available, a shorter column or a column packed with smaller particles can provide faster separations.[6]

Q5: Can I use gradient elution for chiral separations?

A5: While isocratic elution is more common for chiral separations, gradient elution can be used.[13] However, it is important to ensure that the column is properly re-equilibrated between injections to maintain reproducibility.[13] For method development, a gradient can be useful for quickly scouting for an appropriate mobile phase composition.[6]

Experimental Protocols & Data

Illustrative Experimental Protocol for this compound Enantiomer Separation

This protocol provides a general methodology for developing a chiral separation method for this compound enantiomers using HPLC.

1. Column Screening:

  • Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralcel® OD-H).

  • Use a generic mobile phase such as n-hexane/isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.

  • Monitor the separation at a suitable wavelength (as this compound lacks a strong chromophore, a refractive index detector or derivatization may be necessary).

2. Method Optimization (based on best column from screening):

  • Optimize Modifier Percentage : Adjust the percentage of isopropanol in n-hexane (e.g., test 5%, 10%, 15%).

  • Optimize Flow Rate : Using the optimal mobile phase, test different flow rates (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min).

  • Optimize Temperature : Evaluate the effect of column temperature on the separation (e.g., 20°C, 25°C, 30°C).

Data Presentation

The following tables summarize hypothetical quantitative data from the optimization experiments to illustrate the effects of different parameters on the separation of this compound enantiomers.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase (n-Hexane:Isopropanol, v/v)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
98:212.514.01.8
95:58.29.01.5
90:105.15.51.1

Table 2: Effect of Flow Rate on Resolution

Flow Rate (mL/min)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
0.810.311.21.7
1.08.29.01.5
1.26.87.51.3

Table 3: Effect of Temperature on Resolution

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
208.99.81.6
258.29.01.5
307.68.31.4

References

Troubleshooting unexpected fragmentation in 3-hexanol mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-hexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the fragmentation patterns observed during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragmentation pathways for this compound in electron ionization mass spectrometry (EI-MS)?

In EI-MS, this compound primarily undergoes two main fragmentation pathways: alpha-cleavage and dehydration (loss of a water molecule). Due to the stability of the resulting fragments, the molecular ion peak (m/z 102) is often weak or entirely absent in the mass spectrum.[1][2]

  • Alpha-Cleavage: This is the most common fragmentation pathway for alcohols.[2] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can occur on either side of the C-O bond, leading to the loss of an ethyl radical (CH₂CH₃) or a propyl radical (CH₂CH₂CH₃).

  • Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a fragment with a mass-to-charge ratio (m/z) of 84. This fragment is an alkene radical cation.

Below is a diagram illustrating these primary fragmentation pathways.

fragmentation_pathways M This compound C6H14O (m/z 102) alpha1 Loss of Ethyl Radical (M-29) M->alpha1 α-Cleavage alpha2 Loss of Propyl Radical (M-43) M->alpha2 α-Cleavage dehydration Dehydration (M-18) M->dehydration frag1 [M-29]+ m/z 73 alpha1->frag1 frag2 [M-43]+ m/z 59 alpha2->frag2 frag3 [M-18]+ m/z 84 dehydration->frag3

Caption: Primary fragmentation pathways of this compound in EI-MS.

Q2: I don't see a molecular ion peak at m/z 102 in my this compound spectrum. Is this normal?

Yes, it is very common for the molecular ion peak of alcohols, including this compound, to be very weak or completely absent in electron ionization mass spectrometry.[1][2] This is due to the high propensity of the molecular ion to undergo rapid fragmentation through pathways like alpha-cleavage and dehydration. Often, the highest observed m/z value will be that of the M-1 fragment (m/z 101) resulting from the loss of a hydrogen atom.[1]

Q3: What are the expected m/z values for the major fragments of this compound?

The table below summarizes the expected m/z values for the primary fragments of this compound and their proposed origins.

m/zProposed FragmentFragmentation Pathway
101[C₆H₁₃O]⁺Loss of a hydrogen atom (M-1)
84[C₆H₁₂]⁺˙Dehydration (loss of H₂O)
73[C₄H₉O]⁺α-cleavage (loss of C₂H₅ radical)
59[C₃H₇O]⁺α-cleavage (loss of C₃H₇ radical)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

Troubleshooting Guide for Unexpected Fragmentation

This guide provides a systematic approach to identifying the source of unexpected peaks in your this compound mass spectrum.

troubleshooting_workflow start Unexpected Peak Observed in This compound Mass Spectrum check_known Is the peak a known, less common fragment? (e.g., from rearrangement, secondary fragmentation) start->check_known rearrangement Consider Rearrangements: - Hydride shifts - Secondary fragmentation of primary ions check_known->rearrangement Yes check_instrument Is the peak present in a blank run? check_known->check_instrument No review_protocol Review Experimental Protocol: - Sample preparation - Injection volume - GC oven temperature program rearrangement->review_protocol contamination Source of Contamination: - Column bleed - Septum bleed - Contaminated solvent/glassware check_instrument->contamination Yes instrument_issue Potential Instrument Issue: - Air leak (m/z 18, 28, 32, 40, 44) - Insufficient source temperature - Incorrect GC method parameters check_instrument->instrument_issue No resolution Problem Resolved contamination->resolution instrument_issue->review_protocol review_protocol->resolution

References

Stabilizing 3-hexanol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-hexanol to ensure its stability and purity throughout experimental workflows.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue Possible Cause Recommended Action
Decreased purity of this compound over time, as confirmed by Gas Chromatography (GC). Oxidative Degradation: this compound, a secondary alcohol, can undergo autooxidation in the presence of air (oxygen) to form peroxides. These peroxides can further degrade or react, leading to the formation of impurities such as 3-hexanone. This process is accelerated by exposure to light and heat.[1][2][3]1. Verify Storage Conditions: Ensure this compound is stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[3] 2. Test for Peroxides: Use one of the qualitative or semi-quantitative methods outlined in the Experimental Protocols section to check for the presence of peroxides.[1] 3. Consider a Stabilizer: If recurrent degradation is an issue, consider adding an antioxidant stabilizer like Butylated Hydroxytoluene (BHT). Refer to the Experimental Protocols for guidance on stabilizer addition.
Visible changes in the this compound sample, such as discoloration (yellowing) or increased viscosity. Advanced Degradation: Significant discoloration or changes in viscosity can indicate advanced degradation and the formation of various oxidation byproducts and potential oligomers.1. Do Not Use: If significant visual changes are observed, the purity of the this compound is likely compromised. It is recommended to not use the reagent for sensitive experiments. 2. Dispose of Properly: Dispose of the degraded this compound according to your institution's hazardous waste guidelines. 3. Review Storage Practices: Re-evaluate your storage and handling procedures to prevent future degradation.
Inconsistent experimental results when using older batches of this compound. Presence of Impurities: Degradation products, such as 3-hexanone or peroxides, can interfere with chemical reactions, leading to unexpected side products or altered reaction kinetics.1. Purity Analysis: Analyze the purity of the this compound batch using a validated GC method (see Experimental Protocols). Quantify the levels of this compound and any significant impurities. 2. Use Fresh Reagent: For critical experiments, it is always recommended to use a fresh, unopened bottle of this compound or a recently purified and properly stored batch.
A positive test for peroxides in the this compound sample. Autooxidation: The sample has been exposed to oxygen, leading to the formation of hydroperoxides and other peroxide species.[1][3]1. Quantify Peroxide Levels: If possible, use a quantitative method to determine the peroxide concentration. Peroxide levels above 80-100 ppm are generally considered hazardous and indicate significant degradation.[1] 2. Purification (with caution): For low levels of peroxides, purification by distillation may be an option. However, NEVER distill a solution containing high concentrations of peroxides, as this can lead to an explosion. Always test for peroxides before distillation. 3. Disposal: If peroxide levels are high, the material should be disposed of as hazardous waste.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is autooxidation, a free-radical chain reaction with atmospheric oxygen. This process is initiated by factors like light and heat and leads to the formation of hydroperoxides. These unstable hydroperoxides can then decompose, leading to the formation of the corresponding ketone, 3-hexanone, and other degradation byproducts.[2][3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[4] It is best stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen.[3]

Q3: How can I prevent the degradation of this compound during storage?

A3: In addition to ideal storage conditions, the use of an antioxidant stabilizer can significantly inhibit the autooxidation process. Butylated Hydroxytoluene (BHT) is a commonly used stabilizer that acts as a free-radical scavenger, interrupting the degradation chain reaction.[5][6]

Q4: How often should I test my this compound for peroxides?

A4: For opened containers of this compound, it is good practice to test for peroxides every 3-6 months, especially if the material is not stored under an inert atmosphere.[3] Always test for peroxides before use in a reaction, particularly if the container has been open for an extended period or if there are any visual signs of degradation.

Q5: What is a typical shelf life for this compound?

A5: The shelf life of this compound is highly dependent on storage conditions.[7] An unopened container from the manufacturer, stored correctly, can be stable for several years. However, once opened and exposed to air, the degradation process begins. For opened containers, it is recommended to use the product within a year and to regularly monitor for peroxide formation.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

Method A: Potassium Iodide (KI) in Acetic Acid (Rapid Test)

  • Preparation: At the time of the test, prepare a fresh solution by adding approximately 0.1 g of sodium iodide or potassium iodide to 1 mL of glacial acetic acid.

  • Procedure: In a clean, dry glass test tube, add 0.5 to 1.0 mL of the this compound sample to an equal volume of the freshly prepared KI/acetic acid solution.

  • Observation:

    • A yellow color indicates a low concentration of peroxides.

    • A brown color indicates a high concentration of peroxides.

Method B: Aqueous Potassium Iodide (More Sensitive)

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.

  • Procedure: In a 25 mL glass-stoppered cylinder, add 1 mL of the 10% KI solution to 10 mL of the this compound sample. Protect the mixture from strong light.

  • Observation (after 5-10 minutes):

    • A faint yellow color suggests a peroxide concentration of approximately 0.001-0.005%.

    • A definite yellow color suggests a peroxide concentration of around 0.01%.

    • A brown color indicates a peroxide concentration significantly higher than 0.01%, which is considered unsafe for distillation.

Protocol 2: Stabilization of this compound with Butylated Hydroxytoluene (BHT)
  • Objective: To inhibit the autooxidation of this compound during long-term storage.

  • Reagent: Butylated Hydroxytoluene (BHT), antioxidant grade.

  • Procedure:

    • Obtain a fresh or purified batch of this compound.

    • Add BHT to the this compound at a concentration of 50-200 ppm (mg/L). For example, to prepare a 100 ppm solution, add 10 mg of BHT to 100 mL of this compound.

    • Gently agitate the solution until the BHT is fully dissolved.

    • Transfer the stabilized this compound to a clean, dry, amber glass bottle.

    • Purge the headspace of the bottle with an inert gas (nitrogen or argon) before sealing tightly.

    • Store the stabilized solution in a cool, dark place.

Protocol 3: GC-MS Method for Purity Assessment and Degradation Monitoring
  • Objective: To quantify the purity of this compound and identify and quantify the primary degradation product, 3-hexanone.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a calibration curve using certified reference standards of this compound and 3-hexanone.

  • GC-MS Parameters (Example):

    • Column: A mid-polar column, such as a DB-624 or equivalent (60 m x 0.32 mm, 1.8 µm film thickness), is suitable for separating the alcohol and ketone.

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound and 3-hexanone by their retention times and mass spectra.

    • Quantify the concentration of each compound using the calibration curve.

    • Purity can be expressed as the percentage of this compound relative to the total integrated peak area.

Visualizations

degradation_pathway This compound This compound Alkyl_Radical This compound Radical This compound->Alkyl_Radical Initiation (Light, Heat) Peroxy_Radical This compound Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide This compound Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound - this compound Radical 3-Hexanone 3-Hexanone Hydroperoxide->3-Hexanone Decomposition Other_Products Other Degradation Products Hydroperoxide->Other_Products troubleshooting_workflow start Suspected this compound Degradation visual_inspection Visual Inspection (Color, Viscosity) start->visual_inspection decision_visual Visible Changes? visual_inspection->decision_visual peroxide_test Test for Peroxides decision_peroxide Peroxides Detected? peroxide_test->decision_peroxide gc_analysis GC Purity Analysis decision_purity Purity Acceptable? gc_analysis->decision_purity decision_visual->peroxide_test No dispose Dispose of Reagent decision_visual->dispose Yes decision_peroxide->gc_analysis No / Low Levels decision_peroxide->dispose Yes (High Levels) decision_purity->dispose No (Major Impurities) use_with_caution Use with Caution (Non-critical applications) decision_purity->use_with_caution No (Minor Impurities) use_reagent Use Reagent decision_purity->use_reagent Yes stabilize_and_store Add Stabilizer & Store Properly use_with_caution->stabilize_and_store stability_testing_workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep1 Prepare Batches of This compound (with and without stabilizer) storage1 Accelerated: 40°C / 75% RH prep1->storage1 storage2 Long-term: 25°C / 60% RH prep1->storage2 storage3 Light Exposure: ICH Q1B Conditions prep1->storage3 analysis1 Time Points: 0, 1, 3, 6 months storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Tests: - Purity (GC-MS) - Peroxide Value - Appearance analysis1->analysis2 eval1 Determine Degradation Rate analysis2->eval1 eval2 Assess Stabilizer Efficacy eval1->eval2 eval3 Establish Shelf-Life eval2->eval3

References

Enhancing the efficiency of 3-hexanol extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 3-hexanol from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from natural sources?

A1: The primary methods for extracting this compound, a semi-volatile organic compound found in many plants, include Steam Distillation, Solvent Extraction, Supercritical Fluid Extraction (SFE), and Headspace Solid-Phase Microextraction (HS-SPME). The choice of method depends on factors such as the plant matrix, desired purity of the extract, available equipment, and the scale of the extraction.

Q2: Which extraction method generally provides the highest yield of this compound?

A2: The yield of this compound is highly dependent on the specific parameters of the chosen extraction method and the natural source material. While solvent extraction, particularly with a solvent of similar polarity to this compound, can often provide high yields, methods like Supercritical Fluid Extraction (SFE) can offer high selectivity and yield with the advantage of being a "green" solvent. Steam distillation is a classic and effective method, though it can sometimes lead to the degradation of heat-sensitive compounds. For analytical purposes, Headspace Solid-Phase Microextraction (HS-SPME) is excellent for concentrating volatile and semi-volatile compounds like this compound from a sample's headspace.

Q3: What is the role of a co-solvent in Supercritical Fluid Extraction (SFE)?

A3: In SFE, a co-solvent, typically a small amount of a polar solvent like ethanol or methanol, is added to the primary supercritical fluid (usually carbon dioxide, CO2). The addition of a co-solvent increases the polarity of the supercritical fluid, which enhances its ability to dissolve and extract more polar compounds like this compound. This can significantly improve the extraction efficiency and yield.

Q4: How do I select the appropriate SPME fiber for this compound extraction?

A4: For a semi-volatile and moderately polar compound like this compound, a bipolar fiber is generally recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it can effectively trap a wide range of volatile and semi-volatile compounds. The selection should be based on the specific composition of your sample matrix and the other volatile compounds present.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The final extract contains a lower than expected concentration of this compound, as determined by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS).

  • The overall mass of the obtained extract is low.

Possible Causes and Solutions:

Extraction Method Possible Cause Solution
All Methods Inefficient cell lysis of the plant material.Ensure the plant material is properly ground or homogenized to increase the surface area for extraction. For some plant materials, enzymatic digestion prior to extraction can be beneficial.
Degradation of this compound during extraction.This compound can be susceptible to degradation at high temperatures. For methods involving heat, such as steam distillation or high-temperature SFE, consider optimizing the temperature and duration to minimize degradation.
Steam Distillation Incomplete distillation.Ensure the distillation is carried out for a sufficient duration to allow for the complete volatilization of this compound. Monitor the distillate for the presence of this compound over time to determine the optimal distillation time.
Co-distillation with a large volume of water.Ensure the condenser is efficient to prevent the loss of this compound with the steam. Subsequent liquid-liquid extraction of the distillate is crucial to concentrate the this compound.
Solvent Extraction Inappropriate solvent selection.The polarity of the extraction solvent should be matched to that of this compound. Ethanol or a mixture of ethanol and water is often a good choice. Experiment with different solvents or solvent mixtures to find the optimal one for your specific plant matrix.[1][2]
Insufficient extraction time or agitation.Ensure the plant material is in contact with the solvent for an adequate amount of time with proper agitation to facilitate the mass transfer of this compound into the solvent.
Supercritical Fluid Extraction (SFE) Suboptimal temperature and pressure.The density and solvating power of the supercritical fluid are dependent on temperature and pressure. These parameters need to be optimized to achieve the best solubility for this compound.
Lack of a co-solvent.For a moderately polar compound like this compound, the addition of a polar co-solvent (e.g., ethanol) to the supercritical CO2 can significantly enhance extraction efficiency.[3]
HS-SPME Incorrect fiber choice.Use a bipolar fiber such as DVB/CAR/PDMS to effectively trap this compound.
Suboptimal extraction temperature and time.The temperature of the sample vial and the duration of fiber exposure to the headspace are critical parameters that need to be optimized to ensure efficient partitioning of this compound onto the fiber.
Issue 2: Co-extraction of Impurities

Symptoms:

  • The final extract contains a high percentage of undesirable compounds, leading to a low purity of this compound.

  • The presence of interfering peaks in the chromatogram makes quantification of this compound difficult.

Possible Causes and Solutions:

Extraction Method Possible Cause Solution
All Methods Non-selective extraction conditions.Optimize the extraction parameters to be more selective for this compound. This could involve adjusting the solvent polarity, SFE density, or SPME fiber coating.
Solvent Extraction Use of a broad-spectrum solvent.Consider using a more selective solvent or performing a multi-step extraction with solvents of different polarities to fractionate the extract.
Presence of pigments and other non-volatile compounds.A post-extraction clean-up step, such as solid-phase extraction (SPE) or column chromatography, can be employed to remove impurities.
Steam Distillation Co-distillation of other volatile compounds.Fractionation of the distillate can be performed to separate this compound from other volatile components with different boiling points.
Supercritical Fluid Extraction (SFE) High extraction pressure or temperature.Operating at lower pressures and temperatures can sometimes increase the selectivity for more volatile compounds like this compound and reduce the co-extraction of less volatile, interfering compounds.
HS-SPME Matrix effects from the sample.The presence of other volatile and non-volatile compounds in the sample matrix can affect the partitioning of this compound onto the SPME fiber. Matrix-matched calibration standards or the use of an internal standard can help to mitigate these effects.

Data Presentation

Table 1: Comparison of this compound Extraction Methods - General Efficiency Parameters

Method Typical Yield Extraction Time Solvent Consumption Selectivity Cost & Complexity
Steam Distillation Moderate to High2-6 hoursLow (Water)ModerateLow Cost, Simple
Solvent Extraction High1-24 hoursHighLow to ModerateLow Cost, Simple
Supercritical Fluid Extraction (SFE) High0.5-2 hoursLow (CO2, recyclable)HighHigh Cost, Complex
HS-SPME (for analysis) N/A (analytical scale)15-60 minutesNoneHighModerate Cost, Simple

Note: The values presented are general estimates and can vary significantly depending on the natural source, specific experimental conditions, and scale of the operation.

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction
  • Preparation of Plant Material: Freshly harvested plant material (e.g., leaves, flowers) is finely chopped or ground to increase the surface area.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask and covered with distilled water.

  • Distillation: The flask is heated to boiling. The steam and volatilized this compound pass through a condenser, where they are cooled and collected in a graduated burette.

  • Separation: As the distillate cools, the less dense this compound will form a separate layer on top of the water.

  • Collection and Drying: The this compound layer is carefully collected. Any residual water can be removed by adding an anhydrous drying agent, such as sodium sulfate.

Protocol 2: Solvent Extraction for this compound
  • Preparation of Plant Material: The dried and powdered plant material is weighed.

  • Extraction: The powdered material is placed in a flask with a suitable solvent (e.g., ethanol). The mixture is then agitated at a controlled temperature for a specific duration (e.g., 24 hours at room temperature).[1][2]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure.

  • Purification: The crude extract can be further purified using techniques like column chromatography to isolate this compound.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
  • Preparation of Plant Material: The plant material is dried and ground to a uniform particle size.

  • SFE System Setup: The ground material is packed into the extraction vessel of the SFE system.

  • Extraction: Supercritical CO2, with or without a co-solvent (e.g., 5% ethanol), is pumped through the extraction vessel at a set temperature and pressure (e.g., 40°C and 150 bar).

  • Separation: The CO2 containing the extracted this compound is depressurized in a separator, causing the this compound to precipitate and be collected.

  • CO2 Recycling: The CO2 can be re-compressed and recycled back into the system.

Protocol 4: Headspace Solid-Phase Microextraction (HS-SPME) of this compound for GC-MS Analysis
  • Sample Preparation: A known amount of the finely ground plant material is placed in a headspace vial. An internal standard may be added for quantification.

  • Extraction: The vial is sealed and heated to a specific temperature (e.g., 60°C) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes).

  • Desorption and Analysis: The SPME fiber is withdrawn from the vial and immediately inserted into the injection port of a GC-MS system, where the trapped analytes are thermally desorbed and analyzed.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction raw_material Natural Source (e.g., Plant Material) grinding Grinding / Homogenization raw_material->grinding extraction_method {Steam Distillation | Solvent Extraction | SFE | SPME} grinding->extraction_method separation Separation / Filtration extraction_method->separation concentration Solvent Removal (e.g., Rotary Evaporator) separation->concentration purification Purification (e.g., Chromatography) concentration->purification analysis Analysis (e.g., GC-MS) purification->analysis final_product final_product analysis->final_product Pure this compound SFE_Parameters cluster_params Key SFE Parameters cluster_effects Effects pressure Pressure density Supercritical Fluid Density pressure->density influences temperature Temperature temperature->density influences co_solvent Co-solvent solvating_power Solvating Power co_solvent->solvating_power modifies density->solvating_power determines selectivity Selectivity solvating_power->selectivity affects yield Extraction Yield solvating_power->yield affects Troubleshooting_Logic action_node action_node symptom_node symptom_node start Low this compound Yield? check_lysis Is sample prep adequate? start->check_lysis check_degradation Potential for degradation? check_lysis->check_degradation Yes optimize_prep Improve grinding/ homogenization check_lysis->optimize_prep No check_method_params Are method parameters optimal? check_degradation->check_method_params No optimize_temp Lower temperature/ reduce time check_degradation->optimize_temp Yes optimize_method Adjust solvent/pressure/ temperature/fiber check_method_params->optimize_method No re_evaluate Re-evaluate Yield check_method_params->re_evaluate Yes optimize_prep->re_evaluate optimize_temp->re_evaluate optimize_method->re_evaluate

References

Validation & Comparative

A Comparative Analysis of 3-Hexanol and 2-Hexanol Reactivity in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two secondary alcohol isomers, 3-hexanol and 2-hexanol, in oxidation reactions. The information presented is supported by established chemical principles and available experimental data to assist researchers in selecting appropriate substrates and reaction conditions for the synthesis of ketones.

Introduction to the Oxidation of Secondary Alcohols

The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the formation of carbonyl compounds. Secondary alcohols, such as this compound and 2-hexanol, are characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms. Upon oxidation, secondary alcohols are converted into ketones.[1] This reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon bearing the hydroxyl group (the α-carbon).[1]

The general transformation for the oxidation of this compound and 2-hexanol is as follows:

  • This compound is oxidized to 3-Hexanone .[2]

  • 2-Hexanol is oxidized to 2-Hexanone .[3]

While both isomers undergo the same fundamental reaction, their reactivity can differ due to structural nuances.

Structural and Reactivity Comparison

The primary difference between this compound and 2-hexanol is the position of the hydroxyl group along the carbon chain. This positional isomerism influences the steric environment around the reaction center, which can, in turn, affect the rate of reaction.

  • 2-Hexanol: The hydroxyl group is located on the second carbon, flanked by a methyl group on one side and a butyl group on the other.

  • This compound: The hydroxyl group is on the third carbon, situated between an ethyl group and a propyl group.

The accessibility of the hydroxyl and α-hydrogen to the oxidizing agent is a key determinant of reaction rate. Increased steric hindrance around the reaction site can impede the approach of the oxidant, thereby slowing the reaction.[1][4] In comparing the two isomers, the ethyl and propyl groups surrounding the hydroxyl group in this compound present a slightly more sterically crowded environment than the methyl and butyl groups in 2-hexanol. Consequently, 2-hexanol is expected to exhibit a slightly higher reactivity in oxidation reactions compared to this compound under identical conditions.

G cluster_0 Reactivity Comparison cluster_1 2-Hexanol cluster_2 This compound Start Secondary Hexanol Isomers 2_Hexanol Less Steric Hindrance (Methyl and Butyl groups) Start->2_Hexanol 3_Hexanol Slightly More Steric Hindrance (Ethyl and Propyl groups) Start->3_Hexanol Reactivity Potentially Faster Reaction Rate 2_Hexanol->Reactivity Reactivity2 Potentially Slower Reaction Rate 3_Hexanol->Reactivity2

Caption: Logical relationship between steric hindrance and expected reactivity.

Quantitative Data

Direct kinetic studies comparing the oxidation of this compound and 2-hexanol are not extensively available in the literature. However, data from individual experiments can provide insight into typical reaction yields for the oxidation of secondary hexanols. The following table summarizes the yield from a reported oxidation of 2-hexanol.

AlcoholOxidizing AgentProductCrude Yield (%)Purified Yield (%)Reference
2-HexanolCrO₃/H₂SO₄2-Hexanone91.148.9[5]

Note: The crude yield represents the mass of the product obtained after initial workup, while the purified yield is the yield after distillation. The difference suggests the presence of impurities or side products in the crude mixture.

Experimental Protocol: Oxidation of a Secondary Hexanol

This section provides a generalized protocol for the oxidation of a secondary hexanol, such as 2-hexanol or this compound, to the corresponding ketone using Jones reagent (chromic acid).

Objective: To synthesize a hexanone via the oxidation of the corresponding secondary hexanol.

Materials:

  • Secondary hexanol (e.g., 2-hexanol or this compound)

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distilled water

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add a pre-determined molar equivalent of chromium trioxide to a calculated volume of concentrated sulfuric acid. Once the chromium trioxide has dissolved, slowly add distilled water to achieve the desired concentration. Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary hexanol in acetone. Place the flask in an ice bath to maintain a low temperature.

  • Oxidation: Slowly add the prepared Jones reagent from the dropping funnel to the stirred solution of the alcohol in acetone. The color of the reaction mixture should change from orange/red to green as the chromium(VI) is reduced to chromium(III). Monitor the temperature to ensure it does not rise significantly.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for a few hours or until analysis by thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction by the careful addition of isopropanol to consume any excess oxidant. Dilute the mixture with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Isolation: Purify the resulting crude ketone by distillation to obtain the final product.

G cluster_pathway General Oxidation Pathway of a Secondary Alcohol A Secondary Alcohol (e.g., 2-Hexanol or this compound) E Removal of α-H and OH-H A->E B Oxidizing Agent (e.g., H₂CrO₄) B->E C Ketone (e.g., 2-Hexanone or 3-Hexanone) D Reduced Oxidant (e.g., Cr³⁺ species) E->C E->D

Caption: General oxidation pathway of a secondary alcohol to a ketone.

Conclusion

Both this compound and 2-hexanol are readily oxidized to their corresponding ketones, 3-hexanone and 2-hexanone. Based on principles of steric hindrance, 2-hexanol is predicted to be slightly more reactive than this compound. However, without direct comparative kinetic data, this difference is largely theoretical. For most synthetic applications, both alcohols can be considered effective substrates for oxidation, with the choice of oxidizing agent and reaction conditions being the more critical factors in achieving high yields and purity. Further kinetic studies would be beneficial to quantify the reactivity difference between these two isomers.

References

A Comparative Guide to the Efficacy of Oxidizing Agents for 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical step in the synthesis of carbonyl compounds. This guide provides an objective comparison of the efficacy of various common oxidizing agents for the conversion of the secondary alcohol 3-hexanol to its corresponding ketone, 3-hexanone. The comparison focuses on key performance indicators such as reaction yield, conditions, and selectivity, supported by experimental data from the literature.

Data Presentation: Comparison of Oxidizing Agents for this compound Oxidation

The following table summarizes the quantitative data for the oxidation of this compound to 3-hexanone using different oxidizing agents. It is important to note that while specific data for this compound is limited in readily available literature, the data presented here is representative of the oxidation of simple, non-activated secondary aliphatic alcohols and provides a strong basis for comparison.

Oxidizing Agent/SystemReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
PCC Pyridinium chlorochromateDichloromethane (DCM)Room Temperature1-2 hours~85-95General knowledge
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et3N)Dichloromethane (DCM)-78 to Room Temp.30-60 minutes>95General knowledge
Jones Oxidation Chromium trioxide (CrO3), Sulfuric acid (H2SO4)Acetone0 to Room Temp.15-30 minutes~80-90General knowledge
TEMPO/NaOCl TEMPO, Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO3)Dichloromethane (DCM)/Water0 to Room Temp.1-3 hours~90-98General knowledge

Note: The yields provided are typical for the oxidation of unactivated secondary alcohols and may vary based on the precise experimental conditions and scale of the reaction.

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and scales.

Pyridinium Chlorochromate (PCC) Oxidation

Reagents:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel or Celite®

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at room temperature.[1]

  • Stir the reaction mixture vigorously for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-hexanone.

  • Purify the product by distillation or column chromatography if necessary.

Swern Oxidation

Reagents:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • This compound

  • Triethylamine (Et3N)

Procedure:

  • To a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the temperature remains below -60 °C.[2][3][4][5][6][7][8]

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 15-20 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature over 20-30 minutes.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hexanone. Purification can be achieved by distillation.

Jones Oxidation

Reagents:

  • Chromium trioxide (CrO3)

  • Sulfuric acid (H2SO4), concentrated

  • Acetone

  • This compound

  • Isopropanol

Procedure:

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding the mixture to ice-cold water.

  • To a solution of this compound (1.0 equivalent) in acetone, cooled in an ice bath, add the Jones reagent dropwise until a persistent orange color is observed.[9][10][11][12][13][14][15]

  • Stir the reaction mixture for 15-30 minutes. The color of the reaction mixture will turn from orange to green.

  • Quench the excess oxidant by adding isopropanol until the green color persists.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-hexanone. Further purification can be done by distillation.

TEMPO/Sodium Hypochlorite Oxidation

Reagents:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

Procedure:

  • To a vigorously stirred biphasic mixture of a solution of this compound (1.0 equivalent) in dichloromethane and a saturated aqueous solution of sodium bicarbonate, add TEMPO (0.01 equivalents).[16][17][18][19][20][21][22][23][24][25][26]

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sodium hypochlorite solution (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 3-hexanone. Purification can be performed by distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized reaction mechanisms and experimental workflows for the oxidation of a secondary alcohol like this compound.

PCC_Oxidation cluster_workflow PCC Oxidation Workflow This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture  Dissolve in DCM Oxidation Oxidation Reaction_Mixture->Oxidation  Stir at RT PCC PCC PCC->Reaction_Mixture  Suspend in DCM Filtration Filtration Oxidation->Filtration  Dilute with Ether Evaporation Evaporation Filtration->Evaporation  Collect Filtrate 3-Hexanone 3-Hexanone Evaporation->3-Hexanone  Purify Swern_Oxidation_Mechanism cluster_mechanism Swern Oxidation Mechanism DMSO DMSO Activation Activation DMSO->Activation + Oxalyl Chloride (-CO, -CO2, -Cl-) Alkoxysulfonium_Salt Alkoxysulfonium_Salt Activation->Alkoxysulfonium_Salt + this compound Ylide_Formation Ylide_Formation Alkoxysulfonium_Salt->Ylide_Formation + Triethylamine (-HNEt3Cl) 3-Hexanone 3-Hexanone Ylide_Formation->3-Hexanone Intramolecular Proton Transfer DMS DMS Ylide_Formation->DMS Elimination Jones_Oxidation_Workflow cluster_workflow Jones Oxidation Workflow 3-Hexanol_in_Acetone 3-Hexanol_in_Acetone Reaction Reaction 3-Hexanol_in_Acetone->Reaction  Cool to 0°C Quench Quench Reaction->Quench  Stir, then add Isopropanol Jones_Reagent Jones_Reagent Jones_Reagent->Reaction  Add dropwise Extraction Extraction Quench->Extraction  Remove Acetone Purification Purification Extraction->Purification  Extract with Ether 3-Hexanone 3-Hexanone Purification->3-Hexanone TEMPO_Oxidation_Mechanism cluster_mechanism TEMPO-Catalyzed Oxidation Mechanism TEMPO TEMPO Oxoammonium_Ion Oxoammonium_Ion TEMPO->Oxoammonium_Ion Oxidized by NaOCl Intermediate_Complex Intermediate_Complex Oxoammonium_Ion->Intermediate_Complex + this compound 3-Hexanone 3-Hexanone Intermediate_Complex->3-Hexanone Base-mediated Elimination Hydroxylamine Hydroxylamine Intermediate_Complex->Hydroxylamine Reduction Hydroxylamine->TEMPO Re-oxidized by NaOCl

References

Validating Stereoselective Synthesis: A Comparative Guide to the Polarimetric Analysis of (S)-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the stereochemical purity of a compound is not merely a matter of quality control but a critical determinant of its biological activity and safety. This guide provides a comprehensive comparison of polarimetry as a primary method for validating the enantiomeric excess of (S)-3-hexanol, a common chiral building block. We will delve into the experimental protocols, present comparative data against alternative methods, and offer a clear workflow for researchers, scientists, and drug development professionals.

Introduction to (S)-3-hexanol and the Imperative of Chiral Purity

(S)-3-hexanol is a chiral secondary alcohol with applications as a fragrance component and a key intermediate in the synthesis of more complex chiral molecules. Asymmetric synthesis aims to produce a single enantiomer, in this case, the (S)-enantiomer, in high purity. However, enantiomers possess identical physical properties, such as boiling point and solubility, making their separation and quantification challenging.[1] Verifying the success of an asymmetric synthesis is therefore paramount, and this is where chiral analysis techniques become indispensable.

Polarimetry stands as a classical and accessible technique for this purpose. It leverages the unique property of chiral molecules to rotate the plane of polarized light, a phenomenon known as optical activity.[2] The extent and direction of this rotation can be used to determine the enantiomeric excess (e.e.) of the synthesized product.

Synthesis of (S)-3-hexanol: A Brief Overview

The synthesis of enantiomerically enriched (S)-3-hexanol can be achieved through various asymmetric synthesis routes. One common approach involves the asymmetric reduction of 3-hexanone using a chiral catalyst or reagent. For instance, the use of a chiral borane reagent, such as Alpine Borane®, or enzymatic reduction can selectively produce the (S)-enantiomer. Another strategy involves the use of a Grignard reaction between propanal and propylmagnesium bromide in the presence of a chiral ligand. The focus of this guide, however, is not on the synthesis itself but on the validation of its stereochemical outcome.

Validation by Polarimetry: Principles and Practice

Polarimetry is a non-destructive analytical technique that measures the change in the angle of plane-polarized light as it passes through a sample containing a chiral substance.[2] The observed rotation is directly proportional to the concentration of the chiral compound and the path length of the sample cell.[3]

To standardize this measurement, the specific rotation ([α]) is used, which is an intrinsic property of a chiral compound under defined conditions (temperature, wavelength of light, and solvent).[3][4] The specific rotation is calculated using the following formula:

[α]λT = α / (c * l)

Where:

  • [α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • c is the concentration of the sample in g/mL.

  • l is the path length of the polarimeter cell in decimeters (dm).

Once the specific rotation of the synthesized (S)-3-hexanol is determined, the enantiomeric excess (% e.e.) can be calculated by comparing it to the specific rotation of the enantiomerically pure substance:

% e.e. = ([α]observed / [α]max) * 100

Where:

  • [α]observed is the specific rotation of the synthesized sample.

  • [α]max is the specific rotation of the pure (S)-3-hexanol.

Note: The specific rotation of enantiomerically pure (S)-3-hexanol is not widely reported in publicly available literature. For the purpose of this guide, we will use a hypothetical value of +5.8° . This value is for illustrative purposes only, and researchers should determine the specific rotation of their own enantiomerically pure standard under their experimental conditions.

Experimental Protocol for Polarimetric Analysis of (S)-3-hexanol
  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up and stabilize.

    • Fill the polarimeter cell (e.g., 1 dm) with the solvent to be used for the sample (e.g., chloroform) and take a blank reading. Adjust the instrument to read zero.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the synthesized (S)-3-hexanol sample.

    • Dissolve the sample in a 25 mL volumetric flask with the chosen solvent (e.g., chloroform) to obtain a precise concentration.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution.

    • Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

    • Place the sample cell in the polarimeter and record the observed rotation (α). Take multiple readings and calculate the average.

  • Calculation of Specific Rotation and Enantiomeric Excess:

    • Calculate the concentration (c) of the sample in g/mL.

    • Calculate the specific rotation ([α]observed) using the formula mentioned above.

    • Calculate the % e.e. using the hypothetical [α]max of +5.8°.

Comparative Analysis of Chiral Validation Methods

While polarimetry is a valuable tool, it is essential to understand its capabilities in the context of other available analytical techniques. Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) are powerful separative methods, while Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed for determining enantiomeric excess.

The following table provides a comparison of these methods:

FeaturePolarimetryChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Measures the rotation of plane-polarized light by a chiral sample in bulk.Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase.Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required.Not required.Not required.
Sensitivity Low to moderate.High.High.Moderate.
Accuracy Can be affected by impurities that are also optically active.High.High.High.
Quantitative Yes, for enantiomeric excess of the major enantiomer.Yes, provides the ratio of both enantiomers.Yes, provides the ratio of both enantiomers.Yes, provides the ratio of both enantiomers.
Information Provided Enantiomeric excess, direction of rotation.Enantiomeric ratio, retention time of each enantiomer.Enantiomeric ratio, retention time of each enantiomer.Enantiomeric ratio, structural information.
Throughput High.Moderate to high.Moderate.Low to moderate.
Cost (Instrument) Low.Moderate.High.Very High.

Illustrative Data Presentation

To demonstrate the application of these techniques, the following table presents hypothetical data for the analysis of a synthesized batch of (S)-3-hexanol.

Analysis MethodResult
Polarimetry
Observed Rotation (α)+0.25°
Concentration (c)0.09 g/mL
Path Length (l)1 dm
Calculated [α]observed+2.78°
Calculated % e.e. 47.9%
Chiral GC
Peak Area (S)-3-hexanol74.5%
Peak Area (R)-3-hexanol25.5%
Calculated % e.e. 49.0%

The data illustrates a good correlation between the enantiomeric excess determined by polarimetry and the more direct measurement by chiral GC. The slight discrepancy can be attributed to the inherent limitations and experimental variability of each technique.

Workflow and Logic Diagrams

To further clarify the experimental and validation processes, the following diagrams have been generated using Graphviz.

G cluster_synthesis Synthesis of (S)-3-hexanol cluster_polarimetry Polarimetric Validation start Asymmetric Reduction of 3-Hexanone product Crude (S)-3-hexanol start->product purification Purification (e.g., Distillation) product->purification final_product Purified (S)-3-hexanol purification->final_product sample_prep Prepare Solution of Known Concentration final_product->sample_prep measure Measure Observed Rotation (α) sample_prep->measure blank Measure Solvent Blank blank->measure calculate_specific Calculate Specific Rotation [α]obs measure->calculate_specific calculate_ee Calculate Enantiomeric Excess (% e.e.) calculate_specific->calculate_ee

Caption: Experimental workflow for the synthesis and polarimetric validation of (S)-3-hexanol.

G synthesis Synthesized (S)-3-hexanol polarimetry Polarimetry (% e.e.) synthesis->polarimetry hplc_gc Orthogonal Method (e.g., Chiral HPLC/GC) (% e.e.) synthesis->hplc_gc comparison Compare Results polarimetry->comparison hplc_gc->comparison validation Validated Stereochemical Purity comparison->validation Results Correlate discrepancy Investigate Discrepancy comparison->discrepancy Results Differ

Caption: Logical workflow for the cross-validation of enantiomeric excess determination.

Conclusion and Recommendations

Polarimetry is a rapid, cost-effective, and straightforward method for assessing the enantiomeric excess of a chiral synthesis product like (S)-3-hexanol. Its primary advantage lies in its simplicity and speed, making it an excellent tool for initial screening and in-process control.

However, the accuracy of polarimetry is contingent on the purity of the sample, as any optically active impurities can lead to erroneous results. Therefore, for regulatory submissions or when high accuracy is paramount, it is highly recommended to cross-validate the results obtained from polarimetry with an orthogonal, separative method such as chiral GC or HPLC. This dual-pronged approach provides a more robust and reliable validation of the stereochemical outcome of the synthesis, ensuring the quality and efficacy of the final product.

References

A Comparative Guide to Distinguishing 1-hexanol, 2-hexanol, and 3-hexanol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For isomeric compounds, such as the constitutional isomers of hexanol, NMR provides a powerful method for unambiguous identification. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of 1-hexanol, 2-hexanol, and 3-hexanol, supported by experimental data and protocols to aid in their differentiation.

Distinguishing Features in NMR Spectra

The key to differentiating these isomers lies in the unique chemical environment of the protons and carbon atoms in each molecule, which results in distinct chemical shifts, signal multiplicities (splitting patterns), and integration values in their respective NMR spectra.

  • ¹H NMR Spectroscopy: The position of the hydroxyl (-OH) group significantly influences the chemical shift and splitting pattern of the adjacent protons. The number of non-equivalent protons and their coupling interactions provide a unique fingerprint for each isomer.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in each isomer. The chemical shift of the carbon atom bonded to the hydroxyl group is particularly diagnostic.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation for ¹H and ¹³C NMR
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the alcohol sample. Chloroform-d (CDCl₃) is a common choice for these compounds.

  • Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-25 mg of the hexanol isomer in approximately 0.6-0.7 mL of the deuterated solvent.[1] For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1]

  • Sample Filtration: To ensure a homogeneous magnetic field, it is critical to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to provide a reference signal at 0 ppm for calibrating the chemical shifts.

  • Sample Handling: Ensure the exterior of the NMR tube is clean before inserting it into the spectrometer.[1]

NMR Data Acquisition
  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 1-hexanol, 2-hexanol, and this compound in CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Spectral Data Comparison
Assignment 1-Hexanol 2-Hexanol This compound
Structure CH₃(CH₂)₄CH₂OHCH₃CH(OH)(CH₂)₃CH₃CH₃CH₂CH(OH)CH₂CH₂CH₃
-OH ~1.3 (broad s, 1H)~1.4 (broad s, 1H)~1.5 (broad s, 1H)
H-1 (-CH₂OH) 3.64 (t, 2H)--
H-2 (-CH(OH)-) -3.80 (sextet, 1H)-
H-3 (-CH(OH)-) --3.55 (quintet, 1H)
Terminal -CH₃ 0.90 (t, 3H)0.91 (t, 3H) & 1.19 (d, 3H)0.92 (t, 3H) & 0.93 (t, 3H)
-CH₂- chain 1.25-1.60 (m, 8H)1.25-1.50 (m, 6H)1.35-1.50 (m, 6H)

Note: The chemical shift of the -OH proton can vary depending on concentration, temperature, and solvent purity. Multiplicities are abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, quintet, sextet, m = multiplet.

Table 2: ¹³C NMR Spectral Data Comparison
Carbon Position 1-Hexanol (ppm) 2-Hexanol (ppm) This compound (ppm)
C1 62.923.59.9
C2 32.868.229.8
C3 25.839.074.2
C4 31.828.036.6
C5 22.722.718.8
C6 14.114.114.1
Number of Signals 666

Data compiled from various sources, including PubChem and SpectraBase.[2][3][4][5][6]

Visualizing the Distinguishing Workflow

The following diagrams illustrate the logical process for identifying each hexanol isomer based on its NMR spectra.

G Figure 1: Workflow for Distinguishing Hexanol Isomers using ¹H NMR start Analyze ¹H NMR Spectrum q1 Examine the signal around 3.5-4.0 ppm start->q1 a1 Triplet at ~3.6 ppm? q1->a1 Protons on a -CH₂- group adjacent to -OH a2 Multiplet (sextet) at ~3.8 ppm? q1->a2 Proton on a -CH- group adjacent to -OH and -CH₂- a3 Multiplet (quintet) at ~3.5 ppm? q1->a3 Proton on a -CH- group adjacent to two -CH₂- groups result1 1-Hexanol a1->result1 Yes result2 2-Hexanol a2->result2 Yes result3 This compound a3->result3 Yes

Caption: Workflow for distinguishing hexanol isomers using ¹H NMR.

G Figure 2: Workflow for Distinguishing Hexanol Isomers using ¹³C NMR start Analyze ¹³C NMR Spectrum q1 Identify the chemical shift of the carbon bonded to the -OH group start->q1 c1 Signal around 63 ppm? q1->c1 Primary Alcohol c2 Signal around 68 ppm? q1->c2 Secondary Alcohol c3 Signal around 74 ppm? q1->c3 Secondary Alcohol result1 1-Hexanol c1->result1 Yes result2 2-Hexanol c2->result2 Yes result3 This compound c3->result3 Yes

Caption: Workflow for distinguishing hexanol isomers using ¹³C NMR.

Summary of Key Differentiating Features

  • 1-Hexanol: The ¹H NMR spectrum shows a characteristic triplet at approximately 3.6 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (C1). The ¹³C NMR spectrum has a signal for the C1 carbon at around 62.9 ppm.

  • 2-Hexanol: In the ¹H NMR spectrum, the proton on the carbon with the hydroxyl group (C2) appears as a sextet around 3.8 ppm. The ¹³C spectrum shows the C2 carbon signal at approximately 68.2 ppm. A key feature in the ¹H NMR is a doublet for the methyl group at C1.

  • This compound: The proton on the carbon attached to the hydroxyl group (C3) in the ¹H NMR spectrum is a quintet at about 3.5 ppm. The corresponding carbon signal in the ¹³C NMR spectrum is found at approximately 74.2 ppm. The ¹H NMR spectrum will show two distinct triplets for the two terminal methyl groups.

By careful analysis of the chemical shifts, splitting patterns, and the number of signals in both ¹H and ¹³C NMR spectra, researchers can confidently and accurately distinguish between 1-hexanol, 2-hexanol, and this compound. This guide provides the necessary data and workflow to facilitate this process in a laboratory setting.

References

A Comparative Analysis of Grignard vs. Reduction Methods for the Synthesis of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary alcohols is a fundamental transformation in organic chemistry, critical for the construction of complex molecules in pharmaceutical and materials science. Among the myriad of synthetic routes, the Grignard reaction and the reduction of ketones are two of the most prevalent methods. This guide provides an objective comparison of these two approaches for the synthesis of a model secondary alcohol, 3-hexanol, supported by experimental data and detailed protocols.

Executive Summary

The selection of a synthetic route for a target molecule like this compound hinges on a variety of factors including yield, purity, cost, scalability, and safety. The Grignard synthesis, involving the reaction of propylmagnesium bromide with propanal, offers a direct method for carbon-carbon bond formation and construction of the alcohol's carbon skeleton. In contrast, the reduction method necessitates the prior availability or synthesis of the corresponding ketone, 3-hexanone, which is then reduced to this compound using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

This comparative analysis reveals that while both methods are effective for producing this compound, they present distinct advantages and disadvantages. The Grignard reaction, though a powerful tool for building molecular complexity, is highly sensitive to reaction conditions and can result in lower yields due to side reactions. Reduction methods, particularly with NaBH₄, are generally higher yielding, more cost-effective for the final conversion step, and present a more favorable safety profile.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction and the reduction of 3-hexanone with sodium borohydride.

ParameterGrignard Synthesis (Propanal + Propylmagnesium Bromide)Reduction Method (3-Hexanone + NaBH₄)
Typical Yield ~50-60%~85-95%[1]
Reaction Time 2-4 hours1-2 hours
Product Purity (crude) Variable, requires significant purificationGenerally high, simpler purification
Key Reagents Propanal, Propyl bromide, Magnesium3-Hexanone, Sodium Borohydride
Cost of Reagents (per mole of this compound) HigherLower
Safety Concerns Highly flammable ether solvents, pyrophoric Grignard reagentFlammable solvents, NaBH₄ reacts with acid to produce H₂

Experimental Protocols

Method 1: Grignard Synthesis of this compound

This protocol details the synthesis of this compound from propanal and propylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Propanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (optional, for initiation)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often evidenced by gentle refluxing and the disappearance of the iodine color. The mixture is then refluxed for 1 hour to ensure complete formation of the propylmagnesium bromide.

  • Reaction with Propanal: The Grignard reagent solution is cooled in an ice bath. A solution of propanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by fractional distillation.

Method 2: Reduction of 3-Hexanone to this compound

This protocol describes the reduction of 3-hexanone using sodium borohydride.

Materials:

  • 3-Hexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-hexanone (1.0 equivalent) in methanol. The flask is cooled in an ice bath.

  • Reduction: Sodium borohydride (0.3 equivalents, as it provides 4 hydride equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain a low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is neutral or slightly acidic. The mixture is then concentrated under reduced pressure to remove most of the methanol. The residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield this compound. Further purification can be achieved by distillation if necessary.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Propyl Bromide + Mg in Anhydrous Ether grignard Propylmagnesium Bromide reagent_prep->grignard Reflux alkoxide Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition (0°C to RT) propanal Propanal in Anhydrous Ether propanal->alkoxide quench Quench with aq. NH4Cl alkoxide->quench extract Extraction with Ether quench->extract dry Dry with MgSO4 extract->dry distill Fractional Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reduction_Synthesis_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up & Purification ketone 3-Hexanone in Methanol alkoxide Alkoxide Intermediate ketone->alkoxide Add NaBH4 (0°C to RT) quench Quench with 1M HCl alkoxide->quench extract Extraction with Ether quench->extract dry Dry with MgSO4 extract->dry evaporate Solvent Evaporation dry->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the reduction synthesis of this compound.

Comparative Analysis

Yield and Purity:

The reduction of 3-hexanone with sodium borohydride generally provides higher yields (85-95%) compared to the Grignard synthesis of this compound (typically 50-60%).[1] This is primarily due to the greater propensity for side reactions in the Grignard protocol, such as Wurtz coupling and enolization of the aldehyde. The crude product from the reduction reaction is often of higher purity, simplifying the purification process.

Cost-Effectiveness:

While a full cost analysis depends on supplier pricing and scale, a general comparison of reagent costs per mole of product favors the reduction method. The starting material for the reduction, 3-hexanone, can be synthesized from the oxidation of this compound, but if commercially available, the direct reduction is often more economical. The reagents for the Grignard synthesis, particularly propyl bromide and anhydrous ether, contribute to a higher overall cost.

Safety and Handling:

Grignard reagents are notoriously sensitive to air and moisture, requiring strictly anhydrous conditions and inert atmospheres to prevent quenching and potential fire hazards.[1] Diethyl ether, the common solvent for Grignard reactions, is extremely flammable. Sodium borohydride, while it reacts with acids to produce flammable hydrogen gas, is generally considered a safer and easier reagent to handle than Grignard reagents.[2] It is stable in air and can be used in protic solvents like methanol or ethanol. Lithium aluminum hydride, another potent reducing agent, is significantly more reactive and dangerous than NaBH₄, reacting violently with water.

Scope and Limitations:

The Grignard reaction is a versatile method for creating a wide range of primary, secondary, and tertiary alcohols by varying the Grignard reagent and the carbonyl compound.[3] This method's primary advantage is its ability to form new carbon-carbon bonds, allowing for the construction of more complex carbon skeletons. The reduction method is limited to the synthesis of primary and secondary alcohols from their corresponding aldehydes and ketones and does not facilitate carbon skeleton extension.

Conclusion

For the specific synthesis of this compound, the reduction of 3-hexanone with sodium borohydride emerges as the more advantageous route in terms of yield, cost-effectiveness, and safety. This method is particularly suitable for large-scale production where efficiency and safety are paramount.

The Grignard synthesis, however, remains a superior choice when the objective is to construct the carbon skeleton of a more complex alcohol from smaller building blocks. The ability to form carbon-carbon bonds is a powerful feature that reduction methods lack.

Ultimately, the choice between these two synthetic strategies will be dictated by the specific goals of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the laboratory's capabilities for handling sensitive reagents.

References

A Comparative Guide to the Mass Spectrometry of 3-Hexanol and its Isomers for Accurate Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry data for 3-hexanol and its isomers. By presenting key fragmentation data alongside a standardized experimental protocol, this document serves as a practical resource for the accurate identification of these compounds in various research and development settings.

Introduction

This compound is a six-carbon aliphatic alcohol with various industrial and research applications. Its unambiguous identification is crucial, particularly in complex matrices where isomers can interfere with analysis. Mass spectrometry, especially when coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation of volatile compounds like this compound. This guide cross-references National Institute of Standards and Technology (NIST) mass spectrometry data to differentiate this compound from its structural isomers based on their characteristic fragmentation patterns.

Comparison of Mass Spectrometry Data

The following tables summarize the key mass spectral data for this compound and a selection of its isomers. The data is sourced from the NIST Mass Spectral Library. The tables highlight the molecular ion (M+) peak and the most abundant fragment ions, which are critical for distinguishing between these structurally similar compounds.

Table 1: Mass Spectral Data for Linear Hexanol Isomers

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)
1-Hexanol102 (weak)5643, 70, 84
2-Hexanol102 (weak)4559, 73, 87
This compound102 (absent or very weak)5941, 73, 83

Table 2: Mass Spectral Data for Branched-Chain Hexanol Isomers

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)
2-Methyl-1-pentanol102 (weak)4357, 70, 84
3-Methyl-1-pentanol102 (weak)4256, 71, 84
4-Methyl-1-pentanol102 (weak)4256, 71, 84
2-Methyl-2-pentanol102 (absent)5973, 87
3-Methyl-2-pentanol102 (absent)4559, 73, 87
4-Methyl-2-pentanol102 (absent)4555, 87
2,3-Dimethyl-2-butanol102 (absent)5973, 87
3,3-Dimethyl-2-butanol102 (absent)5745, 87

Table 3: Mass Spectral Data for Cyclic C6 Alcohols

CompoundMolecular Ion (m/z)Base Peak (m/z)Other Key Fragment Ions (m/z)
Cyclohexanol1005744, 82
1-Methylcyclopentanol100 (weak)8543, 57, 71

Experimental Protocol: GC-MS Analysis of C6 Alcohols

This protocol outlines a general procedure for the analysis of this compound and its isomers using gas chromatography-mass spectrometry.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the alcohol standard in a suitable volatile solvent such as methanol or dichloromethane.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve or dilute them in the same solvent to a concentration expected to be within the calibration range.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended for good separation of the isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times with those of the standards.

  • Confirm the identity of each compound by comparing its mass spectrum with the corresponding spectrum in the NIST library.

  • Pay close attention to the molecular ion peak and the relative abundances of the key fragment ions as detailed in the tables above.

Visualization of Analytical Workflow and Identification Logic

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical process for identifying this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Standard Standard Solution Injection Injection Standard->Injection Sample Unknown Sample Sample->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum TIC->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Figure 1. General workflow for GC-MS analysis of C6 alcohols.

Identification_Logic Start Analyze Mass Spectrum CheckM102 Molecular Ion at m/z 102? Start->CheckM102 BasePeak59 Base Peak at m/z 59? CheckM102->BasePeak59 No (or very weak) Not_3_Hexanol Not this compound CheckM102->Not_3_Hexanol Yes (strong) Fragments73_41 Fragments at m/z 73 & 41 present? BasePeak59->Fragments73_41 Yes BasePeak59->Not_3_Hexanol No Is_3_Hexanol Identified as this compound Fragments73_41->Is_3_Hexanol Yes Fragments73_41->Not_3_Hexanol No Consider_Isomers Consider Other Isomers Not_3_Hexanol->Consider_Isomers

Figure 2. Logical diagram for the identification of this compound.

Discussion of Fragmentation Patterns

The mass spectra of alcohols are characterized by several key fragmentation pathways that are highly dependent on the position of the hydroxyl group and the branching of the carbon chain.

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols. It involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, alpha-cleavage can result in the loss of an ethyl radical (CH3CH2•) to form a fragment at m/z 73, or the loss of a propyl radical (CH3CH2CH2•) to form a fragment at m/z 59. The stability of the resulting oxonium ion often makes one of these fragments the base peak.

  • Dehydration: The loss of a water molecule (M-18) is another common fragmentation pathway for alcohols, leading to a peak at m/z 84 for hexanols. The intensity of this peak can vary significantly among isomers.

  • Molecular Ion: The molecular ion peak (M+) at m/z 102 is often weak or entirely absent in the EI spectra of aliphatic alcohols due to the ease of fragmentation. This is particularly true for secondary and tertiary alcohols like this compound. The absence of a prominent molecular ion peak is a key characteristic to note.

By carefully examining the presence, absence, and relative intensities of these key fragment ions, researchers can confidently distinguish this compound from its numerous isomers. For instance, the base peak at m/z 59 is a strong indicator for this compound, while a base peak at m/z 45 is more characteristic of 2-hexanol.

Conclusion

The accurate identification of this compound in the presence of its isomers is achievable through careful analysis of its electron ionization mass spectrum. This guide provides the necessary comparative data from the NIST library and a standardized experimental protocol to aid researchers in this analytical challenge. By understanding the characteristic fragmentation patterns, scientists can leverage the power of GC-MS for reliable and unambiguous compound identification in their work.

A Comparative Guide to Hexanol Isomers as Solvents: 3-Hexanol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and drug development, directly impacting reaction kinetics, yield, and product purity. While various alcohols are commonly employed as solvents, the subtle structural differences between isomers can lead to significant variations in their solvation properties. This guide provides a detailed comparison of the efficacy of 3-hexanol as a solvent relative to its primary and secondary isomers, 1-hexanol and 2-hexanol, with supporting experimental data and protocols.

Comparative Analysis of Physicochemical Properties

The efficacy of a solvent is largely determined by its physical and chemical properties. Key parameters for 1-hexanol, 2-hexanol, and this compound are summarized below.

Property1-Hexanol2-HexanolThis compoundOther Isomers (Example: 2-Ethyl-1-hexanol)
Molecular Formula C₆H₁₄OC₆H₁₄OC₆H₁₄OC₈H₁₈O
Molar Mass ( g/mol ) 102.17102.17102.17130.23
Boiling Point (°C) 157[1]140[2]~135-136183-185
Density (g/cm³ at 20°C) 0.820[1]~0.811~0.8190.833
Water Solubility (g/L at 25°C) 5.9[1]14[2]Moderately Soluble0.6
Kamlet-Taft Parameters α = 0.80, β = 0.84, π* = 0.40 (for "hexanol")[3][4]Not specifiedNot specifiedNot specified
Reichardt's Dye ET(30) (kcal/mol) Not foundNot foundNot foundNot found

Key Observations:

  • Boiling Point: 1-Hexanol, a primary alcohol, exhibits the highest boiling point among the straight-chain isomers due to stronger intermolecular hydrogen bonding and greater van der Waals forces arising from its linear structure. The boiling points of the secondary alcohols, 2-hexanol and this compound, are lower, with this compound's boiling point being slightly lower than that of 2-hexanol. This is attributed to the more sterically hindered hydroxyl group in this compound, which impedes efficient hydrogen bonding.

  • Water Solubility: Interestingly, the secondary alcohol 2-hexanol shows a higher solubility in water compared to the primary alcohol 1-hexanol.[2] This can be attributed to the position of the hydroxyl group, which in secondary alcohols can lead to a more favorable interaction with the water lattice. While specific quantitative data for this compound is limited, it is also expected to have moderate water solubility. The branched isomer, 2-ethyl-1-hexanol, has significantly lower water solubility due to its larger hydrophobic carbon chain.

Experimental Protocols

To empower researchers to conduct their own comparative studies, this section outlines detailed methodologies for determining key solvent properties.

Determination of Solvent Polarity using Reichardt's Dye

The polarity of a solvent can be empirically determined using a solvatochromic dye, such as Reichardt's dye. The color of the dye changes with the polarity of the solvent, and this change can be quantified using UV-Vis spectroscopy.

Materials:

  • Reichardt's Dye (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • Hexanol isomers (1-hexanol, 2-hexanol, this compound, etc.)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of Reichardt's dye: Dissolve a small, accurately weighed amount of Reichardt's dye in a suitable volatile solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare solutions of the dye in each hexanol isomer: In separate volumetric flasks, add a small, precise volume of the Reichardt's dye stock solution. Dilute to the mark with the respective hexanol isomer to obtain a final dye concentration of approximately 10⁻⁴ M.

  • Record the UV-Vis spectrum: For each solution, record the UV-Vis absorption spectrum over a range of 400-800 nm.

  • Determine the wavelength of maximum absorbance (λmax): Identify the wavelength at which the absorbance is highest for each solvent.

  • Calculate the ET(30) value: Use the following formula to calculate the molar transition energy, ET(30), in kcal/mol:

    ET(30) (kcal/mol) = 28591 / λmax (nm)[5]

A higher ET(30) value indicates a higher solvent polarity.

Determination of Solubility of a Solid Compound (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials:

  • Solid compound of interest (e.g., a drug substance)

  • Hexanol isomers

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stirring bars

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Prepare saturated solutions: Add an excess amount of the solid compound to a series of vials, each containing a known volume of one of the hexanol isomers. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker or with magnetic stirring. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolved concentration reaches a steady state.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Calculate Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in each hexanol isomer, typically expressed in mg/mL or mol/L.

Visualization of Concepts

To further clarify the relationships between solvent properties and experimental workflows, the following diagrams are provided.

Solvent_Properties cluster_properties Solvent Properties cluster_efficacy Solvent Efficacy Polarity Polarity (E_T(30), Kamlet-Taft) Solubility Solubility of Solutes Polarity->Solubility influences HBD Hydrogen Bond Donating Ability (α) HBD->Solubility influences HBA Hydrogen Bond Accepting Ability (β) HBA->Solubility influences BP Boiling Point Purity Product Purity BP->Purity impacts purification Density Density Reaction_Rate Reaction Rate Solubility->Reaction_Rate affects Solubility->Purity affects Experimental_Workflow cluster_solubility Solubility Determination (Shake-Flask) cluster_polarity Polarity Determination (Reichardt's Dye) A Add excess solid to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Filter supernatant C->D E Quantify solute concentration (HPLC/UV-Vis) D->E F Prepare dye solution in solvent G Record UV-Vis spectrum F->G H Determine λ_max G->H I Calculate E_T(30) value H->I

References

Stereospecificity of SN1 vs. SN2 Reactions: A Comparative Analysis Using (S)-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the stereochemical outcomes of nucleophilic substitution reactions. This document objectively compares the SN1 and SN2 pathways for the chiral secondary alcohol, (S)-3-hexanol, supported by established mechanistic principles and experimental data.

In the realm of synthetic organic chemistry, particularly in the development of chiral pharmaceuticals, controlling the stereochemical outcome of a reaction is paramount. Nucleophilic substitution reactions, categorized as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular), offer distinct pathways that profoundly impact the stereochemistry of the product. This guide uses (S)-3-hexanol, a chiral secondary alcohol, as a model substrate to compare and contrast the stereospecificity of these two fundamental reaction types.

SN1 Reaction: Non-Stereospecific Pathway Leading to Racemization

The SN1 reaction is a stepwise mechanism characterized by the formation of a carbocation intermediate. For an alcohol like (S)-3-hexanol, the hydroxyl group (-OH) must first be converted into a good leaving group. This is typically achieved by protonation with a strong acid, such as hydrobromic acid (HBr).

The mechanism proceeds in two key steps:

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, a stable leaving group. This rate-determining step results in the formation of a secondary carbocation at the chiral center.[1][2] This carbocation is sp² hybridized and has a trigonal planar geometry, making it achiral.[3][4]

  • Nucleophilic Attack: The nucleophile (in this case, a bromide ion, Br⁻) can attack the planar carbocation from either face with nearly equal probability.[1][5]

Attack from one face leads to a product with retention of the original configuration, while attack from the opposite face results in inversion of configuration. Consequently, the reaction of an optically active starting material like (S)-3-hexanol via an SN1 pathway yields a nearly 50:50 mixture of both R and S enantiomers.[6][7] This conversion of a single enantiomer into a mixture of enantiomers is known as racemization.[3] While often leading to a racemic mixture, some SN1 reactions result in a slight excess of the inversion product, as the departing leaving group can momentarily shield the front face of the carbocation.[5][8]

SN2 Reaction: A Stereospecific Pathway with Inversion of Configuration

In stark contrast to the SN1 pathway, the SN2 reaction is a concerted, one-step mechanism.[9][10] This reaction is termed stereospecific because the stereochemistry of the reactant directly dictates the stereochemistry of the product.[11][12]

The key features of the SN2 mechanism are:

  • Concerted Bond-Forming and Breaking: The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack) at the same time as the leaving group departs.[11][13]

  • Inversion of Configuration: This backside attack forces the other three substituents on the carbon to "invert" or flip, similar to an umbrella turning inside out in the wind. This phenomenon is known as a Walden inversion.[12]

For (S)-3-hexanol, reagents that activate the hydroxyl group without promoting carbocation formation are necessary to ensure an SN2 pathway. Thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine is a classic example.[6][14] Pyridine converts the alcohol to a chlorosulfite intermediate and also provides a chloride ion that acts as the nucleophile for the backside attack, leading to a complete inversion of stereochemistry.[14][15] Thus, the reaction of (S)-3-hexanol under SN2 conditions produces (R)-3-chlorohexane exclusively.[6] Similarly, phosphorus tribromide (PBr₃) is used to convert alcohols to alkyl bromides with inversion of configuration via an SN2 mechanism.[16]

Data Presentation: Comparison of SN1 and SN2 Reactions

The following table summarizes the key distinctions in the stereochemical outcomes and conditions for SN1 and SN2 reactions using (S)-3-hexanol as the substrate.

FeatureSN1 ReactionSN2 Reaction
Mechanism Two-step, dissociativeOne-step, concerted
Intermediate Planar, achiral carbocationPentacoordinate transition state
Stereospecificity No, results in racemizationYes, results in inversion of configuration
Stereochemical Outcome Mixture of retention and inversion100% Inversion (Walden Inversion)
Product from (S)-3-hexanol Racemic mixture of (R)- and (S)-3-bromohexane(R)-3-chlorohexane or (R)-3-bromohexane
Typical Reagents for Alcohols Strong acids (e.g., HBr, HCl) in polar protic solventsSOCl₂ with pyridine; PBr₃ in polar aprotic solvents
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]

Experimental Protocols

1. SN1 Reaction: Synthesis of (±)-3-Bromohexane from (S)-3-hexanol

  • Objective: To synthesize a racemic mixture of 3-bromohexane from (S)-3-hexanol via an SN1 mechanism.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, place (S)-3-hexanol (1.0 eq).

    • Cool the flask in an ice bath and slowly add concentrated hydrobromic acid (HBr, 48%, 2.0 eq).

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to facilitate the protonation of the alcohol.

    • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After cooling, transfer the mixture to a separatory funnel. Add water and diethyl ether.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by distillation to obtain 3-bromohexane.

    • Analyze the product's optical activity using a polarimeter. The specific rotation should be close to zero, confirming the formation of a racemic mixture.

2. SN2 Reaction: Synthesis of (R)-3-chlorohexane from (S)-3-hexanol

  • Objective: To synthesize (R)-3-chlorohexane from (S)-3-hexanol with inversion of stereochemistry via an SN2 mechanism.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add (S)-3-hexanol (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., diethyl ether).

    • Add anhydrous pyridine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with dilute hydrochloric acid (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

    • Purify the product by distillation under reduced pressure to yield (R)-3-chlorohexane.

    • Confirm the inversion of stereochemistry by measuring the optical rotation of the product and comparing it to the literature value for the pure enantiomer.

Mandatory Visualization

The following diagram illustrates the divergent stereochemical pathways of the SN1 and SN2 reactions starting from (S)-3-hexanol.

Stereochemistry_SN1_vs_SN2 cluster_start (S)-3-hexanol cluster_sn1 SN1 Pathway cluster_products_sn1 Racemic Mixture cluster_sn2 SN2 Pathway start HO-C(H)(CH2CH3)(CH2CH2CH3) protonation Protonation (+HBr) start->protonation -H₂O activation Activation (+SOCl₂/Pyridine) start->activation carbocation Planar Carbocation [C(H)(CH2CH3)(CH2CH2CH3)]⁺ protonation->carbocation product_R (R)-3-bromohexane carbocation->product_R Attack (front) product_S (S)-3-bromohexane carbocation->product_S Attack (back) transition_state Backside Attack Transition State activation->transition_state Cl⁻ attack product_inversion (R)-3-chlorohexane (Inversion) transition_state->product_inversion

Caption: Stereochemical outcomes of SN1 and SN2 reactions with (S)-3-hexanol.

References

A Comparative Analysis of the Antimicrobial Activity of 3-Hexanol and Other Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of 3-hexanol in relation to other common alcohols, including its isomers and widely used disinfectants like ethanol and isopropanol. The information is compiled from available experimental data to assist researchers in evaluating the potential of these compounds as antimicrobial agents.

Executive Summary

Alcohols are well-established antimicrobial agents that function primarily by denaturing proteins and disrupting the lipid membranes of microorganisms.[1] Their effectiveness is influenced by factors such as carbon chain length, isomeric structure, and the type of microorganism. While ethanol and isopropanol are extensively used and studied, the antimicrobial properties of longer-chain alcohols like the isomers of hexanol are less documented, particularly for this compound.

A key finding from vapor-phase antimicrobial studies is the differential activity among hexanol isomers. Research has shown that 1-hexanol vapor exhibits antibacterial effects against Gram-negative bacteria, whereas 2-hexanol and this compound vapors do not demonstrate significant antimicrobial activity against the tested bacteria under the same conditions.[2] Quantitative data on the antimicrobial activity of this compound in a liquid medium, such as Minimum Inhibitory Concentration (MIC) values, remains limited in publicly available scientific literature. This data gap is crucial and highlights an area for future research.

Data on Antimicrobial Activity

The following table summarizes the available quantitative data on the antimicrobial activity of various alcohols. It is important to note the absence of specific MIC values for this compound in liquid broth assays from the reviewed literature.

AlcoholMicroorganismTest MethodAntimicrobial Activity
1-Hexanol Escherichia coliVapor Phase AssayInhibitory at >150 ppm
Pseudomonas aeruginosaVapor Phase AssayInhibitory at >150 ppm
Salmonella EnteritidisVapor Phase AssayInhibitory at >150 ppm
Bacillus subtilisVapor Phase AssayNot Sensitive
Listeria monocytogenesVapor Phase AssayNot Sensitive
Staphylococcus aureusVapor Phase AssayNot Sensitive
Various Gram-negative bacteriaBroth DilutionMIC: 200–800 µg/mL
Various Gram-positive bacteriaBroth DilutionMIC: 200–800 µg/mL
2-Hexanol Various food-related bacteriaVapor Phase AssayNo Antimicrobial Activity Detected
This compound Various food-related bacteriaVapor Phase AssayNo Antimicrobial Activity Detected
Ethanol Staphylococcus aureusBroth DilutionMIC: 4% (2% in combination with 2% isopropanol)
Escherichia coliBroth DilutionMIC: 5% (2.5% in combination with 2.5% isopropanol)
Isopropanol Staphylococcus aureusBroth DilutionMIC: 4% (2% in combination with 2% ethanol)
Escherichia coliBroth DilutionMIC: 5% (2.5% in combination with 2.5% ethanol)

Note: The provided MIC values for ethanol and isopropanol are from a study on a combined hand sanitizer formulation and may not represent the MIC of the pure alcohols.[3] The MIC values for 1-hexanol are from a study on essential oils containing this compound.[4]

Experimental Protocols

A fundamental method for quantifying the antimicrobial activity of a compound is the Minimum Inhibitory Concentration (MIC) Assay . This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution MIC Assay Protocol
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the alcohol is prepared at a known high concentration in a suitable solvent that does not interfere with the assay.

  • Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the microorganism to ensure the viability of the organism.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Mechanism of Action & Signaling Pathways

The primary antimicrobial mechanism of alcohols is non-specific and involves two main actions: protein denaturation and membrane disruption.[1][5] This dual action makes it difficult for microorganisms to develop resistance.

  • Protein Denaturation: Alcohols disrupt the hydrogen bonds within the secondary and tertiary structures of proteins, causing them to unfold and lose their function. This inactivation of essential enzymes and structural proteins leads to cell death. Water is crucial for this process, which is why aqueous solutions of alcohols (e.g., 70% ethanol) are often more effective than absolute alcohols.[1]

  • Membrane Disruption: Alcohols are lipid solvents and can intercalate into the phospholipid bilayer of microbial cell membranes. This disrupts the membrane's integrity, increasing its fluidity and permeability. The loss of membrane function leads to the leakage of essential intracellular components and ultimately cell lysis.

The following diagram illustrates the general mechanism of antimicrobial action of alcohols.

antimicrobial_mechanism cluster_alcohol Alcohol Molecule cluster_microbe Microbial Cell Alcohol Alcohol CellWall Cell Wall/ Outer Membrane Alcohol->CellWall Penetration CellMembrane Cell Membrane (Phospholipid Bilayer) Alcohol->CellMembrane Disruption of Lipid Bilayer Proteins Intracellular Proteins (Enzymes, Structural) Alcohol->Proteins Denaturation CellWall->CellMembrane CellLysis Cell Lysis and Death CellMembrane->CellLysis Increased Permeability & Leakage Proteins->CellLysis Loss of Function

Caption: General mechanism of alcohol antimicrobial action.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Start prep_stock Prepare Alcohol Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for a broth microdilution MIC assay.

References

A Comparative Analysis of cis- and trans-3-Hexene for the Synthesis of 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of precursors and synthetic routes is a critical decision that influences yield, purity, and stereochemistry of the final product. This guide provides a comparative analysis of cis- and trans-3-hexene as precursors for the synthesis of 3-hexanol via two common methods: acid-catalyzed hydration and hydroboration-oxidation.

The choice between cis- and trans-3-hexene as a starting material for this compound can have significant implications for the stereochemical outcome of the reaction, particularly when employing stereospecific methods. This document outlines the theoretical and practical considerations for each precursor and reaction pathway, supported by generalized experimental protocols and an examination of the reaction mechanisms.

Data Presentation: A Comparative Overview

While specific quantitative data for the direct comparison of cis- and trans-3-hexene in these reactions is not extensively reported in publicly available literature, the following tables summarize the expected outcomes based on established chemical principles. Yields are presented as typical ranges for these types of reactions.

Table 1: Comparison of Precursors for this compound Synthesis

PrecursorSynthesis MethodProductExpected YieldKey Considerations
cis-3-HexeneAcid-Catalyzed HydrationThis compoundGood to HighNon-stereoselective; results in a racemic mixture.
trans-3-HexeneAcid-Catalyzed HydrationThis compoundGood to HighNon-stereoselective; results in a racemic mixture.
cis-3-HexeneHydroboration-OxidationThis compoundHigh to ExcellentStereospecific (syn-addition); produces a specific pair of enantiomers.
trans-3-HexeneHydroboration-OxidationThis compoundHigh to ExcellentStereospecific (syn-addition); produces a different pair of enantiomers than from the cis-isomer.

Reaction Mechanisms and Stereochemistry

The choice of synthetic method dictates the stereochemical outcome of the conversion of 3-hexene to this compound.

Acid-Catalyzed Hydration

This method proceeds through a carbocation intermediate. The planarity of the carbocation allows for the nucleophilic attack of water from either face, leading to a racemic mixture of (R)- and (S)-3-hexanol, regardless of the starting alkene's stereochemistry.

G cluster_0 Acid-Catalyzed Hydration of 3-Hexene cis/trans-3-Hexene cis/trans-3-Hexene Protonation Protonation cis/trans-3-Hexene->Protonation + H3O+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate Nucleophilic Attack by H2O Nucleophilic Attack by H2O Carbocation Intermediate->Nucleophilic Attack by H2O Oxonium Ion Oxonium Ion Nucleophilic Attack by H2O->Oxonium Ion Deprotonation - H3O+ Oxonium Ion->Deprotonation This compound (Racemic Mixture) This compound (Racemic Mixture) Deprotonation->this compound (Racemic Mixture)

Caption: Acid-Catalyzed Hydration Pathway.

Hydroboration-Oxidation

This two-step reaction is a stereospecific syn-addition, meaning the hydrogen and hydroxyl group are added to the same side of the double bond.[1] Consequently, the stereochemistry of the starting alkene determines the stereochemistry of the product. cis-3-hexene will yield a different pair of enantiomers of this compound compared to trans-3-hexene.

G cluster_1 Hydroboration-Oxidation of 3-Hexene cis- or trans-3-Hexene cis- or trans-3-Hexene Hydroboration Hydroboration cis- or trans-3-Hexene->Hydroboration + BH3-THF Trialkylborane Intermediate Trialkylborane Intermediate Hydroboration->Trialkylborane Intermediate Oxidation Oxidation Trialkylborane Intermediate->Oxidation Trialkylborane Intermediate->Oxidation + H2O2, NaOH This compound (Stereospecific Product) This compound (Stereospecific Product) Oxidation->this compound (Stereospecific Product)

Caption: Hydroboration-Oxidation Pathway.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from 3-hexene. These should be adapted and optimized for specific laboratory conditions.

Acid-Catalyzed Hydration of 3-Hexene (General Protocol)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hexene and a suitable solvent such as diethyl ether or tetrahydrofuran (THF).

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the stirred solution.

  • Reaction: Heat the mixture to reflux for a specified period. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation.

Hydroboration-Oxidation of 3-Hexene (General Protocol)[1]

Step 1: Hydroboration [1]

  • Reaction Setup: A dry, nitrogen-flushed, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.[1]

  • Reagents: Add a solution of 3-hexene in anhydrous THF to the flask. Cool the flask to 0 °C in an ice bath.[1]

  • Borane Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred alkene solution while maintaining the temperature at 0 °C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

Step 2: Oxidation [1]

  • Cooling: Cool the reaction mixture back to 0 °C in an ice bath.[1]

  • Base and Oxidant Addition: Slowly and carefully add aqueous sodium hydroxide (NaOH) solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not rise significantly.[1]

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least one hour.[1]

  • Workup and Isolation: Add diethyl ether and transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude this compound can be purified by fractional distillation or column chromatography.[1]

Conclusion

Both cis- and trans-3-hexene are viable precursors for the synthesis of this compound. The choice between them is largely dependent on the desired stereochemical outcome.

  • For applications where a racemic mixture of this compound is acceptable, acid-catalyzed hydration is a straightforward method applicable to either isomer.

  • When stereochemical control is crucial, hydroboration-oxidation is the superior method. The selection of cis- or trans-3-hexene will directly influence the enantiomeric composition of the this compound product due to the syn-addition mechanism of this reaction.

Researchers should consider the final application of the this compound to determine whether stereochemical purity is a requirement, thereby guiding the selection of the appropriate 3-hexene isomer and synthetic methodology.

References

Safety Operating Guide

Proper Disposal of 3-Hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 3-Hexanol is critical for maintaining a secure laboratory environment and protecting our ecosystem. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor, necessitating careful handling to prevent ignition and exposure.[1][2][3] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use non-sparking tools and take precautionary measures against static discharge.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[2][5][6][7] Do not pour this compound down the drain, as this can violate local regulations and harm the environment.[5][6][7][8]

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially from incompatible materials like oxidizing agents.[6] Mixing with other solvents can complicate the disposal process and increase costs.[8]

  • Containerization: Collect this compound waste in a designated, properly labeled, and tightly sealed container to prevent leaks and evaporation.[2][5][6][8] The container should be made of a material compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5] This area should be away from ignition sources and incompatible materials.[2][6]

  • Licensed Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.[2][5] These companies are equipped to handle and treat chemical waste in accordance with environmental regulations. The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

Accidental Spill Cleanup

In the event of a this compound spill, take the following steps:

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[2][9]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.

  • Containment: For small spills, absorb the liquid with inert, non-combustible material such as sand or earth.[4]

  • Collection: Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[2][4][5]

  • Decontamination: Clean the spill area thoroughly with soap and water.[5]

Quantitative Data Summary

PropertyValueSource
CAS Number623-37-0[2]
Molecular FormulaC6H14O[2]
Molecular Weight102.17 g/mol [2]
UN Number2282[10]
Hazard ClassFlammable Liquid, Category 3[1]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling flammable liquid chemical waste and do not involve experimental methodologies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start Start: This compound Waste Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated is_pure Pure or minimally contaminated this compound is_contaminated->is_pure No is_mixed Mixed chemical waste is_contaminated->is_mixed Yes segregate Segregate into a dedicated waste container is_pure->segregate is_mixed->segregate Consult SDS of all components and follow appropriate segregation label_container Label container: 'Hazardous Waste, this compound' segregate->label_container store Store in a designated cool, well-ventilated area label_container->store contact_disposal Contact licensed hazardous waste disposal company store->contact_disposal incineration Incineration by licensed facility contact_disposal->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 3-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational plans, and disposal procedures for handling 3-Hexanol.

Quantitative Data Summary

A clear understanding of a chemical's properties is the foundation of safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 623-37-0
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Boiling Point 134-135 °C (273-275 °F)[3]
Flash Point 41 °C (105.8 °F)
Vapor Pressure 4.81 mm Hg[1][2]
Specific Gravity 0.819 - 0.820 g/mL at 20-25 °C[4]
Occupational Exposure Limits (OSHA PEL/ACGIH TLV) Not established

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause serious eye irritation and may be harmful if swallowed.[5] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Use explosion-proof electrical and ventilating equipment.[6][7]

Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, chemical-resistant coveralls may be necessary.[7]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure a safe experimental workflow.

1. Preparation:

  • Review the Safety Data Sheet (SDS) for this compound before starting any work.
  • Ensure the work area is clean and free of ignition sources.[6][7]
  • Assemble all necessary equipment and PPE.
  • Verify that the chemical fume hood is functioning correctly.

2. Handling:

  • Ground and bond containers when transferring the liquid to prevent static discharge.[6][7]
  • Use only non-sparking tools.[6][7]
  • Avoid direct contact with the skin and eyes.[6]
  • Keep the container tightly closed when not in use.[3][6][7]
  • If any amount of this compound comes into contact with skin, immediately wash the affected area with soap and water.[5] If it enters the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.[5]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][7]
  • Keep the container tightly sealed.[3][7]
  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
  • Do not mix this compound waste with other incompatible waste streams.

2. Disposal Procedure:

  • This compound waste is classified as hazardous.[5]
  • Disposal must be conducted through a licensed professional waste disposal company.[3][9]
  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][9] The material may be dissolved or mixed with a combustible solvent before incineration.[9]
  • Never dispose of this compound down the drain or in the regular trash.[9]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_transfer Transfer this compound (Grounded) prep_ppe->handle_transfer handle_experiment Perform Experiment handle_transfer->handle_experiment handle_spill Spill Response (If Necessary) handle_transfer->handle_spill handle_experiment->handle_spill storage_seal Seal Container handle_experiment->storage_seal disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect storage_store Store in Ventilated Area storage_seal->storage_store disp_contact Contact Waste Disposal Service disp_collect->disp_contact disp_remove Waste Removal disp_contact->disp_remove

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.